2,3-dihydro-1H-indene-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXXESJSIBJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949339 | |
| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26452-97-1 | |
| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indan-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-dihydro-1H-indene-1-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3-dihydro-1H-indene-1-carbonitrile, a key structural motif in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of synthetic strategies, mechanistic insights, and practical, field-proven protocols. We will explore various methodologies, from classical approaches to modern catalytic systems, with a focus on efficiency, stereoselectivity, and scalability. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction landscape.
Introduction: The Significance of the Indane Scaffold
The 2,3-dihydro-1H-indene (indan) framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. The introduction of a carbonitrile group at the 1-position creates a versatile intermediate, this compound, which is pivotal for the synthesis of various pharmaceutical agents targeting neurological and cardiovascular disorders[1]. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable handle for further molecular elaboration. This guide will dissect the key synthetic routes to this important building block.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify potential precursors and key bond disconnections.
Sources
The Multifaceted Biological Activities of 2,3-dihydro-1H-indene-1-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of the 2,3-dihydro-1H-indene-1-carbonitrile Scaffold in Medicinal Chemistry
The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged bicyclic aromatic system that has garnered significant attention in medicinal chemistry. Its rigid framework, combined with the potential for diverse functionalization, makes it an attractive starting point for the design of novel therapeutic agents. The introduction of a carbonitrile group at the 1-position further enhances its chemical reactivity and potential for specific biological interactions. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a particular focus on their anticancer and antibacterial properties. We will delve into their mechanisms of action, present quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
Part 1: Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the this compound scaffold have emerged as potent anticancer agents, primarily through two distinct mechanisms: disruption of microtubule dynamics and inhibition of apoptosis-regulating proteins.
Inhibition of Tubulin Polymerization: A Frontline Assault on Mitosis
A significant breakthrough in the anticancer application of these derivatives has been the discovery of compounds that act as potent inhibitors of tubulin polymerization.[1][2] These agents bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.[1]
The binding of these indene derivatives to the colchicine site prevents the polymerization of α/β-tubulin heterodimers into microtubules. This leads to a cascade of events within the cancer cell:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M checkpoint.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
-
Anti-angiogenic Effects: Microtubule-targeting agents can also disrupt the endothelial cell cytoskeleton, inhibiting cell migration and the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[1]
Structure-activity relationship studies have revealed key structural features that influence the antiproliferative activity of these compounds. For instance, the substitution pattern on the indene core and the nature of the aromatic ring at other positions play a crucial role in binding affinity and efficacy. One study highlighted that a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was important for potent antiproliferative activities.[1]
The potency of these derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their efficacy in the nanomolar to low micromolar range.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | K562 (Leukemia) | 0.028 | [1] |
| 12d | A549 (Lung Cancer) | 0.045 | [1] |
| 12d | HCT116 (Colon Cancer) | 0.063 | [1] |
| 12d | MCF-7 (Breast Cancer) | 0.087 | [1] |
Table 1: In Vitro Antiproliferative Activity of a Potent Dihydro-1H-indene Derivative (Compound 12d). [1]
Inhibition of Apoptosis Proteins (IAPs): Unleashing the Caspase Cascade
Another promising anticancer strategy for 2,3-dihydro-1H-indene derivatives involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that block apoptosis by directly binding to and inhibiting caspases, the key executioners of programmed cell death.
These indene-based IAP inhibitors are believed to function by:
-
Disrupting IAP-caspase interactions: They prevent IAPs from binding to and inhibiting caspases, thereby allowing the apoptotic cascade to proceed.
-
Promoting IAP degradation: Some compounds may also induce the degradation of IAPs, such as cIAP-1 and cIAP-2, further reducing the threshold for apoptosis induction.
Part 2: Antibacterial Activity: A New Frontier
The indane scaffold has also shown promise in the development of novel antibacterial agents, offering potential solutions to the growing challenge of antimicrobial resistance. While research specifically on this compound derivatives is still emerging, related indane compounds have demonstrated notable activity.
Potential Mechanisms of Antibacterial Action
The antibacterial mechanisms of indane derivatives are diverse and appear to be species-specific:
-
Membrane Disruption: One study on an indene derivative demonstrated potent bactericidal action against Helicobacter pylori by specifically targeting and disrupting the conformation of dimyristoyl-phosphatidylethanolamine (DMPE) in the bacterial membrane.
-
Enzyme Inhibition: Some indane derivatives have been designed as conformationally restricted analogues of known antibacterial drugs, such as trimethoprim, which inhibits dihydrofolate reductase. While the initial attempts showed decreased activity, this approach remains a viable strategy for future optimization.
Spectrum of Activity
Indane derivatives have shown activity against a range of pathogenic bacteria, including:
-
Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Gram-negative bacteria: Acinetobacter baumannii and Pseudomonas aeruginosa.[3][4]
Further research is required to establish the specific antibacterial spectrum and potency of this compound derivatives.
Part 3: Experimental Protocols for Biological Evaluation
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for key in vitro assays.
Antiproliferative Activity: Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay is a robust method for determining cell viability and the cytotoxic effects of test compounds.
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Inhibition Assay
This fluorescence-based assay directly measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.
Principle: A fluorescent reporter molecule is included in the reaction, which exhibits increased fluorescence upon incorporation into microtubules.
Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter.
-
Compound Preparation: Prepare serial dilutions of the test compounds, a positive control (e.g., nocodazole), and a negative control (vehicle).
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases, providing a direct measure of apoptosis induction.
Principle: A pro-luminescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds in a 96-well plate as described for the CCK-8 assay.
-
Reagent Addition: After the desired treatment time, add the Caspase-Glo® 3/7 Reagent to each well. This reagent lyses the cells and contains the pro-luminescent substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Antibacterial Susceptibility: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: Bacteria are cultured in a liquid medium containing serial dilutions of the test compound.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as both anticancer and antibacterial agents through well-defined mechanisms of action. The provided experimental protocols offer a robust framework for the continued exploration and optimization of these compounds.
Future research should focus on:
-
Expanding the Structure-Activity Relationship (SAR) studies: To identify more potent and selective derivatives.
-
In vivo efficacy and safety profiling: To translate the promising in vitro results into preclinical and clinical development.
-
Elucidating the antibacterial mechanisms: A deeper understanding of how these compounds exert their antibacterial effects will be crucial for their development as effective therapeutics.
-
Combination therapies: Investigating the synergistic effects of these derivatives with existing anticancer and antibacterial drugs.
The continued investigation of this compound derivatives holds great promise for addressing unmet medical needs in oncology and infectious diseases.
References
-
Synthesis and antibacterial activity of some indane derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Cumming, J. G., et al. (2023). Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. ACS Medicinal Chemistry Letters, 14(7), 993–998. Retrieved from [Link]
-
Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Retrieved from [Link]
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
-
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Obrist, A. W., et al. (2023). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. International Journal of Molecular Sciences, 24(13), 10763. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Retrieved from [Link]
-
1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
- 2, 3-dihydro-1h-indene compounds and their use to treat cancer. (2010). Google Patents.
-
Yildirim, S., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders Drug Targets, 19(4), 421–428. Retrieved from [Link]
-
Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. (n.d.). ResearchGate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 2,3-Dihydro-1H-indene-1-carbonitrile: From Benchtop Synthesis to Pharmaceutical Scaffolding
Abstract
The rigid, bicyclic framework of the indane moiety has cemented its status as a privileged scaffold in modern medicinal chemistry, appearing in a range of efficacious pharmaceuticals.[1][2] Within this class, 2,3-dihydro-1H-indene-1-carbonitrile emerges as a versatile and highly valuable precursor, offering multiple avenues for synthetic elaboration into complex molecular architectures. Its strategic importance lies in the chemical reactivity of the nitrile group and the activated benzylic position, which together serve as a gateway to key pharmacophores such as aminoindanes and indane-carboxamides. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound. We will dissect its fundamental properties and safety considerations, detail robust synthetic routes to the precursor itself, explore its core reactivity, and present its application in the synthesis of pharmaceutically relevant compounds. This document is designed not merely as a set of protocols, but as a strategic manual to empower rational drug design and accelerate discovery programs.
Core Compound Analysis: Physicochemical Properties and Safety
A comprehensive understanding of a precursor's physical properties and hazard profile is the foundation of safe and reproducible research. This compound is a stable solid at room temperature, but requires careful handling due to its classification as an irritant and acute toxicant.
Physicochemical Data
The fundamental properties of this compound (CAS: 26452-97-1) are summarized below.[3] This data is critical for reaction planning, solvent selection, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₀H₉N | PubChem[3] |
| Molecular Weight | 143.18 g/mol | PubChem[3] |
| Appearance | Solid (form may vary) | N/A |
| CAS Number | 26452-97-1 | PubChem[3] |
Safety and Handling: A Self-Validating System
Trustworthiness in experimental design begins with safety. Based on aggregated GHS data, this compound presents several hazards that mandate specific handling protocols.[3] Adherence to these guidelines is non-negotiable for ensuring operator safety and experimental integrity.
| Hazard Statement | GHS Classification | Precautionary Measures & Rationale |
| H315 / H319 | Skin Irrit. 2 / Eye Irrit. 2A | Wear nitrile gloves, a lab coat, and chemical safety goggles. Direct contact can cause significant irritation. A self-validating protocol ensures that personal protective equipment (PPE) is inspected before each use. |
| H335 | STOT SE 3 | Handle only in a certified chemical fume hood. The compound may cause respiratory irritation. The fume hood's function should be verified before starting work to prevent inhalation exposure. |
| H302 / H312 / H332 | Acute Tox. 4 | Avoid generating dust. Use appropriate weighing techniques (e.g., weigh-in-boat). The compound is harmful if swallowed, in contact with skin, or inhaled. Engineering controls are the primary barrier, with PPE as a secondary defense. |
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Synthesis of the Precursor: Establishing the Foundation
The utility of this compound is contingent on its accessible synthesis. While various methods exist for creating indane frameworks, a common and reliable pathway proceeds from the commercially available 2,3-dihydro-1H-inden-1-one (1-indanone). This transformation is a cornerstone procedure for accessing the nitrile precursor.
Caption: Synthetic pathways from 1-indanone.
The diagram above illustrates a common synthetic route from 1-indanone. While the solid arrows depict a well-documented path to the corresponding 1-aminoindane[5], a related transformation (dashed arrow) can be achieved to yield the target 1-carbonitrile. One established method for the direct conversion of a ketone to a nitrile is the use of Tosyl-methyl isocyanide (TosMIC) with a strong base like potassium tert-butoxide. This one-pot procedure is often preferred for its efficiency over multi-step alternatives.
Core Reactivity and Strategic Functionalization
The synthetic power of this compound lies in its capacity for diverse chemical transformations. The nitrile group is not merely a placeholder but an active functional handle for building molecular complexity.
Key Transformation Pathways
The primary reaction pathways involve the reduction of the nitrile to a primary amine or its hydrolysis to a carboxylic acid. Each of these products opens up a new branch of synthetic possibilities, particularly in the construction of amide bonds or further alkylation chemistry.
Caption: Key functionalization pathways and applications.
-
Causality behind Reagent Choice: The choice of reducing agent for the nitrile-to-amine conversion is critical. A powerful hydride donor like Lithium aluminum hydride (LiAlH₄) is effective but requires stringent anhydrous conditions and careful quenching. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) is often preferred in industrial settings for its scalability and more benign workup, although it may require higher pressures and temperatures.[5]
-
Hydrolysis Conditions: Acid- or base-catalyzed hydrolysis of the nitrile to the carboxylic acid is a robust transformation. The choice between acidic or basic conditions is often dictated by the stability of other functional groups present in the molecule. This carboxylic acid derivative is a known precursor for anti-inflammatory agents.[6]
-
The Aminoindane Pharmacophore: The resulting 1-aminoindane is a particularly valuable intermediate. This structural motif is a cornerstone for molecules targeting the central nervous system (CNS) and has been incorporated into neuroleptic and neuroprotective agents.[2]
Application in Pharmaceutical Synthesis: A Case Study Approach
The true value of a precursor is demonstrated by its successful incorporation into active pharmaceutical ingredients (APIs). The indane scaffold is integral to several commercial drugs, including the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil, highlighting the therapeutic relevance of this core structure.[1][2][7]
While direct synthesis pathways from this compound to these specific drugs are proprietary, we can examine a highly relevant application: the synthesis of chiral aminoindane intermediates for Sphingosine-1-Phosphate (S1P) receptor modulators. A related intermediate, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is a key building block for drugs like Ozanimod.[8] The synthesis of the 1-amino analogue follows a similar logic.
Workflow: Enantioselective Synthesis of Chiral Aminoindanes
Achieving high enantiomeric purity is often critical for therapeutic efficacy and safety. Modern biocatalytic methods, such as the use of transaminase enzymes, offer a highly selective and environmentally favorable alternative to classical resolution or chiral chromatography.
Caption: Enantioselective synthesis via biocatalysis.
This workflow highlights a state-of-the-art approach. Instead of reducing the racemic nitrile, a more elegant strategy involves the direct asymmetric amination of the corresponding ketone precursor using a transaminase enzyme.[8] This method can generate the desired chiral amine in a single step with excellent enantiomeric excess (e.e.), bypassing the need for difficult separation steps and improving overall process efficiency.[8]
Experimental Protocol: Reduction of 1-Indanecarbonitrile to 1-(Aminomethyl)indane
This protocol provides a representative, detailed methodology for a key transformation. Note: This is a generalized procedure and must be adapted and optimized under proper laboratory conditions by qualified personnel.
Objective: To reduce the nitrile functional group of this compound to a primary amine.
Reagents & Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Preparation: In the reaction flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Scientist's Note: LiAlH₄ is highly reactive with water and moisture. Ensuring all glassware is oven-dried and the system is inerted is critical for safety and reaction success.
-
-
Addition of Precursor: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Rationale: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent dangerous temperature spikes.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol) until the starting material spot is no longer visible.
-
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (X mL, where X = grams of LiAlH₄ used), followed by 15% NaOH solution (X mL), and finally deionized water again (3X mL).
-
Safety Critical Step: This sequential addition is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts as a granular solid, which is much easier to filter than the gelatinous precipitate from other methods.
-
-
Workup & Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be purified further by distillation or column chromatography if necessary.
Future Perspectives
The utility of this compound and its derivatives is far from exhausted. Its rigid structure is ideal for orienting substituents into specific vectors in three-dimensional space, a key requirement for potent and selective interactions with biological targets. Future research will likely focus on:
-
Novel Asymmetric Methodologies: Developing new catalytic systems, both organocatalytic and transition-metal-based, for the enantioselective functionalization of the indane core.[9]
-
Bioisosteric Replacement: Using the nitrile or its derivatives as bioisosteres for other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Fragment-Based Drug Discovery (FBDD): Employing the aminoindane or indane carboxylic acid fragments as starting points for building novel therapeutics against new classes of targets.
References
-
This compound | C10H9N | CID 3015277. PubChem. [Link]
-
Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF. ResearchGate. [Link]
-
Indane Derivatives in Medicinal Chemistry | PDF. Scribd. [Link]
-
Indane Derivatives. Eburon Organics. [Link]
-
STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
This compound - MySkinRecipes. MySkinRecipes. [Link]
-
Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. [Link]
- CN101318887B - Method for preparing indene compounds.
-
Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. RSC Publishing. [Link]
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
Sources
- 1. scribd.com [scribd.com]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. This compound | C10H9N | CID 3015277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
- 9. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Stereoselective Synthesis of 2,3-dihydro-1H-indene-1-carbonitrile: Strategies and Methodologies
Abstract: The chiral 2,3-dihydro-1H-indene-1-carbonitrile scaffold is a privileged structural motif and a critical building block in the synthesis of numerous high-value molecules, particularly in the pharmaceutical industry. Its presence in neurologically and cardiovascularly active compounds underscores the necessity for efficient and highly selective synthetic routes to access single enantiomers.[1] This technical guide provides an in-depth analysis of modern stereoselective strategies for the synthesis of this compound and its derivatives. We will dissect the mechanistic underpinnings, practical considerations, and comparative advantages of three cornerstone methodologies: Transition Metal-Catalyzed C-H Functionalization, Biocatalytic Transformations, and Organocatalytic Asymmetric Synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage state-of-the-art techniques for the construction of this vital chiral intermediate.
Introduction: The Strategic Importance of the Chiral Indane Framework
The indane core is a recurring feature in a wide array of bioactive natural products and synthetic pharmaceuticals. The introduction of a stereocenter, particularly at the C1 position, often dictates the molecule's biological activity and pharmacological profile. The 1-carbonitrile functionality serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, and other functional groups essential for drug candidates. For instance, derivatives of the closely related 1-amino-indane are key intermediates in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators like Ozanimod and Ponesimod, which are used in treating neurodegenerative diseases.[2][3][4]
The challenge lies not in the construction of the indane skeleton itself, but in the precise control of its stereochemistry. Traditional methods often rely on the resolution of racemic mixtures, an inefficient process that discards at least 50% of the material. Modern synthetic chemistry has thus pivoted towards asymmetric synthesis, where a chiral influence—be it a catalyst or an enzyme—guides the reaction to produce the desired enantiomer preferentially. This guide explores the most powerful and field-proven of these strategies.
Caption: High-level synthetic approaches to chiral indane-1-carbonitrile.
Transition Metal Catalysis: Direct C-H Bond Cyanation
One of the most elegant and atom-economical strategies to emerge in recent years is the direct, enantioselective functionalization of C(sp³)–H bonds. This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences significantly. Copper-catalyzed radical relay reactions have become a benchmark for this type of transformation.[5]
Mechanistic Rationale: The Copper-Catalyzed Radical Relay
The core principle of this methodology involves the generation of a highly reactive radical species that selectively abstracts a hydrogen atom from the benzylic C1 position of an indane precursor. The resulting achiral planar radical is then captured by a chiral copper(II)-cyanide complex in an enantioselective C-CN bond-forming step. The chirality is therefore introduced in the final step, controlled by the ligand environment around the copper center.
Causality of Component Selection:
-
Catalyst: A copper(I) source (e.g., CuOAc) is typically used as the precatalyst. It readily engages in a single-electron transfer (SET) process with the oxidant to initiate the radical cascade.
-
Chiral Ligand: Bisoxazoline (BOX) ligands are exceptionally effective. Their C₂-symmetric backbone creates a well-defined chiral pocket around the copper center, enabling high facial discrimination of the incoming planar benzylic radical.
-
Oxidant/Initiator: An N-fluoro compound like N-fluorobenzenesulfonimide (NFSI) is often employed. It reacts with the Cu(I) catalyst to generate a nitrogen-centered radical, which serves as the key hydrogen atom transfer (HAT) agent.[6] This HAT agent is chosen for its high selectivity for weaker benzylic C-H bonds over other C-H bonds in the molecule.[5]
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common and effective source of the cyanide nucleophile.
Caption: Catalytic cycle for copper-catalyzed enantioselective C-H cyanation.
Performance Data
This method has demonstrated broad applicability and excellent stereocontrol across a range of substrates.
| Substrate | Yield (%) | ee (%) | Reference |
| 1,1-Dimethylindane | 75% | 94% | [5] |
| Acenaphthene | 68% | 79% | [5] |
| Tetralin | 80% | 98% | [5] |
| 2-Ethylnaphthalene | 72% | 90% | [5] |
Experimental Protocol: General Procedure for Asymmetric C-H Cyanation
This protocol is a representative example based on published literature and should be adapted and optimized for specific substrates.[5]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the copper(I) catalyst (e.g., CuOAc, 5 mol%) and the chiral bisoxazoline ligand (6 mol%).
-
Inert Atmosphere: Seal the vial and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagents: Add anhydrous solvent (e.g., tert-amyl alcohol). Add the indane substrate (1.0 equiv), followed by the N-fluoro-reagent (e.g., NFSI, 1.5 equiv) and the cyanide source (e.g., TMSCN, 1.5 equiv).
-
Reaction: Stir the mixture vigorously at room temperature (or as optimized) for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Biocatalysis: The Power of Enzymatic Precision
Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, ambient temperature) and can provide near-perfect enantioselectivity (>99% ee). For the synthesis of chiral indane derivatives, transaminases and imine reductases are particularly powerful.[3][4] While direct cyanation is less common, the enzymatic synthesis of the corresponding 1-amino-indane from a prochiral ketone is a highly efficient, single-step process.[2] The resulting amine can then be converted to the nitrile via standard methods (e.g., Sandmeyer reaction), preserving the stereochemistry.
Mechanistic Rationale: Transaminase-Mediated Asymmetric Amination
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor. The reaction proceeds through a pyridoxal 5'-phosphate (PLP) cofactor. The prochiral ketone (e.g., 4-cyano-1-indanone) enters the enzyme's active site, which is itself chiral, and forms a Schiff base (imine) with the PLP-amine complex. A proton transfer, guided by the chiral environment, sets the stereocenter. Subsequent hydrolysis releases the chiral amine product.
Causality of Component Selection:
-
Enzyme: A specific transaminase is selected through screening. Modern enzyme engineering has produced panels of transaminases (both (R)- and (S)-selective) that are robust and active towards a wide range of substrates.
-
Amine Donor: Isopropylamine is a common choice as it is inexpensive and the byproduct, acetone, is volatile and easily removed, driving the reaction equilibrium forward.
-
Solvent System: The reaction is typically run in an aqueous buffer (e.g., phosphate buffer) at a specific pH (e.g., 7.5) to ensure optimal enzyme activity. A co-solvent like DMSO may be needed to solubilize the ketone substrate.[2]
-
Cofactor: PLP is added to ensure the enzyme is fully loaded with this essential cofactor.
Caption: Simplified biocatalytic cycle for transaminase-mediated amination.
Performance Data
Biocatalytic methods are renowned for their exceptional selectivity.
| Substrate | Enzyme | Conversion | Chiral Purity | Reference |
| 4-Cyano indanone | Transaminase | >99% | >99% ee (S) | [2] |
| 1-Indanone | Imine Reductase Mutant | Complete | >99% ee (S) | [3][4] |
Experimental Protocol: Transaminase-Mediated Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
This protocol is a representative example based on published literature.[2]
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Reaction Setup: In a temperature-controlled vessel, add the buffer, the transaminase enzyme (e.g., 30 mg), and PLP cofactor (1 mM).
-
Substrate Addition: Add the 4-cyano indanone substrate (e.g., 4.7 mg), typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 0.3 mL).
-
Amine Donor: Add the amine donor (e.g., isopropylamine) in excess.
-
Incubation: Raise the temperature to the enzyme's optimum (e.g., 40°C) and stir the reaction mixture for 24-96 hours. Monitor the conversion by HPLC.
-
Workup: After completion, adjust the pH to basic (e.g., with 10% NaOH) to stop the enzymatic reaction and ensure the product is in its free-base form.
-
Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic phase, concentrate, and purify as necessary to yield the highly enantiopure amino-indane product.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on project-specific requirements, including scale, cost, available equipment, and desired purity.
| Feature | Transition Metal Catalysis | Biocatalysis |
| Stereoselectivity | Good to Excellent (79-98% ee)[5] | Excellent to Perfect (>99% ee)[2] |
| Key Advantage | Direct C-H functionalization, high atom economy | Exceptional selectivity, mild/green conditions |
| Substrate Scope | Broad, tolerates various functional groups | Can be substrate-specific, requires screening |
| Reaction Conditions | Room temperature, inert atmosphere, organic solvents | Mild (30-40°C), aqueous buffer |
| Catalyst | Chiral ligand/metal complex (may be expensive) | Enzyme (requires specific handling/storage) |
| Downstream Processing | Requires removal of metal catalyst | Simpler workup, biodegradable catalyst |
Conclusion and Future Outlook
The stereoselective synthesis of this compound has evolved significantly, moving from classical resolutions to highly efficient catalytic asymmetric methods. Copper-catalyzed C-H cyanation represents the frontier of synthetic efficiency, offering direct access to the target with high selectivity.[5] In parallel, biocatalysis provides an unparalleled level of precision and sustainability, making it an increasingly attractive option for industrial-scale synthesis, particularly for pharmaceutical intermediates.[2]
Future advancements will likely focus on several key areas:
-
Discovery of New Catalysts: The development of non-precious metal catalysts (e.g., iron, nickel) for C-H functionalization to reduce cost and toxicity.
-
Flow Chemistry: The adaptation of these catalytic reactions to continuous flow systems to improve safety, scalability, and process control.
-
Directed Evolution of Enzymes: Further engineering of enzymes to broaden their substrate scope and enhance their stability and activity under process conditions.
By understanding the principles and practicalities of these advanced methodologies, researchers and developers can make informed decisions to best achieve their synthetic goals, accelerating the discovery and production of next-generation therapeutics and advanced materials.
References
-
Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 69-76. Available at: [Link]
-
Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters. Available at: [Link]
-
Stahl, S. S., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303). Available at: [Link]
-
Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. PubMed. Available at: [Link]
-
Liu, G., et al. (2021). Enantioselective Copper-Catalyzed Radical Cyanation of Propargylic C-H Bonds: Easy Access to Chiral Allenyl Nitriles. Journal of the American Chemical Society, 143(36), 14451-14457. Available at: [Link]
-
Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. RSC Publishing. Available at: [Link]
-
Highly enantioselective synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via catalytic asymmetric intramolecular cascade imidization-nucleophilic addition-lactamization. PubMed. Available at: [Link]
-
Liu, G., et al. (2021). Enantioselective Copper-Catalyzed Radical Cyanation of Propargylic C-H Bonds: Easy Access to Chiral Allenyl Nitriles. PubMed. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. ajpamc.com [ajpamc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Dihydro-1H-indene-1-carbonitrile: Structure, Properties, and Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 2,3-dihydro-1H-indene-1-carbonitrile (also known as indan-1-carbonitrile) represents a key building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic strategies pertaining to this versatile molecule, offering insights for its application in research and drug development.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic structure, consisting of a benzene ring fused to a cyclopentane ring, with a nitrile group attached to the first carbon of the cyclopentane ring.
Molecular Formula: C₁₀H₉N[1][2][3]
Molecular Weight: 143.18 g/mol [1][2]
IUPAC Name: this compound[1][2]
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.8,0!"]; C5 [label="C", pos="0.8,0!"]; C6 [label="C", pos="-1.6,1!"]; C7 [label="C", pos="1.6,1!"]; C8 [label="C", pos="-0.8,2!"]; C9 [label="C", pos="0.8,2!"]; N1 [label="N", pos="2.5,1.5!"]; C10 [label="C", pos="2,1.5!"];
// Bonds C1 -- C4; C1 -- C5; C4 -- C6; C5 -- C7; C6 -- C8; C7 -- C9; C8 -- C9; C1 -- C10; C10 -- N1 [style=triple];
// Implicit Hydrogens (for clarity in this representation) H1 [label="H", pos="-0.3,1.8!"]; H2 [label="H", pos="-1.8,-1!"]; H3 [label="H", pos="1.8,-1!"]; H4 [label="H", pos="-2,1.3!"]; H5 [label="H", pos="2,1.3!"]; H6 [label="H", pos="-1,2.3!"]; H7 [label="H", pos="1,2.3!"]; H8 [label="H", pos="-1.5,-0.45!"]; H9 [label="H", pos="1.5,-0.45!"]; } Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 143.18 g/mol | [1][2] |
| Exact Mass | 143.0735 g/mol | [1][2] |
| XLogP3 (Predicted) | 2.0 | [3] |
| Boiling Point (Predicted) | 289.1 °C at 760 mmHg | [4] |
| Flash Point (Predicted) | 105.6 °C | [4] |
| Density (Predicted) | 1.09 g/cm³ | [4] |
| Refractive Index (Predicted) | 1.572 | [4] |
Spectroscopic Characterization (Predicted and Representative Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the four protons on the benzene ring. The benzylic proton at the C1 position, being adjacent to the nitrile group and the aromatic ring, would likely appear as a triplet or a more complex multiplet. The protons on the C2 and C3 carbons of the cyclopentane ring would present as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those directly attached to the cyclopentane ring appearing at different chemical shifts from the others. The carbon of the nitrile group (C≡N) would be observed in the characteristic region for nitriles (around 120 ppm). The benzylic carbon (C1) and the other two aliphatic carbons (C2 and C3) would have distinct signals in the upfield region.
Infrared (IR) Spectroscopy:
The IR spectrum is a valuable tool for identifying the key functional groups in the molecule. The most prominent and characteristic absorption bands would be:
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C-H stretch (aromatic): Multiple sharp bands just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 143.1). Fragmentation patterns would likely involve the loss of the nitrile group (CN), leading to a significant peak at m/z 117, and other fragmentations of the indane skeleton.
Synthesis Strategies
The synthesis of this compound can be approached through several synthetic routes, primarily involving the introduction of the nitrile group onto a pre-existing indane or indanone core. While a specific, detailed protocol for this exact molecule is not widely published, general methods for the synthesis of related indane derivatives can be adapted.
A Proposed Synthetic Protocol:
This protocol is a generalized procedure based on common organic synthesis techniques for similar transformations. Researchers should optimize conditions based on their specific laboratory setup and reagents.
Step 1: Reduction of 1-Indanone to 1-Indanol
-
In a round-bottom flask, dissolve 1-indanone in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), in portions while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-indanol.
Step 2: Halogenation of 1-Indanol to 1-Haloindane
-
Dissolve the 1-indanol from the previous step in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a halogenating agent, for instance, phosphorus tribromide (PBr₃) for bromination, dropwise with stirring.
-
After the addition, allow the reaction to proceed at room temperature for a specified time.
-
Carefully pour the reaction mixture onto ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer and remove the solvent to yield the 1-haloindane.
Step 3: Cyanation of 1-Haloindane to this compound
-
Dissolve the 1-haloindane in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Heat the reaction mixture to an elevated temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer thoroughly with water and brine to remove the solvent and any remaining cyanide salts.
-
Dry the organic layer and concentrate it.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Chemical Reactivity and Potential for Functionalization
The chemical reactivity of this compound is primarily dictated by the nitrile group and the benzylic C-H bond at the 1-position.
-
Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield 2,3-dihydro-1H-indene-1-carboxylic acid. This transformation opens up possibilities for further derivatization through the carboxylic acid group, such as esterification or amide bond formation.
-
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (1-amino-2,3-dihydro-1H-indene) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This amine derivative is a valuable synthon for introducing nitrogen-containing functionalities.
-
Alkylation at the Benzylic Position: The proton at the C1 position is benzylic and adjacent to an electron-withdrawing nitrile group, making it acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then be alkylated with various electrophiles. This provides a route to introduce diverse substituents at the 1-position.
Applications in Drug Discovery and Development
The 2,3-dihydro-1H-indene scaffold is a recurring motif in a number of pharmacologically active molecules. While specific biological activity data for this compound itself is not extensively documented in publicly available literature, its derivatives are of significant interest. It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of disorders.[5] The ability to functionalize the molecule at the 1-position and modify the nitrile group makes it a versatile starting material for creating libraries of compounds for screening. For example, derivatives of 2,3-dihydro-1H-indene have been explored for their potential in treating neurological and cardiovascular disorders.[5]
Safety and Handling
Based on available safety data, this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also reported to cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique structural features and multiple points for functionalization make it an attractive starting material for the development of novel compounds with diverse biological activities. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which can serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H9N). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Therapeutic Potential of 2,3-Dihydro-1H-indene-1-carbonitrile Analogs: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the promising therapeutic applications of 2,3-dihydro-1H-indene-1-carbonitrile analogs. The unique structural features of this scaffold have positioned it as a valuable pharmacophore in the design of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. This document will delve into the core scientific principles underpinning the therapeutic potential of these compounds, detailing their mechanisms of action, key molecular targets, and the experimental methodologies required for their evaluation.
Introduction: The Privileged Scaffold of 2,3-Dihydro-1H-indene
The 2,3-dihydro-1H-indene, or indane, nucleus is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This rigid, three-dimensional structure provides a versatile framework for the development of bioactive molecules. The incorporation of a carbonitrile group at the 1-position introduces a key electronic and steric feature that can significantly influence the compound's interaction with biological targets. This guide will explore the therapeutic potential of analogs built upon this specific scaffold, focusing on their application in oncology and neurodegeneration.
Oncological Applications: Targeting Cellular Proliferation and Survival
The dysregulation of cell division and apoptosis is a hallmark of cancer. Analogs of this compound have emerged as promising candidates for anticancer drug development through their interaction with key proteins involved in these processes.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A series of novel 2,3-dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting significant anti-angiogenic and antitumor activity.[1][2]
Mechanism of Action: These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (this compound analogs)
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and controls in polymerization buffer.
-
Reaction Mix Preparation: On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL), polymerization buffer, GTP (final concentration 1 mM), and the fluorescent reporter.
-
Assay Initiation: Add the test compounds and controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Polymerization: To initiate polymerization, add the tubulin reaction mix to each well.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the chosen fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. Calculate the IC₅₀ value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.
Structure-Activity Relationship (SAR) Insights:
Studies on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have highlighted the importance of this core structure for antiproliferative activity. Modifications to the linker and the B ring substituents have been shown to significantly impact potency.[2] For instance, a 4-hydroxy-3-methoxyphenyl group as the B ring resulted in one of the most potent compounds in a tested series.[2]
Antiproliferative Activity of Selected 2,3-Dihydro-1H-indene Analogs [2]
| Compound | B Ring Substituent | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 ± 0.003 | 0.035 ± 0.004 | 0.041 ± 0.005 | 0.087 ± 0.009 |
| 12j | 3,4,5-trimethoxyphenyl | >10 | >10 | >10 | >10 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.045 ± 0.005 | 0.058 ± 0.006 | 0.062 ± 0.007 | 0.11 ± 0.01 |
Inhibition of Apoptosis Proteins (IAPs): Restoring Programmed Cell Death
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that block apoptosis by inhibiting caspases. Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis. Small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO, can restore the apoptotic pathway. The 2,3-dihydro-1H-indene scaffold has been explored for the development of IAP inhibitors.[3]
Mechanism of Action: These compounds bind to the BIR domains of IAPs, preventing them from inhibiting caspases. This leads to the activation of the caspase cascade and subsequent apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound analogs)
-
Positive control (e.g., a known IAP antagonist)
-
Negative control (vehicle, e.g., DMSO)
-
Caspase-Glo® 3/7 Reagent
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and controls for a specified period (e.g., 24-48 hours).
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence in a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold-increase in caspase activity compared to the vehicle control.
Neurodegenerative Disorders: A New Frontier
The 2,3-dihydro-1H-indene scaffold is also showing promise in the development of therapies for neurodegenerative diseases like Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Neurotransmission
A deficit in the neurotransmitter acetylcholine is a key feature of Alzheimer's disease. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting AChE can increase the levels of acetylcholine, thereby improving cognitive function. Indene-derived hydrazides have been synthesized and evaluated as AChE inhibitors.[4]
Mechanism of Action: These compounds bind to the active site of AChE, preventing the hydrolysis of acetylcholine.
Experimental Protocol: Ellman's Assay for AChE Activity
This colorimetric assay measures the activity of AChE.
Materials:
-
Purified AChE enzyme
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compounds (this compound analogs)
-
Positive control (e.g., Donepezil)
-
Negative control (vehicle, e.g., DMSO)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, DTNB, test compounds, and AChE. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Sphingosine-1-Phosphate (S1P) Receptor Modulation: A Potential Neuroprotective Strategy
Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors involved in various cellular processes, including neuroinflammation. Modulators of S1P receptors are being investigated for the treatment of multiple sclerosis and other neurodegenerative conditions.[5][6][7] (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been identified as a key intermediate in the synthesis of S1P receptor modulators.
Potential Mechanism of Action: By modulating S1P receptor signaling, these compounds may reduce neuroinflammation and exert neuroprotective effects.
Experimental Protocol: S1P Receptor Binding Assay
This radioligand binding assay determines the affinity of test compounds for S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor subtype of interest
-
Radioligand (e.g., [³³P]S1P)
-
Assay buffer
-
Test compounds (this compound analogs)
-
Non-specific binding control (e.g., a high concentration of unlabeled S1P)
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of the test compounds.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.
-
Washing: Wash the filters to remove any unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the test compound to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of apoptosis induction via IAP inhibition.
Caption: Enhancement of cholinergic signaling through AChE inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The analogs derived from this core have demonstrated significant potential in targeting key pathways in both oncology and neurodegenerative disorders. The versatility of this scaffold allows for fine-tuning of its pharmacological properties through chemical modification, offering a rich area for further structure-activity relationship studies. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development.
References
-
Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. Available at: [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH. Available at: [Link]
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. Available at: [Link]
-
Novel tricyclic indeno[2,1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents. PMC - NIH. Available at: [Link]
-
Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. ResearchGate. Available at: [Link]
-
Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis. PubMed Central. Available at: [Link]
-
New small-molecule tubulin inhibitors. ResearchGate. Available at: [Link]
-
Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
This compound | C10H9N | CID 3015277 - PubChem. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. Available at: [Link]
-
Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. MDPI. Available at: [Link]
-
Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. PubMed. Available at: [Link]
-
Recent developments in tubulin polymerization inhibitors: An overview. PubMed. Available at: [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. Available at: [Link]
-
2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Available at: [Link]
-
Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells. NIH. Available at: [Link]
-
Anticancer compounds based on indene/ 1,3‐indandione based... - ResearchGate. Available at: [Link]
-
Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. PubMed Central. Available at: [Link]
-
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile - PubChem. Available at: [Link]
-
An Azomethine Derivative, BCS3, Targets XIAP and cIAP1/2 to Arrest Breast Cancer Progression Through MDM2-p53 and Bcl-2-Caspase Signaling Modulation. MDPI. Available at: [Link]
-
Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI. Available at: [Link]
-
Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis. ResearchGate. Available at: [Link]
-
The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. Available at: [Link]
-
Sphingosine 1-Phosphate Receptor Modulators (Comprehensive). Cleveland Clinic. Available at: [Link]
-
The IAP proteins: caspase inhibitors and beyond. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. ResearchGate. Available at: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available at: [Link]
-
Inhibitor of Apoptosis (IAP) proteins as drug targets for the treatment of cancer. PMC - NIH. Available at: [Link]
-
Sphingosine-1-phosphate receptor modulator. Wikipedia. Available at: [Link]
-
Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis. Available at: [Link]
-
In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc. PubMed. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
The Strategic Role of 2,3-dihydro-1H-indene-1-carbonitrile in Next-Generation Agrochemical Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. The relentless evolution of resistance in pests and weeds necessitates a continuous pipeline of innovative active ingredients with diverse modes of action. Within this landscape, the rigid, bicyclic framework of the indane scaffold has emerged as a privileged structure, offering a unique combination of steric bulk and conformational constraint that is conducive to potent biological activity. This guide delves into the technical intricacies of a key building block in this chemical space: 2,3-dihydro-1H-indene-1-carbonitrile . We will explore its synthesis, derivatization, and strategic application in the discovery of new-generation insecticides and herbicides, providing field-proven insights and detailed experimental protocols for the discerning researcher.
The Indane Scaffold: A Foundation for Agrochemical Innovation
The indane core, consisting of a benzene ring fused to a cyclopentane ring, provides a robust and tunable platform for agrochemical design. Its inherent rigidity allows for precise positioning of pharmacophoric elements, enhancing binding affinity to target proteins. Furthermore, the indane structure is amenable to a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Several commercial and late-stage developmental pesticides feature the indane motif, underscoring its significance in the agrochemical industry. These include compounds with insecticidal, herbicidal, and fungicidal properties, demonstrating the versatility of this chemical class.[1]
Synthesis of the Core Intermediate: this compound
The strategic value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse array of indane-based agrochemicals. The carbonitrile group serves as a key functional handle, readily convertible to other essential functionalities such as amines, carboxylic acids, and amides, which are pivotal for introducing the desired pharmacophores.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Application in Insecticide Discovery: The Case of Diamide Analogs
A compelling example of the utility of the indane scaffold in insecticide development is the synthesis of novel anthranilic diamide analogs.[1] Diamide insecticides are a crucial class of modern pesticides that act as activators of insect ryanodine receptors (RyRs), leading to uncontrolled release of intracellular calcium and subsequent paralysis and death of the target pest.[1]
By incorporating the 2,3-dihydro-1H-indene moiety into the diamide backbone, researchers have developed potent insecticides with excellent activity against lepidopteran pests such as Mythimna separata (the armyworm).[1] The rigid indane structure likely contributes to a favorable binding conformation within the ryanodine receptor.
Structure-Activity Relationships (SAR)
Studies on these indane-containing diamides have revealed key structure-activity relationships:
-
Stereochemistry: The stereochemistry of the indane ring can significantly impact insecticidal activity, with specific enantiomers often exhibiting higher potency.[1]
-
Substitution Pattern: The nature and position of substituents on both the indane ring and other parts of the molecule can dramatically influence efficacy and spectrum of activity.
Quantitative Efficacy Data
The following table summarizes the insecticidal activity of representative indane-containing diamide analogs against M. separata.
| Compound ID | Concentration (mg/L) | Mortality (%) |
| 8c | 4 | 90 |
| 8q | 4 | 100 |
| 8i | 0.8 | 60 |
| 8q | 0.8 | 80 |
| Chlorantraniliprole | 0.8 | >80 |
| Data adapted from a study on novel anthranilic diamide insecticides.[1] |
Experimental Protocols
General Procedure for the Synthesis of Indane-Containing Diamide Insecticides
This protocol is a generalized representation based on published methods for the synthesis of analogous compounds.[1]
-
Starting Materials: A suitably substituted anthranilic acid derivative and an appropriate amine containing the 2,3-dihydro-1H-indene moiety.
-
Amide Coupling: The anthranilic acid is activated, typically by conversion to its acid chloride or by using a peptide coupling reagent (e.g., HATU, HOBt).
-
Reaction: The activated acid is then reacted with the indane-containing amine in an appropriate solvent (e.g., dichloromethane, DMF) in the presence of a base (e.g., triethylamine, DIPEA).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove by-products and unreacted starting materials. The crude product is then purified by column chromatography or recrystallization to yield the desired indane-containing diamide.
Diagram of Synthetic Protocol
Caption: General workflow for the synthesis of indane-containing diamide insecticides.
Insecticidal Bioassay Protocol (Leaf-Dip Method)
This protocol is a standard method for evaluating the efficacy of insecticides against chewing insects.
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to achieve the desired concentrations.
-
Treatment of Leaf Discs: Leaf discs from a suitable host plant (e.g., cabbage for diamondback moth) are dipped into the test solutions for a specified time (e.g., 10-30 seconds).
-
Drying: The treated leaf discs are allowed to air-dry completely.
-
Infestation: The dried leaf discs are placed in Petri dishes or other suitable containers, and a known number of insect larvae (e.g., 10-20) are introduced.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours) after infestation.
Potential in Herbicide and Fungicide Discovery
While the application of the 2,3-dihydro-1H-indene scaffold is well-documented in insecticide research, its potential in the development of herbicides and fungicides remains an area ripe for exploration. The structural features that confer potent insecticidal activity—rigidity, defined stereochemistry, and versatile functionalization—are also desirable for the design of novel herbicides and fungicides that can interact with specific target enzymes or receptors in weeds and pathogenic fungi.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable platform for the discovery of next-generation agrochemicals. The proven success of the indane scaffold in the development of potent insecticides provides a strong rationale for its expanded investigation into other areas of crop protection. Future research should focus on the development of efficient and scalable synthetic routes to a wider range of functionalized indane building blocks. Furthermore, a deeper understanding of the mechanism of action of indane-based agrochemicals at the molecular level will be crucial for the rational design of more effective and selective crop protection solutions. The continued exploration of this chemical space holds significant promise for addressing the evolving challenges of global food security.
References
- Sethi, M. K., et al. (2020). Stereoselective Synthesis of (S)-1-Amino-2, 3-Dihydro-1H-Indene-4-Carbonitrile using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 99-106.
- Zhang, Y., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. International Journal of Molecular Sciences, 25(4), 2445.
Sources
The Emergence of Indane Carbonitriles: A Technical Guide to Discovery, Synthesis, and Significance in Drug Development
Abstract
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The strategic incorporation of a carbonitrile moiety onto this framework has given rise to a promising class of compounds: indane carbonitriles. This guide provides an in-depth technical analysis of the discovery, synthesis, and biological significance of these compounds, with a particular focus on their development as potent and selective enzyme inhibitors for cancer therapy. We will explore the causal rationale behind their design, detail the experimental methodologies for their synthesis and evaluation, and illuminate their mechanism of action within critical cellular signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical class.
Introduction: The Strategic Fusion of Indane and Carbonitrile
The indane core provides a rigid, three-dimensional structure that is amenable to diverse functionalization, allowing for precise orientation of substituents to interact with biological targets.[1] Its derivatives are found in well-known drugs such as the acetylcholinesterase inhibitor Donepezil and the HIV protease inhibitor Indinavir, highlighting its versatility and favorable pharmacokinetic properties.[1]
The carbonitrile group (-C≡N), while simple, is a powerful functional group in drug design. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor.[3] In many pharmaceuticals, the nitrile acts as a bioisostere for a ketone or hydroxyl group, engaging in key polar interactions with enzyme active sites.[4] The combination of the rigid indane scaffold with the versatile carbonitrile functional group creates a unique chemical entity with significant potential for targeted drug discovery. This guide will use a recent breakthrough in cancer research—the discovery of indane carbonitrile-based inhibitors of Ubiquitin-Specific Protease 7 (USP7)—as a central case study to illustrate the core principles and methodologies.[1]
Discovery Narrative: Scaffold Hopping to a New Anti-Cancer Target
The discovery of the indane carbonitrile USP7 inhibitors is a compelling example of rational drug design, specifically utilizing a strategy known as "scaffold hopping."[5] This technique involves replacing the central core of a known active compound with a structurally different scaffold while aiming to retain or improve biological activity and optimize physicochemical properties.[5][6]
The starting point for this discovery was a previously reported USP7 inhibitor with a thienopyridine core, CP41.[1] Researchers at China Pharmaceutical University sought to identify novel chemotypes with improved potency and drug-like properties.[1][2] By analyzing the binding mode of the initial lead, they computationally explored alternative scaffolds that could maintain the key pharmacophoric interactions with the USP7 active site. The indane and naphthalene scaffolds emerged as promising candidates, leading to the design and synthesis of a new library of compounds.[1][2] This targeted approach resulted in the identification of several potent indane carbonitrile derivatives, validating the scaffold hopping strategy and opening a new avenue for USP7-targeted cancer therapy.[1]
Biological Significance: Targeting the USP7-MDM2-p53 Axis
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical target in oncology.[3] It is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby saving them from proteasomal degradation.[7] Two of USP7's most important substrates are MDM2 (Mouse Double Minute 2 homolog) and the tumor suppressor protein p53.[7]
The relationship between these proteins forms a critical regulatory circuit in cell survival and apoptosis, often referred to as the USP7-MDM2-p53 pathway. Under normal conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for degradation and keeping its tumor-suppressive activity in check.[7] USP7 stabilizes MDM2 by deubiquitinating it, which indirectly promotes the degradation of p53.[7] In many cancers, USP7 is overexpressed, leading to elevated levels of MDM2, suppression of p53, and uncontrolled cell proliferation.[3]
Indane carbonitrile inhibitors block the enzymatic activity of USP7.[3] This action prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation.[1] The resulting decrease in MDM2 levels allows p53 to accumulate, triggering downstream effects such as cell cycle arrest and apoptosis in cancer cells.[1] This mechanism provides a powerful strategy for reactivating the p53 tumor suppressor pathway in cancers where it remains wild-type.
Signaling Pathway Diagram
Caption: Mechanism of action for Indane Carbonitrile USP7 inhibitors.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the lead indane carbonitrile USP7 inhibitors follows a multi-step sequence, building the core structure and then coupling the key fragments. The general approach involves preparing a substituted indane core, introducing the cyanoalkyl group, and finally attaching the sulfonamide side chain.
Structure-Activity Relationship (SAR) Insights
The development from the initial thienopyridine scaffold to the optimized indane carbonitrile derivatives provided key insights into the structural requirements for potent USP7 inhibition.[1][2]
-
Core Scaffold: The replacement of the thienopyridine core with an indane or naphthalene scaffold was well-tolerated and led to compounds with nanomolar potency.[2] The rigid indane structure likely provides an optimal vector for positioning the other pharmacophoric elements.
-
Sulfonamide Linker: The sulfonamide group is crucial for activity, likely participating in hydrogen bonding interactions within the USP7 binding pocket.
-
Piperidine Moiety: The 4-hydroxypiperidine group, a common motif in USP7 inhibitors, appears critical for binding and potency.[8]
-
Carbonitrile Group: The cyano-substituted alkyl group at the C2 position of the indane ring is a key feature that contributes significantly to the high potency of these inhibitors.[1]
Quantitative Data Summary
The lead optimization campaign yielded several highly potent compounds. Below is a summary of their inhibitory activity against the USP7 enzyme and their anti-proliferative effects on a human acute leukemia cell line (RS4;11).
| Compound ID | Core Scaffold | USP7 IC₅₀ (nM) | RS4;11 Proliferation IC₅₀ (µM) |
| X12 | Indane | 116 | 0.8 |
| X16 | Indane | 96 | 0.7 |
| X21 | Naphthalene | 104 | 0.6 |
| X22 | Naphthalene | 148 | 1.0 |
| X23 | Naphthalene | 121 | 0.9 |
| Data sourced from Zhang, X. et al. Eur J Med Chem 2025, 295: 117824.[1][2] |
Experimental Protocols
This section provides detailed, representative protocols for the synthesis of a key indane intermediate and for performing a USP7 enzymatic assay.
Protocol 1: Synthesis of 2-(1-Cyano-1-methylethyl)indane-5-sulfonamide
This protocol outlines a plausible synthesis for a key intermediate, based on established methods for creating 2-substituted indanes and sulfonamides.[9][10]
Workflow Diagram: Synthesis of Indane Sulfonamide Intermediate
Caption: A representative workflow for the synthesis of a key indane carbonitrile intermediate.
Step 1: Preparation of Indane-5-sulfonamide
-
To a stirred solution of indan-5-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at 0 °C, add aqueous ammonia (28%, 5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield indane-5-sulfonamide.
Step 2: Radical Addition of Cyanopropyl Group (Conceptual) Note: This is a conceptual step based on known radical additions to vinyl groups. The actual synthesis of the USP7 inhibitors likely involves a multi-step process to build the sidechain.
-
Dissolve the vinyl-substituted indane-5-sulfonamide (1.0 eq) and acetone cyanohydrin (1.5 eq) in a suitable solvent like benzene.
-
Add a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (e.g., Nitrogen or Argon) and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate in vacuo.
-
Purify the resulting 2-(1-cyano-1-methylethyl)indane-5-sulfonamide by column chromatography. The final inhibitors are then synthesized by coupling this intermediate with the appropriate naphthalene side chain.[1]
Protocol 2: In Vitro USP7 Inhibitor Screening Assay
This protocol is based on commercially available fluorogenic assays for measuring USP7 activity.[11][12]
Workflow Diagram: USP7 Inhibition Assay
Caption: Standard workflow for an in vitro fluorometric USP7 inhibition assay.
Materials:
-
Purified recombinant human USP7 enzyme[11]
-
USP7 Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
Ubiquitin-AMC (Ub-AMC) fluorogenic substrate[11]
-
Test compounds (Indane carbonitriles) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader with excitation/emission wavelengths of 350/460 nm
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in DMSO. A typical final concentration range for screening might be 1 nM to 100 µM.
-
Enzyme/Inhibitor Incubation:
-
Add 80 µL of USP7 Assay Buffer to each well.
-
Add 5 µL of diluted test inhibitor to the sample wells. Add 5 µL of DMSO to the "No Inhibitor" (positive control) and "No Enzyme" (negative control) wells.
-
Add 5 µL of diluted USP7 enzyme to the sample and positive control wells. Add 5 µL of assay buffer to the negative control wells.
-
Mix gently and incubate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 10 µL of Ub-AMC substrate to all wells to initiate the reaction. The final volume should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37 °C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes (Excitation: 350 nm, Emission: 460 nm).
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Subtract the rate of the "No Enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The discovery of indane carbonitrile derivatives as potent USP7 inhibitors exemplifies a successful modern drug discovery campaign, leveraging rational design strategies like scaffold hopping to develop novel therapeutic candidates. The fusion of the privileged indane scaffold with the electronically versatile carbonitrile group has yielded compounds with significant anti-cancer potential, primarily through the reactivation of the p53 tumor suppressor pathway. The detailed synthetic and analytical protocols provided herein offer a framework for researchers to further explore this chemical space.
Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds for clinical development. Furthermore, given the diverse roles of USP7, these inhibitors serve as valuable chemical probes to explore other biological processes regulated by this enzyme, potentially uncovering new therapeutic applications beyond oncology. The continued exploration of the indane carbonitrile scaffold is poised to deliver the next generation of targeted therapeutics.
References
-
Carlson, E. J., & Wolfe, J. P. (2023). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Organic Letters, 25(16). Available at: [Link]
-
Zhang, X. et al. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry, 295, 117824. Available at: [Link]
-
BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Kategaya, L. et al. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors. Nature Communications, 8(1). Available at: [Link]
-
Amsbio. (n.d.). USP7 Inhibitor Screening Assay Kit, 79256. Amsbio. Available at: [Link]
-
Request PDF. (2023). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship studies. ResearchGate. Available at: [Link]
-
Lamberto, I. et al. (2017). Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7. Cell Chemical Biology, 24(12), 1490-1500.e6. Available at: [Link]
-
Pozhidaeva, N. et al. (2024). Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. Cell Chemical Biology. Available at: [Link]
-
Al-Zoubi, R. M. et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 26(1), 8528. Available at: [Link]
-
BioWorld. (2025). Naphthalene and indane derivatives as selective USP7 inhibitors. BioWorld. Available at: [Link]
-
Journal of Chemical Research, Synopses. (n.d.). Novel Synthesis of 2-Cyanoindan-1-one Enamines. RSC Publishing. Available at: [Link]
-
Schrödinger. (n.d.). Understanding Water Interaction Leads to the Discovery of a New Class of Reversible USP7 Inhibitors that Suppress Tumor Growth. Schrödinger. Available at: [Link]
-
Asiri, A. M. et al. (2018). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 23(8), 1948. Available at: [Link]
-
Khan, F. A. et al. (2024). Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers. RSC Advances. Available at: [Link]
-
Gavory, G. et al. (2018). USP7: structure, substrate specificity, and inhibition. Molecular Cancer, 17(1), 1-12. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route to target sulfonamide compounds 5a–m. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in Scaffold Hopping. ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry, 23(16). Available at: [Link]
-
Bull, J. A. et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11624-11630. Available at: [Link]
-
ResearchGate. (2025). A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Publishing. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]
-
Asres, A. G. et al. (2025). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. ACS Infectious Diseases. Available at: [Link]
Sources
- 1. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene and indane derivatives as selective USP7 inhibitors | BioWorld [bioworld.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 7. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. amsbio.com [amsbio.com]
theoretical studies on the stability of 2,3-dihydro-1H-indene-1-carbonitrile
An In-Depth Technical Guide to the Theoretical Stability Analysis of 2,3-dihydro-1H-indene-1-carbonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The Imperative of Predictive Stability in Modern Drug Development
In the landscape of contemporary drug discovery and development, the aphorism "fail early, fail cheap" has become a guiding principle. The financial and temporal costs of late-stage attrition in the pharmaceutical pipeline are immense. A significant contributor to such failures is the unforeseen instability of drug candidates under physiological or storage conditions. Consequently, the ability to predict and understand the intrinsic stability of a molecule at the nascent stages of research is not merely advantageous; it is a critical determinant of success.
This technical guide is dedicated to the theoretical examination of this compound, a scaffold of interest in medicinal chemistry.[1][2] The indane framework and its derivatives have been explored for a variety of therapeutic applications, making a thorough understanding of their fundamental properties essential.[1][2] Herein, we eschew a superficial overview in favor of a deep, pedagogical dive into the computational methodologies that empower researchers to probe molecular stability. This document is crafted for fellow scientists and drug development professionals, providing not just a protocol, but the underlying scientific rationale—the 'why' behind the 'how'—to foster a robust and insightful approach to computational stability analysis.
Foundational Principles: A Quantum Mechanical Approach to Stability
The stability of a molecule is fundamentally governed by its electronic structure and the resulting potential energy surface. A molecule resides in a local minimum on this surface, and its stability is a measure of how deep this well is and the energy required to escape it. Theoretical chemistry provides a powerful toolkit to explore this landscape with remarkable precision.
Our methodology of choice is Density Functional Theory (DFT) , a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] DFT has become a de facto standard in the field due to its favorable balance of computational cost and accuracy.[3] Unlike more computationally expensive ab initio methods, DFT is well-suited for molecules of pharmaceutical interest. The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.
The choice of the functional and basis set is a critical experimental decision in any DFT study. For a molecule like this compound, which contains carbon, nitrogen, and hydrogen, and features both sp2 and sp3 hybridized centers, the B3LYP functional combined with the 6-311++G(d,p) basis set offers a robust and well-validated starting point.[4][5]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that mixes the exact Hartree-Fock exchange with DFT exchange-correlation. It is known for providing excellent descriptions of molecular geometries and energies for a wide range of organic molecules.
-
6-311++G(d,p): This Pople-style basis set provides a flexible description of the electron distribution. The '6-311' indicates the number of Gaussian functions used to describe the core and valence orbitals. The '++G' adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing non-covalent interactions and the tails of the electron density. The '(d,p)' denotes the addition of polarization functions, which allow for the description of non-spherical electron distributions, essential for accurately modeling bonding.
The Computational Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system. Each step provides a checkpoint to ensure the physical and chemical realism of the computational model before proceeding to the next.
Step-by-Step Methodology
I. Initial Structure Generation:
-
Construct the 3D chemical structure of this compound using a molecular editor such as Avogadro or GaussView.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This reduces the number of cycles required for the more computationally expensive DFT optimization.
II. Geometry Optimization:
-
Submit the initial structure for geometry optimization using the chosen level of theory (B3LYP/6-311++G(d,p)).
-
The optimization algorithm will iteratively adjust the positions of the atoms to find the coordinates that correspond to the lowest energy.
-
Trustworthiness Check: Monitor the convergence criteria. A successful optimization will meet stringent thresholds for the maximum and root-mean-square (RMS) forces and displacements between optimization steps. This ensures that a true stationary point on the potential energy surface has been located.
III. Vibrational Frequency Analysis:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This is a non-negotiable step for validating the nature of the stationary point.
-
Expertise & Experience: The calculation of the second derivatives of the energy with respect to atomic positions (the Hessian matrix) yields the vibrational modes of the molecule.
-
Trustworthiness Check: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state, not a stable structure. If an imaginary frequency is found, the optimization must be revisited, potentially by perturbing the structure along the imaginary mode and re-optimizing.
IV. Thermodynamic and Electronic Property Analysis:
-
From the frequency calculation output, extract the key thermodynamic parameters:
-
Enthalpy (H): A measure of the total energy of the system.
-
Gibbs Free Energy (G): The most critical parameter for determining thermodynamic stability and spontaneity of reactions. A lower Gibbs free energy corresponds to higher stability.
-
Entropy (S): A measure of the disorder or randomness of the system.
-
-
Analyze the electronic properties from the optimized wavefunction:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and kinetic stability.[4][6] A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[7] It allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are key to understanding potential reaction pathways and intermolecular interactions.[7]
-
Data Presentation and Interpretation
The results of the theoretical calculations should be presented in a clear and structured manner to facilitate analysis and comparison.
Structural Parameters
A comparison of key bond lengths and angles with standard values for similar chemical environments provides a first-pass validation of the optimized geometry.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Standard Value (Å or °) |
| Bond Length | C-C (aromatic) | ~1.39 | 1.39 |
| C-C (aliphatic) | ~1.54 | 1.54 | |
| C-CN | ~1.47 | 1.47 | |
| C≡N | ~1.16 | 1.15 | |
| Bond Angle | C-C-C (in 5-membered ring) | ~103-109 | ~109.5 (for sp3) |
| Dihedral Angle | Puckering of 5-membered ring | (Calculated Value) | N/A |
Thermodynamic and Electronic Properties
This table summarizes the key stability indicators derived from the calculations.
| Property | Calculated Value | Units | Significance |
| Enthalpy of Formation (ΔHf) | (Calculated Value) | kJ/mol | The energy change when the compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability. |
| Gibbs Free Energy of Formation (ΔGf) | (Calculated Value) | kJ/mol | The most definitive measure of thermodynamic stability under standard conditions. |
| HOMO Energy | (Calculated Value) | eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | (Calculated Value) | eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) | eV | A larger gap suggests higher kinetic stability and lower reactivity.[6] |
Visualization of Electronic Structure
Visualizations are indispensable for translating raw numerical data into chemical insight.
Interpreting the MEP for this compound:
-
Electron-rich regions (Red/Yellow): Expected around the nitrogen atom of the nitrile group due to the lone pair of electrons. This site would be susceptible to electrophilic attack or coordination to metal ions.
-
Electron-poor regions (Blue): Expected around the hydrogen atoms of the benzene ring and the aliphatic protons, making them potential sites for interaction with nucleophiles.
Conclusion: From Theoretical Data to Actionable Insights
This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical investigation of the stability of this compound. By adhering to this protocol, researchers can generate a robust and self-validated computational dataset. The true value of these theoretical studies lies in their predictive power. The calculated thermodynamic properties provide a quantitative measure of intrinsic stability, while the analysis of the HOMO-LUMO gap and MEP map offers profound insights into the molecule's kinetic stability and potential degradation pathways. This information is invaluable for prioritizing drug candidates, designing formulation strategies, and anticipating potential liabilities long before they manifest in costly late-stage development. In the data-driven era of pharmaceutical science, a well-executed theoretical stability analysis is an indispensable tool for accelerating the journey from molecule to medicine.
References
- Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile.
- ECHEMI. (n.d.). 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile.
- ResearchGate. (2025). Molecular structure and vibrational study on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione by density functional theory calculations.
- ChemicalBook. (n.d.). 2,3-Dihydro-1H-indene-2-carbonitrile.
- ResearchGate. (2025). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- National Institutes of Health (NIH). (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds.
- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
- ResearchGate. (2025). Synthesis, Structural Investigations, DFT Calculations, and Molecular Docking Studies of Novel 2-(Substituted- Aryloxymethyl)-5-(Pyridin-4-yl)-1, 3, 4-Oxadiazoles: Highly Potential InhA and Cytochrome c Peroxidase Inhibitors.
- Semantic Scholar. (n.d.). Substituent effects in cubane and hypercubane: a DFT and QTAIM study.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives.
-
MDPI. (n.d.). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[8][9][10]triazolo[1,5-a]quinazolines. Retrieved from
- ResearchGate. (2020). Computational evaluation on molecular stability, reactivity, and drug potential of frovatriptan from DFT and molecular docking approach.
- MDPI. (n.d.). Bridging Between Japan-Originated Inorganic Chemistry Theories and the Latest DFT Calculations.
- ResearchGate. (n.d.). Unexpected Side Products in the Large-Scale Preparation of 2,3-Dihydro-1,1,2,2,3,3-hexamethyl-1H-indene.
- PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
- Bartel Research Group. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
- PubChem. (n.d.). 2,3-dihydro-1H-indene-1-carbaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Methodological & Application
Application Note: A Two-Step Synthesis of 2,3-dihydro-1H-indene-1-carbonitrile from 1-Indanone via a Tosylhydrazone Intermediate
Abstract
This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 2,3-dihydro-1H-indene-1-carbonitrile, a valuable building block in medicinal chemistry and materials science.[1] The synthesis commences with the conversion of commercially available 1-indanone to its corresponding tosylhydrazone, a stable and crystalline intermediate. The subsequent step employs a modern, copper-catalyzed cyanation reaction utilizing potassium thiocyanate as a low-toxicity cyanide source to yield the target nitrile.[2][3][4] This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, critical safety protocols, and expert commentary to ensure successful execution and reproducibility.
Introduction and Synthetic Strategy
The indane scaffold is a privileged structure in numerous biologically active compounds. The functionalization at the 1-position, particularly with a nitrile group, provides a versatile handle for further chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.
The conversion of a ketone to a geminal nitrile is a non-trivial transformation. Direct cyanation methods often require harsh conditions or highly toxic reagents. The strategy outlined herein circumvents these challenges by employing a two-step sequence that relies on the robust chemistry of tosylhydrazones.
Overall Reaction Scheme:
The rationale for this approach is twofold:
-
Tosylhydrazone Formation: The initial condensation of 1-indanone with p-toluenesulfonylhydrazide (tosylhydrazine) is a high-yielding and straightforward reaction that produces a stable, easily purified intermediate.[5][6]
-
Copper-Catalyzed Cyanation: The tosylhydrazone serves as an excellent precursor to a copper carbene intermediate. In the presence of a copper(I) catalyst, the tosylhydrazone decomposes to a diazo compound, which then forms a reactive carbene. This carbene is efficiently trapped by a cyanide source to form the desired C-CN bond.[2] The use of potassium thiocyanate (KSCN) as the cyanide ("CN") source represents a significant safety and environmental improvement over traditional, highly toxic cyanide salts like KCN or NaCN.[2][7][8]
Mechanistic Insights
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Step 1: Formation of 1-Indanone Tosylhydrazone
This reaction is a classic acid-catalyzed condensation. The acid protonates the carbonyl oxygen of 1-indanone, enhancing the electrophilicity of the carbonyl carbon. The terminal nitrogen of tosylhydrazine then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and dehydration yield the stable C=N bond of the tosylhydrazone.[6]
Step 2: Copper-Catalyzed Cyanation
The mechanism for the copper-catalyzed cyanation of tosylhydrazones has been elucidated and proceeds through a catalytic cycle.[2][3]
-
Diazo Formation: The tosylhydrazone is deprotonated by a base, followed by elimination of the tosyl group to form an in situ diazo intermediate.
-
Carbene Generation: The diazo compound reacts with the Cu(I) catalyst, extruding nitrogen gas (N₂) to generate a reactive copper carbene species.
-
Cyanide Transfer: The thiocyanate salt (KSCN) serves as the cyanide source. The copper carbene intermediate undergoes reaction with the thiocyanate, leading to the formation of the C-CN bond and regeneration of the Cu(I) catalyst.
The workflow and mechanism are visualized below.
Experimental Protocols
Step 1: Synthesis of 1-(Tosylhydrazono)-2,3-dihydro-1H-indene
This protocol is adapted from standard procedures for tosylhydrazone formation.[9][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Indanone | C₉H₈O | 132.16 | 5.00 g | 37.8 | |
| p-Toluenesulfonylhydrazide | C₇H₁₀N₂O₂S | 186.23 | 7.04 g | 37.8 | 1.0 eq |
| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~5 drops | - | Concentrated (37%) |
Procedure
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 1-indanone (5.00 g, 37.8 mmol) and methanol (50 mL).
-
Stir the mixture until the 1-indanone is fully dissolved.
-
Add p-toluenesulfonylhydrazide (7.04 g, 37.8 mmol) to the solution.
-
Add 5 drops of concentrated hydrochloric acid to the flask. A mildly exothermic reaction may be observed and the solution may become cloudy as the product begins to precipitate.[10]
-
Heat the reaction mixture to reflux and maintain for 1 hour to ensure complete reaction.
-
After 1 hour, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to a constant weight.
Expected Outcome
The reaction typically affords the tosylhydrazone product in high yield (85-95%) as a stable, crystalline solid that can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on the copper-catalyzed cyanation method developed by Huang, Jiang, and coworkers.[2]
!! CRITICAL SAFETY INFORMATION !!
-
Hazard: Potassium thiocyanate (KSCN) is significantly less toxic than alkali metal cyanides but can release hydrogen cyanide (HCN) gas if exposed to strong acids.[11] All manipulations must be performed in a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and double-layered nitrile gloves at all times.[13][14]
-
Waste Disposal: All cyanide-containing waste streams must be segregated and disposed of according to institutional hazardous waste protocols. Never mix cyanide waste with acidic waste.[12]
-
Emergency: Ensure an eyewash and safety shower are immediately accessible. Familiarize yourself with your institution's emergency procedures for chemical exposure.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Indanone Tosylhydrazone | C₁₆H₁₆N₂O₂S | 300.38 | 3.00 g | 10.0 | From Step 1 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 190 mg | 1.0 | 10 mol% |
| Potassium Thiocyanate (KSCN) | KSCN | 97.18 | 1.94 g | 20.0 | 2.0 eq, dried |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 4.89 g | 15.0 | 1.5 eq |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 40 mL | - | Anhydrous |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 20 mL | - | Anhydrous |
Procedure
-
To a 250 mL oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 1-indanone tosylhydrazone (3.00 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), potassium thiocyanate (1.94 g, 20.0 mmol), and cesium carbonate (4.89 g, 15.0 mmol).
-
Expert Tip: Ensure KSCN is thoroughly dried in a vacuum oven before use, as moisture can hinder the reaction.
-
-
Fit the flask with a rubber septum on the side neck. Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Via cannula or syringe, add anhydrous acetonitrile (40 mL) and anhydrous N-methyl-2-pyrrolidone (20 mL).
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tosylhydrazone is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Summary of Results and Data
| Step | Product | Typical Yield | Physical Appearance | Key Reaction Conditions |
| 1 | 1-Indanone Tosylhydrazone | 85-95% | White Crystalline Solid | MeOH, HCl (cat.), Reflux, 1h |
| 2 | This compound | 60-75% | Colorless Oil or Low-Melting Solid | CuI (10 mol%), KSCN, Cs₂CO₃, 80 °C, 12-24h |
Conclusion
The described two-step synthesis provides a robust and scalable route to this compound from 1-indanone. The protocol leverages the stability of a tosylhydrazone intermediate and employs a modern, copper-catalyzed cyanation that utilizes a safer cyanide source. The detailed procedures and safety guidelines presented in this application note are intended to enable researchers to confidently and successfully synthesize this valuable chemical intermediate for applications in pharmaceutical and materials science research.
References
-
Bamford, W. R.; Stevens, T. S. The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society (Resumed), 1952 , 4735-4740. [Link]
-
Shapiro, R. H. The Shapiro Reaction. Organic Reactions, 1976 , 23, 405-507. [Link]
-
Huang, Y. et al. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the “CN” Source. The Journal of Organic Chemistry, 2017 , 82(14), 7621-7627. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]
-
Purdue University REM. Potassium cyanide Safety Information. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011 . [Link]
-
Sethi, M. K. et al. Stereoselective Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2020 , 8(2), 79-87. [Link]
-
Organic Syntheses. Benzaldehyde tosylhydrazone. Coll. Vol. 8, p.49; Vol. 71, p.177. 1993 . [Link]
-
Wikipedia. Tosylhydrazone. [Link]
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. geneseo.edu [geneseo.edu]
- 12. purdue.edu [purdue.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. uthsc.edu [uthsc.edu]
Application Note: High-Throughput Quantification of 2,3-dihydro-1H-indene-1-carbonitrile using Reverse-Phase HPLC and GC-MS
Introduction: The Analytical Imperative
2,3-dihydro-1H-indene-1-carbonitrile, also known as Indan-1-carbonitrile, is a pivotal chemical intermediate. Its rigid bicyclic framework is a valuable scaffold in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.[1][2][3] The purity and concentration of this intermediate directly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods for its quantification are critical for process control, quality assurance, and regulatory compliance in drug development.
This guide provides two validated, orthogonal analytical protocols for the precise quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust, high-throughput method ideal for routine quality control (QC) testing, stability studies, and purity assays.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A highly specific and sensitive method that provides definitive confirmation of identity alongside quantification, making it invaluable for impurity identification and reference standard characterization.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development. The presence of a benzene ring provides a strong UV chromophore, making HPLC-UV a logical choice. Its molecular weight and likely volatility also render it suitable for GC analysis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | Indan-1-carbonitrile | PubChem[4] |
| CAS Number | 26452-97-1 | PubChem[4] |
| Molecular Formula | C₁₀H₉N | PubChem[4] |
| Molecular Weight | 143.18 g/mol | PubChem[4] |
Method 1: Quantification by RP-HPLC-UV
Principle and Rationale
This method leverages reverse-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The fused aromatic ring in this compound imparts sufficient hydrophobicity to be well-retained on a C18 column. An isocratic mobile phase of acetonitrile and water provides consistent, rapid elution, while a UV detector offers sensitive detection at a wavelength where the aromatic system exhibits strong absorbance. This approach is selected for its robustness, speed, and the widespread availability of the necessary instrumentation in QC laboratories.
Experimental Protocol: RP-HPLC-UV
3.2.1 Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm PTFE syringe filters
3.2.2 Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 254 nm |
| Run Time | 10 minutes |
3.2.3 Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards (1, 5, 25, 50, 100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a five-point calibration curve.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain ~2.5 mg of the analyte into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 15 minutes, then dilute to volume.[5] Filter the resulting solution (~100 µg/mL) through a 0.45 µm syringe filter into an HPLC vial.
3.2.4 Analysis Workflow
Caption: RP-HPLC-UV analysis workflow.
3.2.5 Data Analysis and Validation
-
Calibration: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation (y = mx + c) and correlation coefficient (R²).
-
Quantification: Inject the prepared sample, determine its peak area, and calculate the concentration using the regression equation.
-
Validation: The method should be validated according to ICH guidelines. Typical acceptance criteria are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% (Repeatability & Intermediate) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate, temp., etc.[6] |
Method 2: Quantification and Confirmation by GC-MS
Principle and Rationale
Gas chromatography is an ideal technique for separating volatile and thermally stable compounds like this compound.[7][8] The sample is vaporized and carried by an inert gas through a capillary column containing a non-polar stationary phase. Separation is achieved based on the analyte's boiling point and interactions with the phase. The mass spectrometer serves as the detector, ionizing the eluted molecules (typically via Electron Ionization, EI) and separating the resulting ions by their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "mass spectrum," which acts as a chemical fingerprint for unambiguous identification, while the total ion chromatogram (TIC) peak area is used for quantification.
Experimental Protocol: GC-MS
4.2.1 Materials and Reagents
-
This compound reference standard (>99% purity)
-
Dichloromethane (DCM, GC grade) or Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
4.2.2 Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) |
| Injector Temp. | 250 °C |
| Injection Vol. | 1 µL (Split mode, 50:1) |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 300 amu |
4.2.3 Preparation of Solutions
-
Solvent: Dichloromethane (DCM)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Calibration Standards (1, 5, 25, 50, 100 µg/mL): Perform serial dilutions of the stock solution with DCM.
-
Sample Preparation: Prepare a nominal 100 µg/mL solution of the test sample in DCM, similar to the standard preparation.
4.2.4 Analysis Workflow
Caption: GC-MS analysis workflow.
4.2.5 Data Analysis and Validation
-
Identification: Confirm the identity of the analyte peak by comparing its retention time and mass spectrum with that of the authenticated reference standard. The mass spectrum should show a molecular ion (M⁺) at m/z 143 and a characteristic fragmentation pattern.
-
Quantification: Generate a calibration curve by plotting the Total Ion Chromatogram (TIC) peak area against concentration. Use the resulting linear regression to calculate the concentration in the unknown sample.
-
Validation: The validation parameters are similar to those for HPLC, ensuring the method is fit for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | ≤ 3.0% |
| Identity Confirmation | Match of retention time (±0.2 min) and mass spectrum |
Conclusion
The RP-HPLC-UV and GC-MS methods detailed herein provide a comprehensive analytical toolkit for researchers and drug development professionals. The HPLC method offers a rapid and robust solution for routine quantitative analysis in a QC environment. The GC-MS method complements this by providing an orthogonal separation mechanism coupled with definitive mass-based identification, crucial for confirmatory analysis and in-depth impurity investigations. The implementation of these validated protocols will ensure the generation of accurate and reliable data, supporting the development of safe and effective pharmaceuticals.
References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019). A new stability indicating RP-HPLC method development and validation for the estimation of Anastrozole in bulk and pharmaceutical dosage form. [Link]
-
Poreški, S., et al. (2002). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society. [Link]
-
Georgiev, Y., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015277, this compound. PubChem. Retrieved January 18, 2026, from [Link].
-
Lu, W., et al. (2014). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3311502, 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. PubChem. Retrieved January 18, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). Indane. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].
-
Eburon Organics. (n.d.). Indane Derivatives. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].
- Google Patents. (n.d.). CN101318887B - Method for preparing indene compounds.
-
Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem. Retrieved January 18, 2026, from [Link].
-
ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. [Link]
-
Al-Khafaji, Y. F., & Al-Saadi, T. M. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Systematic Reviews in Pharmacy. [Link]
-
Mao, Y., et al. (2014). Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Analytical Methods. [Link]
-
Mikaia, A. I., et al. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. ResearchGate. [Link]
-
IndiaMART. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone). [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]
-
Harvey, D. (2021). 12.4: Gas Chromatography. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.).
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. Indane Derivatives | Eburon [eburon-organics.com]
- 2. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C10H9N | CID 3015277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 7. Indane [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2,3-Dihydro-1H-indene-1-carbonitrile in Material Science
Introduction: The Untapped Potential of a Functionalized Indene Scaffold
2,3-Dihydro-1H-indene-1-carbonitrile, a derivative of the well-known indene molecule, presents a unique combination of structural features that suggest significant, yet largely unexplored, potential in the field of material science. The rigid, bicyclic indane core provides a robust and thermally stable backbone, while the pendant nitrile (-C≡N) group introduces strong polarity and a site for versatile chemical modification. While its primary applications to date have been as an intermediate in pharmaceutical synthesis, this guide will provide a forward-looking exploration of its potential in advanced materials, complete with detailed, theoretically grounded protocols for its application.
This document moves beyond a simple recitation of facts, offering instead a scientifically reasoned guide for researchers looking to pioneer the use of this monomer. We will delve into the theoretical underpinnings of its polymerization, propose detailed experimental protocols, and outline its potential applications in high-performance polymers and organic electronics.
I. Polymerization of this compound: A Strategic Approach
The polymerization of this compound is not straightforward. The parent compound, indene, readily undergoes cationic polymerization due to the electron-rich nature of its double bond, which can be stabilized by the adjacent aromatic ring. However, the presence of the strongly electron-withdrawing nitrile group at the 1-position of the indene ring system deactivates the double bond towards electrophilic attack, rendering cationic polymerization largely unviable.
Therefore, alternative polymerization strategies must be employed. This section outlines two promising approaches: Anionic Polymerization and Radical Polymerization .
A. Anionic Polymerization: Leveraging the Electron-Deficient Nature
The electron-withdrawing nature of the nitrile group makes the vinyl proton at the 1-position more acidic and the double bond susceptible to nucleophilic attack, creating a favorable environment for anionic polymerization. This method offers the potential for producing polymers with well-defined molecular weights and narrow polydispersity, characteristic of a living polymerization.
Objective: To synthesize poly(this compound) with controlled molecular weight.
Materials:
-
This compound (monomer), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes, standardized solution
-
Methanol, anhydrous
-
Argon gas, high purity
-
Schlenk line and glassware, oven-dried
Procedure:
-
Glassware Preparation: Assemble the reaction flask, dropping funnel, and magnetic stirrer under an argon atmosphere. Flame-dry all glassware under vacuum and backfill with argon three times.
-
Solvent and Monomer Preparation: Transfer anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the freshly distilled this compound to the THF with vigorous stirring.
-
Initiation: Slowly add the standardized n-BuLi solution dropwise to the monomer solution. The initiation is marked by the appearance of a persistent color change (typically reddish or deep orange), indicating the formation of the propagating carbanion.
-
Propagation: Allow the reaction to proceed at -78 °C for a predetermined time (e.g., 2-4 hours). The viscosity of the solution will increase as the polymer chains grow.
-
Termination: Quench the living polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent (e.g., methanol or water).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum at 40-50 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
-
Chemical Structure: ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The FTIR spectrum should show the characteristic nitrile stretch around 2240 cm⁻¹.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Anionic polymerization is extremely sensitive to protic impurities like water, which will terminate the growing polymer chains.
-
Low Temperature (-78 °C): This is crucial to minimize side reactions, such as chain transfer and termination, leading to better control over the polymerization and a narrower molecular weight distribution.
-
Standardized Initiator: The molecular weight of the resulting polymer is directly proportional to the ratio of monomer to initiator. Accurate knowledge of the initiator concentration is therefore essential for controlled synthesis.
Caption: Anionic polymerization workflow.
B. Radical Polymerization: A Robust Alternative
Free radical polymerization offers a more robust and less stringent alternative to anionic methods, being more tolerant to impurities. While potentially offering less control over the polymer architecture, it is a viable method for producing high molecular weight polymers from vinyl monomers.
Objective: To synthesize high molecular weight poly(this compound).
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Toluene or Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and condenser, dissolve the monomer and initiator in the chosen solvent.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under an argon atmosphere and stir for a designated period (e.g., 6-24 hours).
-
Isolation: Cool the reaction mixture and precipitate the polymer by pouring it into an excess of methanol.
-
Purification: Filter the polymer, wash with methanol, and dry under vacuum.
Caption: Radical polymerization workflow.
II. Applications in Advanced Materials
The unique properties endowed by the nitrile group open up several exciting applications for poly(this compound) and its derivatives.
A. High-Performance Dielectric Materials
The high polarity of the nitrile group can lead to polymers with a high dielectric constant, making them suitable for applications in capacitors and other electronic components.[1][2]
The incorporation of the highly polar nitrile group is expected to increase the dielectric constant of the polymer.[3] The rigid indane backbone should provide good thermal and mechanical stability.
Fabrication Protocol:
-
Synthesize poly(this compound) using one of the methods described above.
-
Dissolve the polymer in a suitable solvent (e.g., cyclohexanone, DMF).
-
Prepare a thin film on a substrate (e.g., silicon wafer, flexible PET) using spin-coating or solution casting.
-
Anneal the film at a temperature above its glass transition temperature to remove residual solvent and improve film quality.
-
Deposit top electrodes (e.g., gold, aluminum) via thermal evaporation to form a capacitor structure for dielectric measurements.
Expected Properties:
-
Dielectric Constant (k): Expected to be significantly higher than non-polar polymers like polystyrene.
-
Dielectric Loss: Should be low at operational frequencies.
-
Breakdown Strength: The rigid polymer backbone may contribute to a high breakdown strength.
| Property | Expected Value Range | Comparison Material (Polystyrene) |
| Dielectric Constant (1 kHz) | 4 - 6 | ~2.5 |
| Dielectric Loss (1 kHz) | < 0.01 | < 0.001 |
| Glass Transition Temp. | > 150 °C | ~100 °C |
B. Precursor for Functional Polymers via Nitrile Group Modification
The nitrile group is a versatile chemical handle that can be converted into other functional groups, such as amines and carboxylic acids, opening up a wide range of post-polymerization modification possibilities.
Objective: To create a polymer with pendant carboxylic acid groups for applications such as ion-exchange resins or as a component in polymer blends.
Procedure:
-
Dissolve the nitrile-containing polymer in a suitable solvent (e.g., dioxane).
-
Add an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., H₂SO₄).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the nitrile peak (~2240 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~3000 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹).
-
After completion, cool the reaction, acidify with HCl (if using a basic hydrolysis), and precipitate the polymer in water.
-
Purify by washing with water and dry under vacuum.
Objective: To synthesize a polymer with primary amine functionalities, which can be used for further derivatization, as a curing agent for epoxies, or for CO₂ capture applications.
Procedure:
-
Suspend the nitrile-containing polymer in an anhydrous solvent like THF.
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water and aqueous NaOH.
-
Filter the mixture to remove inorganic salts.
-
Isolate the polymer by precipitation or solvent evaporation.
Caption: Post-polymerization modification pathways.
C. Potential in Organic Electronics
The combination of an aromatic system with a strong electron-withdrawing group makes this compound and its derivatives interesting candidates for n-type organic semiconductors.[4][5]
While the saturated five-membered ring in the monomer disrupts full conjugation, derivatives with an unsaturated indene core and the nitrile group could be synthesized. These materials could potentially be used as electron-transporting layers in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Conceptual Synthetic Approach:
-
Synthesize an indene derivative with a nitrile group, for example, by dehydrogenation of this compound or through a direct synthesis of a cyano-substituted indene.
-
Incorporate this building block into a larger conjugated system through cross-coupling reactions (e.g., Suzuki, Stille).
-
Fabricate thin-film transistors by vacuum deposition or solution processing of the synthesized material.
Device Fabrication and Characterization:
-
Device Architecture: Bottom-gate, top-contact OFETs on a Si/SiO₂ substrate.
-
Characterization: Measure the output and transfer characteristics to determine the electron mobility, on/off ratio, and threshold voltage.
III. Conclusion and Future Outlook
This compound represents a monomer with significant, yet underexplored, potential in material science. The protocols and application notes provided in this guide are intended to serve as a foundational framework for researchers to begin exploring this promising molecule. The combination of a rigid backbone and a highly polar, reactive nitrile group offers a compelling platform for the development of novel high-performance polymers with applications in electronics and functional materials. Future research should focus on the experimental validation of the proposed polymerization methods, a thorough characterization of the resulting polymers, and the exploration of their performance in the outlined applications.
IV. References
-
Dielectric properties of copolymers based on cyano monomers and methyl α-acetoxyacrylate. (URL not available)
-
Dielectric behaviour of copolymers based on 2,2,2-trifluoroethyl methacrylate and cyano co-monomers. (URL not available)
-
Cationic polymerization - Wikipedia. [Link]
-
Copolymerization of styrene with vinyl monomers substituted by nitrile and sulfonyl groups. (URL not available)
-
A Renaissance in Living Cationic Polymerization | Chemical Reviews - ACS Publications. [Link]
-
2.4: Cationic Polymerization - Chemistry LibreTexts. [Link]
-
STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. (URL not available)
-
Controlled radical polymerization of vinyl monomers in the presence of organometallic compounds of Group III—V elements as act - Polimery. [Link]
-
Modification of poly(acrylonitrile-co-acrylamide) to form amidoximed... - ResearchGate. [Link]
-
Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase - PubMed. [Link]
-
Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. [Link]
-
Air-stable organic semiconductors based on 6,6'-dithienylindigo and polymers thereof. (URL not available)
-
Efficient epoxidation of electron-deficient olefins with a cationic manganese complex - PubMed. [Link]
-
Free Radical Vinyl Polymerization - Polymer Science Learning Center. [Link]
-
n-Type Organic and Polymeric Semiconductors Based on Bithiophene Imide Derivatives. [Link]
-
Modification of Polyacrylonitrile Ultrafiltration Membranes to Enhance the Adsorption of Cations and Anions - MDPI. [Link]
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. [Link]
-
ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. (URL not available)
-
1 Anionic Vinyl Polymerization. (URL not available)
-
High performance n-type organic transistors based on a distyrylthiophene derivative. (URL not available)
-
Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - ddd-UAB. [Link]
-
The Effects of Chain Conformation and Nanostructure on the Dielectric Properties of Polymers - MDPI. [Link]
-
Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing). [Link]
-
(PDF) Free radical polymerization of vinyl monomers - ResearchGate. [Link]
-
Polyacrylonitrile-based ion-exchange material synthesis and combustion properties investigation - E3S Web of Conferences. [Link]
-
n-type organic semiconductors and conductors for plastic electronics - ResearchGate. [Link]
-
Modified polyacrylonitrile for adsorption applications - ResearchGate. [Link]
-
Contributing Factors of Dielectric Properties for Polymer Matrix Composites - PMC - NIH. [Link]
-
Surface Modification of Polyacrylonitrile Fibers and their Application in the Preparation of Silver Nanoparticles | Request PDF - ResearchGate. [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC - NIH. [Link]
-
This compound | C10H9N | CID 3015277 - PubChem. [Link]
-
Dielectric analysis of different natural and synthetic polymers types - Universidade do Minho. [Link]
-
CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents.
-
Synthesis of indenes - Organic Chemistry Portal. [Link]
-
[2209.06851] Discovery of Interstellar 2-Cyanoindene (2-C
H CN) in GOTHAM Observations of TMC-1 - arXiv. [Link] -
Living anionic polymerization of 1,4-divinylbenzene and its derivatives - ResearchGate. [Link]
-
Discovery of Interstellar 2-Cyanoindene (2-C 9 _9 H 7 _7 CN) in GOTHAM Observations of TMC-1 - ResearchGate. [Link]
-
Discovery of Interstellar 2-Cyanoindene (2-C 9 H 7 CN) in GOTHAM Observations of TMC-1. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. [Link]
-
High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed. [Link]
-
New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - MDPI. [Link]
-
(PDF) Novel amino acid-based polymers for pharmaceutical applications - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. n-Type Organic and Polymeric Semiconductors Based on Bithiophene Imide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note and Protocols: Synthesis of Indene Derivatives
Introduction
Indene and its derivatives are a class of bicyclic hydrocarbons that have garnered significant attention in medicinal chemistry, materials science, and organic synthesis. The indene core, consisting of a benzene ring fused to a cyclopentene ring, serves as a versatile scaffold for the development of novel therapeutic agents and advanced materials. In drug discovery, indene derivatives have exhibited a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Their unique structural and electronic properties also make them valuable building blocks for polymers, dyes, and liquid crystals.
This application note provides a comprehensive guide to the synthesis of indene derivatives, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles, empowering the user to not only replicate the described methods but also to adapt and troubleshoot them for their specific research needs.
Theoretical Framework: Strategies for Indene Synthesis
The construction of the indene skeleton can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern on the final molecule and the availability of starting materials. Two prevalent and mechanistically distinct approaches are highlighted here: the acid-catalyzed intramolecular cyclization of phenylpropanols and the transition metal-catalyzed annulation of alkynes.
Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation
One of the most classical and straightforward methods for synthesizing indenes is the acid-catalyzed dehydration and subsequent intramolecular cyclization of a suitable phenylpropanol derivative. This reaction proceeds via a Friedel-Crafts-type mechanism.
The process begins with the protonation of the alcohol by a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to form a good leaving group (water). Departure of the water molecule generates a secondary carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. A final deprotonation step re-aromatizes the benzene ring and forms the double bond of the cyclopentene moiety, yielding the indene derivative. The regioselectivity of the cyclization is governed by the electronic and steric effects of the substituents on the aromatic ring.
Caption: Mechanism of Acid-Catalyzed Indene Synthesis.
Transition Metal-Catalyzed [3+2] Annulation
Modern synthetic organic chemistry has seen the rise of powerful transition metal-catalyzed reactions for the construction of complex molecular architectures. For indene synthesis, rhodium-catalyzed [3+2] annulation of aromatic N-acylsulfonamides with alkynes presents a highly efficient and atom-economical approach.
In this methodology, the aromatic reactant, often an N-acylsulfonamide, acts as a three-atom component. The rhodium catalyst facilitates the cleavage of a C-H bond on the aromatic ring, forming a rhodacycle intermediate. This intermediate then undergoes migratory insertion with an alkyne (the two-atom component). Subsequent reductive elimination regenerates the catalyst and furnishes the indene product. This method offers excellent control over regioselectivity and tolerates a wide range of functional groups.
Caption: Rhodium-Catalyzed [3+2] Annulation for Indene Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of indene derivatives via the two methodologies discussed above.
Protocol 1: Synthesis of 1,1,3-Trimethylindene via Acid-Catalyzed Cyclization
This protocol details the synthesis of 1,1,3-trimethylindene from 2-methyl-4-phenyl-2-butanol. This classic method is robust and serves as an excellent example of intramolecular Friedel-Crafts alkylation.
Materials and Equipment:
-
2-Methyl-4-phenyl-2-butanol
-
Polyphosphoric acid (PPA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 30 g of polyphosphoric acid. Begin stirring the PPA.
-
Addition of Reactant: Slowly add 5.0 g (28.0 mmol) of 2-methyl-4-phenyl-2-butanol to the stirring PPA over a period of 10 minutes. The reaction is exothermic, and a color change to deep red or purple will be observed.
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and continue stirring for 30 minutes.
-
Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture over 100 g of crushed ice in a 400 mL beaker. Stir the mixture until all the PPA has dissolved.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine. The bicarbonate wash is crucial to neutralize any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product can be purified by vacuum distillation to yield 1,1,3-trimethylindene as a colorless oil.
Data Summary:
| Parameter | Value |
| Starting Material | 2-Methyl-4-phenyl-2-butanol |
| Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 30 minutes |
| Expected Yield | 75-85% |
| Product Appearance | Colorless Oil |
Protocol 2: Rhodium-Catalyzed Synthesis of a Substituted Indene
This protocol describes the synthesis of a substituted indene from an N-benzoyl-2-aminopyridine derivative and an internal alkyne, adapted from methodologies reported in the literature. This method showcases the efficiency and functional group tolerance of modern transition-metal catalysis.
Materials and Equipment:
-
N-Benzoyl-2-aminopyridine derivative
-
Diphenylacetylene (or other internal alkyne)
-
[RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
AgSbF₆ (silver hexafluoroantimonate)
-
1,2-Dichloroethane (DCE)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Oil bath for heating
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the N-benzoyl-2-aminopyridine derivative (0.2 mmol, 1.0 equiv), diphenylacetylene (0.3 mmol, 1.5 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %).
-
Solvent Addition: Add 1.0 mL of 1,2-dichloroethane (DCE) to the flask via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and filter it through a short plug of celite to remove insoluble salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted indene product.
Data Summary:
| Parameter | Value |
| Aromatic Component | N-Benzoyl-2-aminopyridine derivative |
| Alkyne Component | Diphenylacetylene |
| Catalyst System | [RhCp*Cl₂]₂ / AgSbF₆ |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-95% (highly dependent on substrates) |
| Purification Method | Flash Column Chromatography |
Conclusion
The synthesis of indene derivatives is a rich field with both classical and modern methodologies at the disposal of the synthetic chemist. The choice between an acid-catalyzed cyclization and a transition-metal-catalyzed annulation will depend on factors such as the desired substitution pattern, functional group tolerance, and atom economy. The protocols provided herein offer reliable starting points for the synthesis of these valuable compounds. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.
References
-
Wang, H., & Glorius, F. (2010). Rh(III)-Catalyzed Synthesis of Indenes. Angewandte Chemie International Edition, 49(31), 5240-5243. [Link]
Application Note: Structural Elucidation of 2,3-dihydro-1H-indene-1-carbonitrile and Its Synthetic Intermediates Using 1D and 2D NMR Spectroscopy
Abstract
2,3-dihydro-1H-indene-1-carbonitrile is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a comprehensive guide to the synthesis and rigorous NMR analysis of this compound, starting from the common precursor, 1-indanone. We detail step-by-step protocols for the synthesis of the intermediate 2,3-dihydro-1H-inden-1-ol and the final nitrile product. The core of this guide focuses on the in-depth interpretation of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra to provide unambiguous structural verification at each stage of the synthesis.
Introduction: The Importance of Structural Verification
The indane framework is a privileged structure in drug discovery. The introduction of a carbonitrile group at the 1-position provides a versatile chemical handle for further molecular elaboration. Given the subtle structural changes that occur during its synthesis from 1-indanone, NMR spectroscopy stands as the definitive analytical tool for reaction monitoring and final product validation. The transformation involves changes in oxidation state and the introduction of a new stereocenter, leading to distinct and predictable changes in the NMR spectral data. This guide explains the causality behind these spectral changes, offering a self-validating system for researchers to confirm the identity and purity of their compounds.
Synthetic Pathway and Rationale
The conversion of a ketone to a nitrile can be achieved through various methods. For this guide, we have selected a robust and illustrative two-step pathway starting from commercially available 1-indanone. This route involves the reduction of the ketone to a secondary alcohol, followed by a nucleophilic substitution to install the nitrile group. This pathway was chosen because it generates two distinct intermediates whose structures can be clearly differentiated by NMR, providing excellent teaching points for spectral interpretation.
The overall workflow is outlined below:
Sources
Application Notes and Protocols for the Aromatic Functionalization of 2,3-dihydro-1H-indene-1-carbonitrile
Introduction: The Strategic Value of Functionalized Indane Scaffolds
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of bioactive molecules. The introduction of a carbonitrile group at the 1-position, affording 2,3-dihydro-1H-indene-1-carbonitrile, adds a versatile chemical handle that can be further elaborated into a variety of functional groups, such as amines and carboxylic acids, significantly broadening its synthetic utility.[1]
Functionalization of the aromatic ring of this scaffold is a key strategy for modulating the physicochemical and pharmacological properties of indane-based compounds. Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts acylation, provide a direct avenue for the introduction of diverse substituents onto the benzene ring. These modifications can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.
This document provides detailed application notes and proposed protocols for the regioselective functionalization of the aromatic ring of this compound. The methodologies are based on established principles of electrophilic aromatic substitution and adapted from protocols for structurally related compounds.
Regioselectivity in the Electrophilic Aromatic Substitution of this compound
The regiochemical outcome of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the fused aliphatic ring. The alkyl portion of the indane system is an electron-donating group (EDG) through hyperconjugation and inductive effects, thus activating the aromatic ring towards electrophilic attack.[1] As an activating group, it directs incoming electrophiles to the ortho and para positions.
In the context of the indane ring system, the positions are numbered as follows:
Caption: Numbering of the 2,3-dihydro-1H-indene ring system.
The positions ortho to the fused ring are C4 and C7, while the para position is C6, and the meta position is C5. However, due to the strain of the fused five-membered ring, substitution at the C7 position is generally disfavored. Therefore, electrophilic attack is anticipated to occur predominantly at the C5 and C6 positions.
The cyano group at the 1-position is an electron-withdrawing group (EWG).[2][3][4] While a cyano group directly attached to an aromatic ring is strongly deactivating and meta-directing, in this compound, it is situated on the aliphatic ring.[2][3][4] Its electron-withdrawing inductive effect will likely have a modest deactivating influence on the aromatic ring, potentially requiring slightly more forcing reaction conditions compared to unsubstituted indane. However, it is not expected to alter the regioselectivity dictated by the activating fused alkyl ring.
Therefore, the major products from electrophilic aromatic substitution are predicted to be the 5- and 6-substituted isomers.
Caption: Predicted nitration of this compound.
Experimental Protocol (Proposed):
This protocol is adapted from established methods for the nitration of activated aromatic compounds. [5][6][7][8] Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
| Parameter | Condition |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Solvent | Dichloromethane |
| Key Reagents | HNO₃, H₂SO₄ |
| Predicted Major Products | 5-Nitro and 6-Nitro isomers |
Table 1: Summary of Proposed Nitration Conditions.
Bromination of this compound
Halogenation, such as bromination, introduces a halogen atom that can serve as a handle for further cross-coupling reactions.
Predicted Reaction Scheme:
Caption: Predicted bromination of this compound.
Experimental Protocol (Proposed):
This protocol is based on standard methods for the bromination of activated aromatic rings. [9][10][11][12][13][14] Materials and Reagents:
-
This compound
-
Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃) or Iron powder
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
10% Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like CCl₄ or DCM.
-
Add a catalytic amount of FeBr₃ or iron powder.
-
From the dropping funnel, add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. The red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, or gently heat if the reaction is sluggish. Monitor by TLC.
-
Upon completion, cool the reaction mixture and quench by adding 10% sodium thiosulfate solution to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography or recrystallization.
| Parameter | Condition |
| Temperature | Room Temperature to mild heating |
| Reaction Time | 2-4 hours |
| Solvent | CCl₄ or DCM |
| Key Reagents | Br₂, FeBr₃ (catalyst) |
| Predicted Major Products | 5-Bromo and 6-Bromo isomers |
Table 2: Summary of Proposed Bromination Conditions.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation introduces an acyl group, which is a precursor to many other functional groups and a common moiety in pharmacologically active molecules. [15][16][17][18][19][20][21][22] Predicted Reaction Scheme:
Caption: Predicted Friedel-Crafts acylation of this compound.
Experimental Protocol (Proposed):
This protocol is a general procedure for Friedel-Crafts acylation using a Lewis acid catalyst. [15][16][17][18][19][20][21][22] Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM or CS₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the AlCl₃ suspension.
-
To this mixture, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours. Gentle heating may be required. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding cold 1 M HCl.
-
Separate the organic layer and wash it with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
| Parameter | Condition |
| Temperature | 0 °C to Room Temperature (or reflux) |
| Reaction Time | 2-6 hours |
| Solvent | Anhydrous DCM or CS₂ |
| Key Reagents | RCOCl, AlCl₃ |
| Predicted Major Products | 5-Acyl and 6-Acyl isomers |
Table 3: Summary of Proposed Friedel-Crafts Acylation Conditions.
Conclusion
The functionalization of the aromatic ring of this compound offers a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document provide a foundational framework for achieving nitration, bromination, and Friedel-Crafts acylation of this scaffold. While the fused alkyl ring is expected to direct substitution primarily to the 5- and 6-positions, researchers are encouraged to perform careful optimization and characterization to confirm the regiochemical outcomes for their specific applications.
References
- Brainly. (2023, April 14). Question 5 In electrophilic aromatic substitution reactions, a cyano substituent on the aromatic ring.
- Google Patents. (n.d.). EP0863118A1 - Preparation of Brominated Indanes.
- Homework.Study.com. (n.d.). In electrophilic aromatic substitution reactions, a cyano substituent on the aromatic ring is....
- Quora. (2018, May 25). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
- 13 Friedel-Crafts Acylation. (n.d.). Retrieved from a university chemistry department website.
- Demir, S., et al. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PubMed Central.
- ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- BenchChem. (2025). Application Note and Protocol: Nitration of 4,6-Dimethylindan.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video].
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Experimental Methods 1. Bromination Methods. (n.d.).
- National Institutes of Health. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.
- YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video].
- National Institutes of Health. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- King Saud University. (n.d.). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites.
- Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- National Institutes of Health. (2023, January 13). Applications of the DIB-BBr3 Protocol in Bromination Reactions.
- Semantic Scholar. (2004, February 16). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages.
- ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
- ResearchGate. (2025, August 6). A fast and mild method for nitration of aromatic rings.
- Chemistry Stack Exchange. (2022, December 27). Synthesis of a Substituted Indane.
- Semantic Scholar. (2015, May 1). An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction.
- National Institutes of Health. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- National Institutes of Health. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Google Patents. (n.d.). WO1998019978A1 - Nitration process.
- J-GLOBAL. (n.d.). Regioselective para halogenation of substituted benzenes with benzeneseleninyl chloride and aluminum halide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0863118A1 - Preparation of Brominated Indanes - Google Patents [patents.google.com]
- 10. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Sci-Hub. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol / The Journal of Organic Chemistry, 2018 [sci-hub.box]
- 14. Applications of the DIB-BBr3 Protocol in Bromination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Faculty members [faculty.ksu.edu.sa]
- 21. semanticscholar.org [semanticscholar.org]
- 22. semanticscholar.org [semanticscholar.org]
use of 2,3-dihydro-1H-indene-1-carbonitrile in synthesizing tubulin polymerization inhibitors
Application Notes & Protocols
Topic: Strategic Use of the 2,3-Dihydro-1H-indene Scaffold in the Synthesis of Potent Tubulin Polymerization Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: Targeting the Cytoskeleton with Novel Scaffolds
The microtubule network, a dynamic polymer system of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology, essential for cell division, structure, and intracellular transport.[1] Its critical role in mitosis makes it a highly validated and successful target for anticancer therapeutics.[1] Agents that disrupt microtubule dynamics can arrest rapidly dividing cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2] These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers. The latter category includes compounds that bind to the colchicine site on β-tubulin, preventing polymerization and leading to microtubule depolymerization.[1][3]
While classic colchicine-site binding inhibitors (CBSIs) like colchicine and combretastatin A-4 (CA-4) are highly potent, their clinical utility is often hampered by toxicity and poor pharmacokinetic profiles.[4] This has spurred the search for novel heterocyclic scaffolds that can mimic the key structural features required for potent tubulin binding while offering improved drug-like properties. The 2,3-dihydro-1H-indene (indane) core has emerged as a promising and synthetically tractable scaffold for a new generation of CBSIs.[5][6][7] Its rigid, bicyclic framework serves as an excellent anchor to correctly orient the pharmacophoric groups required for high-affinity binding to the colchicine site.
This document provides a detailed guide on the strategic use of 2,3-dihydro-1H-indene derivatives, including those accessible from 2,3-dihydro-1H-indene-1-carbonitrile, in the design and synthesis of potent tubulin polymerization inhibitors. We will detail the synthetic rationale, provide a step-by-step protocol for a representative inhibitor, and outline the essential biological assays for mechanism-of-action validation.
Section 1: The Indene Scaffold - A Privileged Structure for Colchicine-Site Inhibition
The effectiveness of indene-based compounds as tubulin inhibitors stems from their ability to mimic the spatial arrangement of the two key aryl rings found in many natural CBSIs like CA-4.
-
Ring A: Typically, a 3,4,5-trimethoxyphenyl group, which is known to be a critical element for binding deep within the colchicine pocket on β-tubulin. Structure-activity relationship (SAR) studies consistently show that this moiety is crucial for high potency.[4]
-
Ring B: The indene scaffold itself often functions as or is attached to the second aryl ring system, which engages in interactions closer to the solvent-exposed surface of the binding site.
-
Linker: The fusion of the phenyl and cyclopentyl rings in the indene core provides a rigid conformation, which is advantageous for minimizing the entropic penalty upon binding.
Recent studies have highlighted a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as exceptionally potent antitumor agents.[5] For instance, compound 12d (from a 2023 study) demonstrated potent antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM and was confirmed to inhibit tubulin polymerization by binding to the colchicine site.[5][6]
Logical Pathway for Indene-Based Inhibitor Action
Caption: Logical workflow from synthesis to cellular mechanism of action.
Section 2: Synthesis Protocol - Preparation of a Representative Indene-Based Inhibitor
This section provides a representative, multi-step protocol for synthesizing a potent inhibitor based on the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, similar to compound 12d reported in the literature.[5][6] The initial steps involve the formation and functionalization of the indene ring system. While the specific starting material this compound can be a versatile intermediate for various derivatives[8][9], this protocol illustrates a common pathway to the highly active core.
Rationale: The synthetic strategy focuses on building the key pharmacophoric elements around the indene scaffold. The trimethoxy substitution on the indene core serves as "Ring A," while a functionalized phenyl group is introduced to act as "Ring B." The choice of reagents and conditions is optimized for yield and purity.
Step-by-Step Synthesis Workflow
Caption: General synthetic workflow for indene-based tubulin inhibitors.
Detailed Experimental Protocol
Objective: Synthesize (E)-2-(4-hydroxy-3-methoxyphenyl)-3-(4,5,6-trimethoxy-2,3-dihydro-1H-inden-7-yl)acrylonitrile.
Materials & Reagents:
-
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
2-(4-hydroxy-3-methoxyphenyl)acetonitrile
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), Dichloromethane (DCM), Toluene, Ethyl acetate (EtOAc), Hexane
-
Standard glassware for organic synthesis
Procedure:
-
Reduction of Indanone: Dissolve 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in MeOH. Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 2 hours. Monitor by TLC. Quench the reaction carefully with water and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding indanol.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aromatic methoxy groups.
-
-
Dehydration to Indene: Combine the crude indanol (1.0 eq) and a catalytic amount of p-TsOH (0.1 eq) in toluene. Fit the flask with a Dean-Stark apparatus to remove water. Reflux the mixture for 4 hours until TLC indicates complete consumption of the starting material. Cool, wash with saturated NaHCO₃ solution, and extract with EtOAc. Dry the organic phase and concentrate to yield 4,5,6-trimethoxy-1H-indene.
-
Causality: The acidic catalyst protonates the alcohol, creating a good leaving group (water). The subsequent elimination reaction forms the double bond of the indene ring. A Dean-Stark trap drives the equilibrium towards the product by removing water.
-
-
Hydrogenation to Dihydroindene (Indane): Dissolve the indene from the previous step in MeOH and add 10% Pd/C catalyst. Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Stir vigorously for 12 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4,5,6-trimethoxy-2,3-dihydro-1H-indene.
-
Causality: Heterogeneous catalysis with Pd/C is a standard and efficient method for reducing the double bond of the cyclopentene ring to form the saturated indane core.
-
-
Vilsmeier-Haack Formylation: In a flask cooled to 0 °C, add POCl₃ (3.0 eq) dropwise to anhydrous DMF (5.0 eq). Stir for 30 minutes to form the Vilsmeier reagent. Add a solution of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene (1.0 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours. Pour the mixture onto crushed ice, neutralize with NaOH solution, and extract with EtOAc. The crude product is 4,5,6-trimethoxy-2,3-dihydro-1H-indene-7-carbaldehyde.
-
Causality: This reaction introduces a formyl (-CHO) group at the most electron-rich position of the aromatic ring (C7), which is activated by the three methoxy groups. This aldehyde is a key handle for the next step.
-
-
Knoevenagel Condensation: Dissolve the aldehyde from Step 4 (1.0 eq) and 2-(4-hydroxy-3-methoxyphenyl)acetonitrile (1.1 eq) in anhydrous MeOH. Add a solution of NaOMe in MeOH (1.5 eq) dropwise. Stir the reaction at room temperature for 8 hours. A precipitate should form. Acidify the mixture with 1N HCl, collect the solid by filtration, wash with water and cold MeOH, and dry under vacuum.
-
Causality: The strong base (NaOMe) deprotonates the active methylene group of the acetonitrile derivative, creating a nucleophile that attacks the aldehyde. The subsequent elimination of water yields the final α,β-unsaturated nitrile product.
-
-
Purification: Purify the final compound using column chromatography on silica gel (EtOAc/Hexane gradient) to yield the pure product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Section 3: Biological Evaluation Protocols
After successful synthesis and purification, the compound must be evaluated for its biological activity. The following protocols are essential for confirming the mechanism of action as a tubulin polymerization inhibitor.
Protocol 3.1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the synthesized compound on the polymerization of purified tubulin into microtubules.[1]
Principle: Tubulin polymerization scatters light. This can be measured as an increase in absorbance (turbidity) at 340 nm over time.[1] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase. The assay follows a sigmoidal curve with a nucleation phase, a growth phase, and a steady-state plateau.[1]
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
GTP stock solution (100 mM)
-
General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Cushion Buffer: G-PEM buffer with 60% glycerol
-
Synthesized inhibitor, Colchicine (positive control), Paclitaxel (stabilizer control), DMSO (vehicle control)
-
Temperature-controlled 96-well UV-transparent plate reader (37 °C)
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Supplement the tubulin solution with GTP to a final concentration of 1 mM.
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Also prepare dilutions for colchicine and a negative control (DMSO at the same final concentration as the test compound, typically <1%).
-
Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the diluted compound/control to triplicate wells.
-
Initiate Polymerization: Add 90 µL of the ice-cold tubulin/GTP solution to each well for a final volume of 100 µL. Mix gently by pipetting.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37 °C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[10]
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve.
-
Plot Vmax against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits polymerization by 50%).[1]
-
Data Summary Table (Example)
| Compound | Tubulin Polymerization IC₅₀ (µM) | K562 Cell Antiproliferative IC₅₀ (µM) | Reference |
| Compound 12d | 1.55 | 0.028 | [5] |
| Compound 12j | 1.83 | 0.041 | [5] |
| Compound 12q | 1.62 | 0.035 | [5] |
| Colchicine | 1.34 | 0.015 | [11] |
| CA-4 | 0.37 - 0.69 | ~0.002 | [12] |
Protocol 3.2: Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at the G2/M phase, a hallmark of antimitotic agents.[2]
Materials:
-
Cancer cell line (e.g., K562, HeLa, or MCF-7)
-
Complete cell culture medium
-
Synthesized inhibitor
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the synthesized inhibitor at various concentrations (e.g., 1x, 5x, and 10x the antiproliferative IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge to form a pellet.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20 °C.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation & Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer to measure DNA content.[10]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population compared to the control indicates mitotic arrest.
Conclusion
The 2,3-dihydro-1H-indene scaffold represents a highly promising platform for the development of next-generation tubulin polymerization inhibitors. Its rigid structure and synthetic accessibility allow for the strategic placement of key pharmacophores to achieve potent, colchicine-site-directed antimitotic activity. The protocols outlined in this document provide a comprehensive framework for the synthesis and mechanistic validation of novel indene-based anticancer agents, from the initial chemical reactions using precursors like this compound to the definitive biological assays that confirm their mode of action. The continued exploration of this scaffold is poised to yield new clinical candidates with improved efficacy and safety profiles for the treatment of various malignancies.
References
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
- Application Notes and Protocols for Tubulin Polymerization-IN-72. Benchchem.
- Tubulin Polymerization Assay. Bio-protocol.
- Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. PubMed Central.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
- Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. JNCI: Journal of the National Cancer Institute.
- Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. PubMed.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central.
- This compound. MySkinRecipes.
- 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis. ChemicalBook.
- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central.
- Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate.
- Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed.
- Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. National Institutes of Health.
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central.
- This compound. PubChem.
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI.
- The structure of tubulin inhibitors. ResearchGate.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central.
- Design, Synthesis and Biological Studies of Novel Tubulin Inhibitors. PubMed.
- A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. National Institutes of Health.
- New small-molecule tubulin inhibitors. ResearchGate.
- (A) Structures of known tubulin inhibitors. (B) Superposition of the... ResearchGate.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry.
- Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers.
- Anticancer compounds based on indene/ 1,3‐indandione based... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. This compound | C10H9N | CID 3015277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Enzymatic Synthesis of Chiral 1-amino-2,3-dihydro-1H-indene-4-carbonitrile
Abstract
This comprehensive guide details the enzymatic synthesis of enantiomerically pure (S)- and (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a critical chiral building block in the pharmaceutical industry.[1] The protocol leverages the high stereoselectivity of transaminase (TA) enzymes, presenting a robust and environmentally benign alternative to traditional chemical methods which often involve multiple steps, harsh conditions, and low enantioselectivity.[1][2] This document provides a foundational protocol for laboratory-scale synthesis, methodologies for reaction monitoring and product characterization via High-Performance Liquid Chromatography (HPLC), and insights into enzyme immobilization for process intensification.
Introduction: The Imperative for Chiral Purity
Chiral amines are fundamental structural motifs present in over 40% of commercial pharmaceuticals. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, which are instrumental in treating various neurodegenerative diseases.[1]
Traditional chemical synthesis routes to this intermediate often result in a racemic mixture that requires subsequent, often inefficient, resolution steps.[1] Biocatalysis, particularly the use of transaminase enzymes, has emerged as a superior strategy.[3] Transaminases (TAs), which are pyridoxal 5'-phosphate (PLP)-dependent enzymes, catalyze the asymmetric transfer of an amino group from an amino donor to a prochiral ketone, yielding a chiral amine with high enantiomeric excess (ee).[4][5] This one-step process operates under mild conditions and offers exceptional stereocontrol, making it a highly attractive method for industrial applications.[1][2]
This application note provides researchers, scientists, and drug development professionals with a detailed framework for implementing this enzymatic synthesis, from initial setup to final analysis.
The Biocatalytic Pathway: A Mechanistic Overview
The transaminase-catalyzed synthesis of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyanoindanone follows a well-established "ping-pong bi-bi" kinetic mechanism.[4] The reaction is a two-part process facilitated by the PLP cofactor.
-
First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts an amino group from the amino donor (e.g., isopropylamine). This converts the PLP into its aminated form, pyridoxamine 5'-phosphate (PMP), and releases the deaminated donor (e.g., acetone).
-
Second Half-Reaction: The prochiral ketone substrate, 4-cyanoindanone, enters the active site. The PMP then transfers the amino group to the ketone, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.
The high enantioselectivity of the reaction is dictated by the specific three-dimensional structure of the enzyme's active site, which preferentially binds and orients the ketone substrate for amino group addition to only one of its two prochiral faces.
Figure 1: The Ping-Pong Bi-Bi mechanism of transaminase catalysis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and analysis of chiral 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
Materials and Reagents
| Reagent | Supplier | Grade |
| 4-Cyanoindanone | Commercially Available | ≥98% |
| Transaminase Enzyme Screen | e.g., Codexis® ATA Screening Kit | N/A |
| Isopropylamine (or other amino donor) | Commercially Available | ≥99% |
| Pyridoxal 5'-phosphate (PLP) | Commercially Available | ≥98% |
| Potassium Phosphate Buffer | Commercially Available | Reagent Grade |
| Dimethyl Sulfoxide (DMSO) | Commercially Available | Anhydrous, ≥99.9% |
| Sodium Hydroxide | Commercially Available | Reagent Grade |
| Ethyl Acetate | Commercially Available | HPLC Grade |
| Sodium Sulfate (Anhydrous) | Commercially Available | Reagent Grade |
| Chiral HPLC Column | e.g., Daicel Chiralpak® series | N/A |
| Hexane, Isopropanol, Diethylamine | Commercially Available | HPLC Grade |
Protocol 1: Enzymatic Synthesis
This protocol is based on established literature procedures for the synthesis of both (S)- and (R)-enantiomers, depending on the transaminase selected.[1][2] The choice of an (S)-selective or (R)-selective transaminase is the determining factor for the final product's stereochemistry.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Reagent Preparation:
-
Prepare a stock solution of 4-cyanoindanone in DMSO. The substrate is poorly soluble in aqueous media, necessitating a co-solvent.
-
Prepare a stock solution of the chosen amino donor (e.g., 1 M Isopropylamine).
-
Prepare a 10 mM stock solution of PLP in the phosphate buffer.
-
-
Reaction Setup: In a 5 mL reaction vial, combine the following components in order:
-
2.69 mL of 100 mM Potassium Phosphate Buffer (pH 8.0)
-
Appropriate volume of PLP stock for a final concentration of 1 mM.
-
30 mg of the selected Transaminase enzyme (lyophilized powder).
-
0.3 mL of the 4-cyanoindanone stock solution in DMSO (final substrate concentration approx. 10 mM, equivalent to 4.68 mg).[1][2]
-
Appropriate volume of amino donor stock (a significant excess, e.g., 500 mM final concentration, is often used to drive the reaction equilibrium).
-
-
Incubation: Seal the vial and place it in an incubator shaker at 40°C with agitation.[1][2]
-
Reaction Monitoring: Monitor the reaction progress periodically (e.g., at 24, 48, 72, and 96 hours) by taking small aliquots for analysis by Thin-Layer Chromatography (TLC) or HPLC.[1][2]
-
Work-up:
-
Once the reaction has reached completion (as determined by the consumption of the ketone starting material), add 0.2 mL of a 10% sodium hydroxide solution to the reaction mixture to quench the reaction and basify the solution.[1][2]
-
Extract the product from the aqueous mixture using ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.[1][2]
-
| Parameter | Value | Rationale |
| Substrate | 4-Cyanoindanone | Precursor ketone for the desired amine. |
| Enzyme | (S)- or (R)-selective Transaminase | Determines the stereochemical outcome. |
| Co-factor | Pyridoxal 5'-phosphate (PLP) | Essential for the amino transfer mechanism. |
| Amino Donor | Isopropylamine | Provides the amino group for the reaction. |
| Temperature | 40°C | Optimal for many commercial transaminases.[1][2] |
| pH | 8.0 | Common optimal pH for transaminase activity. |
| Co-solvent | DMSO | To solubilize the ketone substrate. |
| Expected ee | >99% | Transaminases are highly stereoselective.[1][4] |
| Expected Yield | Good to Excellent | Dependent on enzyme and reaction optimization.[1][2] |
Protocol 2: Chiral HPLC Analysis
Determining the enantiomeric excess (ee) of the synthesized product is critical. This requires a robust chiral HPLC method.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) such as a Daicel Chiralpak® AD-H or similar is a suitable starting point for method development.
-
Mobile Phase Preparation: A typical mobile phase for this class of compounds is a mixture of hexane, isopropanol (IPA), and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A starting condition could be Hexane:IPA:DEA (80:20:0.1, v/v/v).
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Workflow and Process Visualization
The overall process from substrate preparation to final product analysis is a linear workflow. Effective execution at each stage is crucial for achieving high yield and enantiopurity.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydro-1H-indene-1-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indene-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. This compound is a valuable intermediate in medicinal chemistry, particularly for developing agents targeting neurological and cardiovascular disorders[1]. This document offers troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your synthetic yield and purity.
Synthetic Strategies: An Overview
The synthesis of this compound typically involves the introduction of a nitrile group at the C1 position of the 2,3-dihydro-1H-indene (indane) scaffold. While various methods exist for cyanation, a common and effective strategy involves the nucleophilic substitution of a suitable leaving group on a precursor like 1-bromo-2,3-dihydro-1H-indene or the reductive amination of 2,3-dihydro-1H-inden-1-one followed by cyanation. Another prominent route is the palladium-catalyzed cyanation of an aryl halide precursor.
Below is a generalized workflow illustrating a common synthetic approach starting from 1-indanone.
Caption: Generalized workflow for the synthesis of this compound from 1-indanone.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes, detailed solutions, and preventative measures.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the common causes and how can I improve it?
Low yields are a frequent challenge in multi-step organic syntheses and can originate from various factors.
Plausible Causes:
-
Poor Reagent Quality: Moisture or impurities in solvents and reagents can quench catalysts or react with intermediates. Cyanide salts are particularly susceptible to hydrolysis.
-
Inactive Catalyst: In palladium-catalyzed routes, the catalyst can be poisoned by excess cyanide ions, which deactivates all intermediates in the catalytic cycle[2].
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete conversion or the formation of side products[3].
-
Poor Nucleophile Solubility/Reactivity: In biphasic systems (e.g., organic solvent and aqueous NaCN), the transfer of the cyanide nucleophile to the organic phase can be inefficient without an appropriate catalyst.
Recommended Solutions & Protocols:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. For instance, toluene can be dried by refluxing over sodium/benzophenone, and glassware should be flame-dried under vacuum.
-
Optimize Catalyst and Ligand: For palladium-catalyzed cyanations, using a robust pre-catalyst can prevent poisoning[2]. If using a phase-transfer catalyst (PTC) for nucleophilic substitution, ensure you are using an appropriate catalyst and loading.
Parameter Recommendation for PTC Rationale Catalyst Type Quaternary ammonium salts (e.g., TBAB) Facilitates transfer of CN- from aqueous to organic phase. Catalyst Loading Start with 5-10 mol% Stoichiometric amounts are rarely necessary and can complicate purification[4]. Solvent Toluene, Dichloromethane Dichloromethane dissolves substrates and PTCs well, but toluene is often preferred in industrial settings to avoid potential side reactions[4]. -
Implement Phase-Transfer Catalysis (PTC): For nucleophilic cyanation with salts like NaCN or KCN, a PTC is highly effective. It shuttles the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.
Experimental Protocol: PTC Cyanation of 1-Bromo-indane
-
To a stirred solution of 1-bromo-indane (1.0 eq) in toluene (5 mL/mmol), add tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Add a concentrated aqueous solution of sodium cyanide (NaCN) (1.5 eq).
-
Heat the biphasic mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
This PTC method eliminates the need for polar aprotic solvents and often results in cleaner reactions and simpler workups[5].
-
Sources
- 1. This compound [myskinrecipes.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Purification of 2,3-Dihydro-1H-indene-1-carbonitrile by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 2,3-dihydro-1H-indene-1-carbonitrile using column chromatography. It addresses common challenges and provides solutions grounded in chromatographic theory and extensive laboratory experience.
Introduction
This compound is a versatile intermediate in organic synthesis. Its purification via column chromatography, while routine, can present challenges related to its polarity, potential for co-elution with impurities, and stability on the stationary phase. This guide offers a structured approach to troubleshooting and optimizing this specific separation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor Separation of the Product from Impurities
"My TLC shows a clear separation between my product and impurities, but on the column, everything seems to co-elute. What's going wrong?"
Possible Causes & Solutions:
-
Overloading the Column: Applying too much crude material is a common cause of poor separation. The stationary phase becomes saturated, leading to broad bands that overlap.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. For difficult separations (closely running spots on TLC), a lower loading percentage is recommended.
-
-
Inappropriate Solvent System: The solvent system that provides good separation on a TLC plate may not translate perfectly to a column due to differences in the adsorbent layer and equilibration.
-
Solution: Re-optimize your solvent system using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for the desired product. This provides a good balance between retention and elution, allowing for better separation from impurities.
-
-
Sample Application Technique: A diffuse or uneven application of the sample onto the column bed can lead to band broadening from the start.[1]
-
Solution: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble (e.g., dichloromethane), and carefully apply it to the top of the column in a narrow, even band.[1] Alternatively, for compounds with poor solubility in the eluent, dry loading is recommended. This involves adsorbing the sample onto a small amount of silica gel and then carefully adding the resulting free-flowing powder to the top of the packed column.[1]
-
-
Column Packing Issues: An improperly packed column with channels, cracks, or an uneven surface will result in a non-uniform solvent flow, causing distorted and overlapping bands.
-
Solution: Ensure your column is packed uniformly as a slurry and that the silica bed is level. Gently tap the column during packing to settle the stationary phase and eliminate air pockets.
-
Issue 2: The Product is Tailing Excessively
"My product elutes over a large number of fractions, resulting in low concentration and difficulty in isolation. Why is it tailing?"
Possible Causes & Solutions:
-
Strong Analyte-Stationary Phase Interactions: The nitrile group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.
-
Solution 1: Add a small amount of a polar modifier to your eluent. For example, 0.1-1% of triethylamine can help to deactivate the acidic sites on the silica gel and improve peak shape.
-
Solution 2: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative if the compound is sensitive to the acidity of silica gel.[2] Cyano-bonded silica is another option that can offer different selectivity due to dipole-dipole interactions.[3][4]
-
-
Solvent Polarity is Too Low: If the eluting solvent is not polar enough, the compound will move very slowly and interact more with the stationary phase, leading to band broadening and tailing.[2]
Issue 3: Low or No Recovery of the Product
"I've run my column, but I can't find my product in any of the fractions. Where did it go?"
Possible Causes & Solutions:
-
Compound Degradation on the Stationary Phase: Some compounds are unstable on silica gel and can decompose during chromatography.[2]
-
Solution: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or significant streaking, your compound may be degrading. In this case, switching to a less acidic stationary phase like deactivated silica or alumina is recommended.[2]
-
-
Compound is Highly Retained: If the eluent is not polar enough, your compound may be irreversibly adsorbed onto the column.
-
Solution: If you suspect your compound is still on the column, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if you can recover it. Always check your initial fractions; sometimes a compound can elute much faster than expected.[2]
-
-
Dilute Fractions: The product may have eluted, but it is too dilute to be detected by TLC.[2]
-
Solution: Combine and concentrate fractions where you expected the product to elute and re-analyze by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the polar nitrile group, consider the following:
-
Normal Phase Silica: Ideal for most applications.
-
Deactivated Silica: If you observe degradation or significant tailing, silica gel can be deactivated by treatment with a base like triethylamine.
-
Alumina: A good alternative for base-stable compounds that are sensitive to acidic conditions.
-
Cyano-Bonded Silica: Offers different selectivity and can be used in both normal and reversed-phase modes.[4] This can be particularly useful for separating compounds with π-electron systems.[3]
Q2: How do I select the optimal mobile phase?
A2: Mobile phase selection is critical for a successful separation.[6]
-
Start with a Polarity Test: Use TLC to screen different solvent systems. A common starting point for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Aim for an Optimal Rf: Adjust the solvent ratio to achieve an Rf value of 0.25-0.35 for your product on the TLC plate. This generally translates well to column separation.
-
Consider Solvent Properties:
-
Ethyl Acetate/Hexanes: A good general-purpose system.
-
Dichloromethane/Hexanes: Offers different selectivity and can be useful if the ethyl acetate system fails to provide adequate separation.
-
Acetone/Hexanes: Another alternative with different polarity and selectivity.[2]
-
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your mixture.
-
Isocratic Elution (constant solvent composition): This is simpler to perform and is suitable when the impurities are well-separated from the product on the TLC plate.
-
Gradient Elution (gradually increasing solvent polarity): This is beneficial when you have a complex mixture with compounds of widely differing polarities. It helps to elute strongly retained impurities faster and can sharpen the peaks of later eluting compounds.[5]
Q4: How can I scale up my purification from a small-scale trial?
A4: When scaling up, maintain the ratio of crude material to stationary phase. A common practice is to use a column with a larger diameter rather than a much longer one to maintain good resolution and reasonable flow rates.[7] Ensure your column is packed just as carefully as in the small-scale trial.
Experimental Workflow & Data
Recommended Column Chromatography Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot on a silica gel TLC plate.
-
Develop in various solvent systems (e.g., start with 10% Ethyl Acetate in Hexanes).
-
Visualize under UV light and/or with a staining agent.
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a volatile solvent. Carefully apply the solution to the top of the column.[1]
-
Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin the elution.
-
Collect fractions of a consistent volume.
-
-
Analysis of Fractions:
-
Spot every few fractions on a TLC plate to determine which contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[8] |
| Mobile Phase (Starting) | 5-20% Ethyl Acetate in Hexanes | Provides good separation for compounds of moderate polarity. Adjust based on TLC. |
| Target Rf Value | 0.25 - 0.35 | Optimal for good resolution and reasonable elution time. |
| Loading Capacity | 1-5% (w/w) of crude to silica | Prevents column overloading and ensures good separation. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures.[5] |
Visual Diagrams
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for common column chromatography issues.
Experimental Decision Workflow
Caption: Step-by-step workflow for the purification process.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
NUCLEODUR® Cyano-Nitrile. Sorbent Technologies, Inc. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
This compound. PubChem. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma SOP. [Link]
-
Unexpected Side Products in the Large-Scale Preparation of 2,3-Dihydro-1,1,2,2,3,3-hexamethyl-1H-indene. ResearchGate. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. National Institutes of Health. [Link]
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF Preprints. [Link]
-
The use of new chromatographic techniques for the isolation and purification of phenolic acids from Indigofera heterantha. Sci-Hub. [Link]
-
Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Separation Science. [Link]
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]
-
1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem. [Link]
-
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. PubChem. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Which Stationary Phase Should I Chose For My Peptide Purification?. Biotage. [Link]
-
1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone). IndiaMART. [Link]
-
Column Chromatography for Terpenoids and Flavonoids. ResearchGate. [Link]
-
NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
Sources
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. sorbtech.com [sorbtech.com]
- 4. veeprho.com [veeprho.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. rjptonline.org [rjptonline.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-dihydro-1H-indene-1-carbonitrile
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side product formation during this synthesis. By understanding the underlying reaction mechanisms, you can optimize your experimental conditions to achieve higher yields and purity.
Introduction to the Synthesis and Common Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds from the readily available starting material, 1-indanone. A common and efficient synthetic route involves the reduction of 1-indanone to 1-indanol, followed by conversion to a 1-haloindane (e.g., 1-chloroindane), and subsequent nucleophilic substitution with a cyanide salt.
While this pathway is generally robust, the formation of side products can complicate purification and reduce the overall yield. This guide will address the most frequently encountered impurities, their mechanisms of formation, and strategies for their mitigation.
Troubleshooting Guide: Side Product Formation
Question 1: My final product is contaminated with a significant amount of indene. What is causing this, and how can I prevent it?
Answer:
The presence of indene as a side product is a classic example of a competing elimination reaction (E2 or E1) versus the desired nucleophilic substitution (S(_N)2 or S(_N)1). The benzylic position of the halide in 1-haloindane makes it susceptible to elimination, especially under basic conditions.
Causality:
-
Strongly Basic Conditions: The cyanide ion (CN⁻) is a reasonably good nucleophile but also has some basicity. If stronger, non-nucleophilic bases are present, or if the reaction is run at high temperatures, the elimination pathway is favored.
-
Reaction Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can stabilize the carbocation intermediate in an S(_N)1/E1 pathway, while polar aprotic solvents are generally preferred for S(_N)2 reactions.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.
Troubleshooting and Preventative Measures:
-
Choice of Cyanide Source and Solvent: Using sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF at moderate temperatures is recommended to favor the S(N)2 pathway.[1] Using ethanol as a solvent is common, but care must be taken to exclude water, which can lead to other side products.
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting elimination. Start with room temperature and gently heat if the reaction is too slow.
-
Avoid Excess Strong Base: Ensure that the reaction mixture does not contain significant amounts of stronger bases (e.g., residual base from a previous step).
Question 2: I'm observing a significant amount of 1-indanol in my crude product. What are the likely causes?
Answer:
The presence of 1-indanol as a contaminant can arise from two main sources: incomplete conversion of the starting material or hydrolysis of the intermediate.
Causality:
-
Incomplete Halogenation: If the conversion of 1-indanol to 1-haloindane in the preceding step is not complete, the unreacted 1-indanol will be carried through to the final product.
-
Hydrolysis of 1-Haloindane: The C-X bond in 1-haloindane is susceptible to hydrolysis, especially in the presence of water. If the cyanation reaction is performed in a solvent that is not scrupulously dry, or if the work-up involves aqueous conditions before the reaction is complete, the halide can be substituted by a hydroxyl group, regenerating 1-indanol. The use of aqueous ethanol as a solvent for cyanide substitution reactions can lead to alcohol formation.[1]
Troubleshooting and Preventative Measures:
-
Ensure Complete Halogenation: Monitor the conversion of 1-indanol to 1-haloindane by TLC or GC-MS to ensure the reaction has gone to completion before proceeding to the cyanation step.
-
Use Anhydrous Conditions: For the cyanation step, use anhydrous solvents and reagents. Dry your glassware thoroughly and handle hygroscopic reagents in an inert atmosphere if necessary.
-
Careful Work-up: Quench the reaction with a non-aqueous work-up if possible, or minimize the contact time with aqueous solutions during extraction.
Question 3: After purification, I have a persistent impurity that I've identified as 2,3-dihydro-1H-indene-1-carboxylic acid. How is this being formed?
Answer:
The formation of the corresponding carboxylic acid is a result of the hydrolysis of the nitrile group in your target molecule.
Causality:
-
Acidic or Basic Work-up at Elevated Temperatures: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, particularly with heating.[2][3][4][5][6] If your reaction work-up or purification involves prolonged exposure to strong acids or bases, especially at elevated temperatures (e.g., distillation), you risk hydrolyzing your product.
Troubleshooting and Preventative Measures:
-
Neutral Work-up: Use a neutral aqueous work-up whenever possible. If an acid or base wash is necessary, perform it at low temperatures and minimize the contact time.
-
Purification Method: Be mindful of your purification strategy. If using chromatography, ensure your mobile phase is neutral. If distillation is necessary, perform it under vacuum to keep the temperature as low as possible.
-
Product Stability: Be aware that this compound is susceptible to hydrolysis, so store the purified product in a neutral, dry environment.
Question 4: My reaction is sluggish, and I have a significant amount of unreacted 1-haloindane remaining. What can I do to improve the conversion?
Answer:
Incomplete conversion is a common issue in nucleophilic substitution reactions. Several factors can contribute to a sluggish reaction.
Causality:
-
Poor Nucleophile Solubility: Sodium or potassium cyanide has limited solubility in some organic solvents. If the cyanide salt is not sufficiently dissolved, the reaction will be slow.
-
Leaving Group Ability: The nature of the halogen in the 1-haloindane affects the reaction rate. Iodides are the best leaving groups, followed by bromides and then chlorides.
-
Insufficient Temperature: While high temperatures can promote side reactions, a certain amount of thermal energy is required to overcome the activation energy of the reaction.
Troubleshooting and Preventative Measures:
-
Solvent Choice: Use a solvent that effectively dissolves the cyanide salt, such as DMSO or DMF.
-
Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst, such as a quaternary ammonium salt, to help transport the cyanide ion into the organic phase.
-
Optimize Leaving Group: If you are starting from 1-indanol, consider converting it to 1-bromoindane or 1-iodoindane for a faster substitution reaction.
-
Controlled Heating: If the reaction is slow at room temperature, gradually increase the temperature and monitor the progress by TLC or GC-MS to find the optimal balance between reaction rate and side product formation.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Key Causes | Mitigation Strategies |
| Indene | Elimination (E1/E2) | High temperature, strong bases | Use moderate temperatures, avoid strong non-nucleophilic bases, use polar aprotic solvents. |
| 1-Indanol | Incomplete halogenation, Hydrolysis | Incomplete prior step, presence of water | Ensure complete conversion of 1-indanol, use anhydrous conditions for cyanation. |
| 2,3-dihydro-1H-indene-1-carboxylic acid | Nitrile Hydrolysis | Acidic/basic work-up at elevated temperatures | Use neutral work-up and purification conditions, avoid excessive heat. |
| Unreacted 1-Haloindane | Incomplete Substitution | Poor nucleophile solubility, poor leaving group, low temperature | Use appropriate solvent (DMSO/DMF), consider a phase-transfer catalyst, optimize leaving group, controlled heating. |
Experimental Workflow and Visualization
A typical experimental workflow for the synthesis of this compound is depicted below. Understanding the potential for side reactions at each stage is crucial for a successful synthesis.
Caption: General synthetic workflow and points of side product formation.
The following diagram illustrates the competition between the desired S(_N)2 substitution and the E2 elimination pathway in the final cyanation step.
Caption: Competing S(_N)2 and E2 pathways in the cyanation of 1-haloindane.
References
-
Stereoselective Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
2-indanone. Organic Syntheses Procedure. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Learning outcome 19.2.3. chemguide: CIE A level chemistry support. [Link]
-
This compound. PubChem. [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
-
Halogenoalkanes | Nucleophilic Substitution (with :CN-). Organic Chemistry Revision Sheets. [Link]
-
1-chloropropane (CH_3CH_2CH_2Cl) reacts with the nucleophile, cyanide, to form a nitrile. Gauthmath. [Link]
-
Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube. [Link]
Sources
- 1. Indene synthesis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
Technical Support Center: Scale-Up Production of 2,3-dihydro-1H-indene-1-carbonitrile
Welcome to the technical support center for the synthesis and scale-up of 2,3-dihydro-1H-indene-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the causality behind common issues and provide actionable, field-proven troubleshooting strategies.
Overview of the Synthetic Pathway
This compound is a valuable building block in pharmaceutical synthesis, notably as an intermediate for compounds like the anti-Parkinson's agent rasagiline[1]. The most common and scalable synthetic approach involves a two-step process starting from the readily available 2,3-dihydro-1H-inden-1-one (1-indanone). The general transformation involves converting the ketone into a suitable intermediate that can then be displaced by a cyanide source. A robust method is the Shapiro reaction, proceeding through a tosylhydrazone intermediate.
This guide will focus on the challenges inherent in this synthetic route during scale-up.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Reaction Kinetics and Completion
Question: My tosylhydrazone formation (Step 1) is stalling and fails to reach full conversion, even with extended reaction times. What's the underlying issue?
Answer: This is a common scale-up challenge related to equilibrium and mass transfer.
-
Causality: The formation of the tosylhydrazone from 1-indanone is a condensation reaction that releases water. In a large reactor, inefficient removal of this water can cause the equilibrium to shift back towards the starting materials, preventing complete conversion. On a small scale, this water might evaporate more readily, masking the issue.
-
Troubleshooting Protocol:
-
Azeotropic Water Removal: Switch your solvent system to one that allows for azeotropic removal of water. Toluene or xylenes are excellent choices. Equip the reactor with a Dean-Stark trap to continuously remove water as it forms, driving the reaction to completion.
-
Catalyst Check: Ensure your acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid) is active and added in the correct catalytic amount. On scale, this corresponds to approximately 0.1-0.5 mol% relative to the 1-indanone.
-
Reagent Purity: Verify the purity of your 1-indanone and tosylhydrazide. Impurities can interfere with the reaction.
-
Question: The cyanation reaction (Step 2) is sluggish and producing significant side products. Why is this happening?
Answer: The success of this step is highly dependent on temperature control and solvent quality.
-
Causality: The reaction of the tosylhydrazone with a cyanide source like NaCN is sensitive to temperature and solvent properties. Low temperatures can lead to a slow reaction, while excessively high temperatures can cause decomposition of the intermediate or solvent, leading to side products[2]. The solvent must be anhydrous and polar aprotic (e.g., DMF, DMSO) to effectively dissolve the cyanide salt and facilitate the nucleophilic attack.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure your solvent and tosylhydrazone intermediate are thoroughly dry. Water can react with the cyanide source and interfere with the reaction. Use of molecular sieves in the solvent prior to use is recommended.
-
Precise Temperature Control: Monitor the internal reaction temperature closely. A typical range for this reaction is 100-120 °C. Use a well-calibrated temperature probe and a reactor with good heat transfer capabilities to avoid hot spots.
-
Homogeneity: Ensure the cyanide salt is finely powdered and the reaction mixture is vigorously stirred. Poor mixing can lead to localized concentration gradients and side reactions.
-
Yield, Purity, and Side Products
Question: My final product yield is consistently low after purification. Where am I losing material?
Answer: Product loss during scale-up can occur at multiple stages, from side reactions to mechanical losses during work-up.
-
Causality & Troubleshooting:
-
Side Product Formation: One of the most significant yield-reducing factors is the formation of indene as a by-product through elimination instead of substitution. This is often promoted by excessive heat or the presence of certain impurities. Careful temperature control is paramount.
-
Work-up Losses: Emulsions are a notorious problem during the aqueous quench and extraction phase at scale. The crude reaction mixture can contain tars that stabilize emulsions. To combat this:
-
Add a saturated brine solution during the wash steps to increase the aqueous phase density.
-
Consider a filtration step after quenching (if solids are present) but before extraction.
-
Minimize vigorous mixing during extraction; opt for gentle inversions or a baffled reactor design that promotes phase separation.
-
-
Distillation Losses: this compound can be susceptible to decomposition at high temperatures. Atmospheric distillation is not recommended. Always perform the final purification by vacuum distillation to lower the boiling point and prevent degradation.
-
Sources
Technical Support Center: Preventing Byproduct Formation in Indene Reactions
Welcome to the technical support center dedicated to navigating the complexities of indene chemistry. Indene is a versatile and valuable building block in organic synthesis, finding applications from pharmaceuticals to materials science.[1][2] However, its unique structure—a fusion of a benzene ring and a cyclopentene ring—imparts a high degree of reactivity that can be a double-edged sword.[1] This reactivity, if not properly managed, frequently leads to the formation of undesired byproducts, primarily through polymerization, dimerization, and oxidation.
This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues in your experiments and proactively design robust, high-yielding reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues with Starting Material & Storage
Q1: My commercial indene has a pale yellow color and appears slightly viscous. Is it suitable for use?
A: This is a common observation and typically indicates the initial stages of degradation. The yellowing is often due to the formation of colored benzofulvene-type structures or oxidation products, while increased viscosity points to the formation of dimers and oligomers.[1] Using such material directly can lead to poor yields and the introduction of numerous impurities.
Expert Recommendation: It is highly advisable to purify the indene before use. The purity of your starting material is the first and most critical checkpoint for a successful reaction. Commercial indene is often derived from coal tar or petroleum fractions and can contain a variety of impurities like sulfur and nitrogen compounds (e.g., benzonitrile), which can interfere with catalysis and impart color to final products.[3][4]
Q2: What is the best way to purify and store indene to prevent degradation?
A: Preventing the two main degradation pathways—polymerization and oxidation—is key.[1][5]
-
Purification Protocol: A simple and effective method involves an alkaline wash to remove acidic impurities, followed by distillation under reduced pressure. For persistent impurities, treatment with an alkali metal like sodium can be employed to precipitate the indene as solid "sodio-indene," which can be physically separated and then carefully reconverted to pure indene.[1][3]
-
Storage Protocol: Purified indene should be stored under an inert atmosphere (Nitrogen or Argon) in an amber bottle at low temperatures (2-8 °C). The addition of a stabilizer is crucial for long-term storage.
Table 1: Recommended Stabilizers for Indene Storage
| Stabilizer | Typical Concentration | Mechanism of Action & Use Case | Oxygen Requirement |
| Hydroquinone (HQ) | 100-200 ppm | Radical scavenger. Standard for vinyl monomers. Effective for general-purpose storage.[6] | Requires trace O₂ |
| MEHQ (Hydroquinone monomethyl ether) | 100-200 ppm | Similar to HQ but with better solubility in organic systems.[6] | Requires trace O₂ |
| Phenothiazine (PTZ) | 200-500 ppm | High-temperature inhibitor; does not require oxygen. Ideal for distillations or reactions run at elevated temperatures.[6] | Not Required |
Section 2: Uncontrolled Polymerization and Dimerization
Q3: During my reaction, the mixture rapidly became a thick, unworkable sludge. What happened?
A: This is a classic sign of runaway polymerization. Indene readily undergoes cationic polymerization, a process that can be initiated by trace acidic impurities, Lewis acid catalysts, or even acidic surfaces on glassware.[3][7][8] The reaction is often exothermic, and the heat generated can further accelerate the polymerization rate, leading to the rapid formation of high molecular weight polyindene.
The mechanism is initiated by the protonation of the double bond, forming a stable indenyl cation. This cation then rapidly attacks the double bond of another indene monomer, propagating the polymer chain.
Diagram 1: Simplified Mechanism of Acid-Catalyzed Indene Dimerization A visual representation of the initial steps of cationic polymerization.
Q4: How can I prevent polymerization during a reaction that is sensitive to radical inhibitors?
A: When common stabilizers like HQ are incompatible with your reaction chemistry (e.g., in radical-mediated reactions), prevention relies on rigorous control of the experimental conditions.
-
Strictly Anhydrous & Acid-Free Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. If possible, pre-treat solvents by passing them through a column of activated alumina to remove trace acids and peroxides.
-
Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Argon is preferred over Nitrogen for its higher density) and maintain a positive pressure throughout the experiment. Deoxygenate all solvents and liquid reagents by sparging with inert gas.
-
Temperature Control: Run the reaction at the lowest feasible temperature. If adding a catalyst or reagent known to initiate polymerization, do so slowly and at a low temperature to manage any exotherm.
-
Use of a Proton Sponge: For reactions that may generate protons in situ, consider adding a non-nucleophilic base, such as 2,6-di-tert-butylpyridine or Proton-Sponge®, to scavenge trace acid without interfering with most reaction pathways.
Section 3: Oxidation Byproducts
Q5: My reaction is clean by TLC, but after workup and purification, I've isolated products with carbonyl or hydroxyl groups. Why?
A: This strongly suggests that oxidation occurred either during the reaction or, more commonly, during the workup and purification stages. Indene is susceptible to oxidation, especially when exposed to air.[5] Atmospheric oxygen can react with indene, particularly in the presence of light or trace metal catalysts, to form various oxygenated byproducts, including hydroxyindene, indenone, and various aldehydes.[9]
Expert Recommendation: The workup is a critical stage where the reaction mixture is exposed to air and water.
-
Degassed Solvents: Use deoxygenated water and solvents for all extractions and washes.
-
Antioxidant Addition: Consider adding a small amount of a reducing agent or antioxidant, like sodium thiosulfate or a hindered phenol (e.g., BHT), to the aqueous quenching solution to scavenge dissolved oxygen and peroxides.[10]
-
Purification Considerations: When performing column chromatography, be aware that silica gel can be slightly acidic and can promote degradation. To mitigate this, you can use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or opt for a different stationary phase like alumina.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts A logical guide to diagnosing the source of contamination.
Key Experimental Protocols
Protocol 1: Purification of Commercial Indene
This protocol is a baseline and should be performed with all appropriate safety precautions.
-
Alkaline Wash: In a separatory funnel, wash the commercial indene (1 volume) with 1 M NaOH solution (0.5 volume) to remove acidic impurities and some phenolic stabilizers. Shake gently to avoid emulsification. Separate the organic layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (0.5 volume) to remove residual NaOH.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the drying agent.
-
Vacuum Distillation: Add a non-volatile antioxidant like phenothiazine (PTZ, ~200 ppm) to the flask.[6] Distill the indene under reduced pressure (boiling point ~181 °C at atmospheric pressure).[1] Collect the fraction that boils at a constant temperature.
-
Storage: Immediately transfer the clear, colorless distillate to a clean, amber bottle, add the desired storage stabilizer (see Table 1), flush with argon or nitrogen, and store in a refrigerator.
References
-
Title: Atmospheric oxidation of indene initiated by OH radical in the presence of O2 and NO: A mechanistic and kinetic study Source: PubMed, Science of The Total Environment URL: [Link]
- Source: Google Patents (US2413253A)
-
Title: Indene Source: Wikipedia URL: [Link]
-
Title: Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes Source: National Institutes of Health (PMC) URL: [Link]
- Source: Google Patents (JPH07258239A)
-
Title: Indene dimerization products Source: ResearchGate URL: [Link]
- Source: Google Patents (DE19944252C2)
-
Title: What is the mechanism of synthesis of indene-coumarone resin through cationic polymerization? Source: ResearchGate URL: [Link]
-
Title: INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION Source: PQRI URL: [Link]
Sources
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2413253A - Purification of indene - Google Patents [patents.google.com]
- 4. DE19944252C2 - Process for the production of high-purity indene - Google Patents [patents.google.com]
- 5. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Atmospheric oxidation of indene initiated by OH radical in the presence of O2 and NO: A mechanistic and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pqri.org [pqri.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Indenes
Welcome to the technical support center for the synthesis of substituted indenes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable molecular scaffold. Substituted indenes are crucial motifs in numerous biologically active molecules and functional materials, making their efficient synthesis a key objective in modern organic chemistry.[1][2][3]
This document moves beyond standard protocols to address the specific, practical challenges you may encounter at the bench. In a question-and-answer format, we will dissect common experimental failures, explain the underlying chemical principles, and provide actionable, field-proven solutions to get your synthesis back on track.
Section 1: General Reaction Failures & Optimization
This section addresses broad issues applicable to most indene synthesis methodologies.
Q1: My reaction yield is consistently low or zero. What are the primary factors I should investigate?
Low yields are a frequent frustration in complex organic syntheses. The issue can typically be traced back to one of several key areas: reagent quality, reaction conditions, or product degradation.[4]
Answer: A systematic, step-wise investigation is the most efficient approach.
-
Purity of Starting Materials: Many catalytic systems, particularly those involving transition metals, are exquisitely sensitive to impurities.[4]
-
Actionable Advice: Ensure all reagents are of the highest possible purity. Recrystallize or distill starting materials if their purity is questionable. Solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate catalysts or participate in side reactions.
-
-
Catalyst Integrity and Loading: Catalysts can degrade over time or with improper storage.
-
Actionable Advice: Use a fresh batch of catalyst or one that has been properly stored under an inert atmosphere. The optimal catalyst loading is a critical parameter; too little may result in a sluggish or incomplete reaction, while too much can sometimes promote side reactions. Perform a catalyst loading screen (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the sweet spot for your specific substrate.
-
-
Temperature Control: Inadequate or excessive heat can be detrimental.
-
Actionable Advice: Low temperatures can lead to incomplete conversion, while high temperatures may cause decomposition of reagents, intermediates, or the final product.[5] Monitor the internal reaction temperature carefully. We recommend running a small-scale temperature optimization experiment (e.g., room temperature, 50 °C, 80 °C, 110 °C) to determine the optimal thermal window.[6]
-
-
Reaction Monitoring and Time: Reactions are often quenched too early or left for too long.
-
Actionable Advice: Monitor the reaction progress diligently using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This allows you to identify the point of maximum product formation and avoid subsequent degradation.[4]
-
-
Workup and Purification Losses: The desired product can be lost during extraction and chromatography.
-
Actionable Advice: Optimize your workup procedure. Ensure the pH is correct during aqueous extraction to prevent your product from partitioning into the wrong layer. When performing column chromatography, choose your solvent system carefully to ensure good separation from byproducts without causing on-column degradation.[4]
-
Section 2: Controlling Selectivity
Q2: I'm forming multiple isomers of my substituted indene. How can I improve the regioselectivity?
Poor regioselectivity is a classic challenge in the synthesis of substituted indenes, particularly when using unsymmetrical starting materials. The formation of the desired regioisomer is governed by a delicate interplay of steric and electronic factors.[4]
Answer: Achieving high regioselectivity requires fine-tuning the reaction components to favor one reaction pathway over another.
-
Steric Hindrance: In many catalytic cycles, the steric bulk of the substituents on your starting materials can direct the outcome. For instance, in the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes, bulky groups on the alkyne tend to favor the formation of one regioisomer.[4][7]
-
Causality: A bulky substituent can sterically clash with the catalyst's ligand sphere during the insertion step, making the transition state for one regioisomeric pathway significantly higher in energy than the other.
-
Actionable Advice: If possible, modify the steric profile of your substrates. Alternatively, changing the ligands on the metal catalyst from small (e.g., PPh₃) to bulky (e.g., P(t-Bu)₃ or JohnPhos) can dramatically influence which isomer is formed.
-
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents also plays a crucial role. In the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, high regioselectivity is achieved and is influenced by the electronic properties of the alkyne.[4][7]
-
Causality: Electronically mismatched reaction partners often react with higher selectivity. The more nucleophilic carbon of one reactant will preferentially attack the more electrophilic carbon of the other.
-
Actionable Advice: Experiment with different catalysts and solvent systems. A change in solvent polarity can alter the stability of charged intermediates, thereby influencing the reaction pathway. For example, non-polar solvents like toluene may favor different outcomes compared to polar aprotic solvents like acetonitrile or DCE.[6]
-
Below is a workflow to guide your optimization process for improving regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Section 3: Method-Specific Troubleshooting
Different synthetic routes to indenes have their own unique pitfalls.
Q3: My Brønsted acid-catalyzed cyclization is giving significant decomposition and charring. What's going wrong?
Acid-catalyzed cyclizations, such as those of diaryl- or alkyl aryl-1,3-dienes, are powerful but can be harsh.[8] Decomposition often points to excessive acid strength or concentration.[2][5]
Answer: The key is to use the acid as a catalyst, not as a reagent that degrades your material.
-
Acid Strength and Concentration: Overly strong acids (e.g., concentrated H₂SO₄) or high concentrations of moderately strong acids (like trifluoromethanesulfonic acid, TfOH) can promote polymerization and other degradation pathways.[2][5]
-
Actionable Advice:
-
Lower the Concentration: Start with a catalytic amount (e.g., 5 mol%) of the acid.[8]
-
Screen Weaker Acids: If a strong acid like TfOH is causing decomposition, consider screening weaker Brønsted acids or even Lewis acids that might promote the cyclization under milder conditions.
-
Slow Addition: Add the acid slowly at a low temperature (e.g., 0 °C) to control the initial exotherm and prevent localized overheating.
-
-
-
Temperature: High temperatures in the presence of strong acid are a recipe for decomposition.[5]
-
Actionable Advice: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Many of these cyclizations proceed efficiently under mild conditions, even at room temperature.[8]
-
Experimental Protocol: Optimizing Acid Catalyst Concentration
-
Setup: Arrange four identical small-scale reaction vessels (e.g., 5 mL microwave vials) with stir bars, each charged with your aryl-1,3-diene substrate (0.1 mmol) in anhydrous DCM (1.0 mL) under an argon atmosphere.
-
Temperature Control: Place all vials in a cooling bath at 0 °C.
-
Catalyst Addition: Prepare stock solutions of TfOH in DCM. Add the catalyst to each vial to achieve final concentrations of 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%, respectively.
-
Reaction: Allow the reactions to warm to room temperature and stir for a set time (e.g., 2 hours).
-
Analysis: Quench a small aliquot from each reaction with saturated NaHCO₃ solution, extract with DCM, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of product to byproduct.
Section 4: Purification and Stability
Q4: My substituted indene product appears to be unstable and decomposes during purification or storage. How can I handle it?
The indene scaffold contains a reactive double bond and an acidic methylene group, making some derivatives prone to polymerization, oxidation, or isomerization.[1]
Answer: Careful handling and optimized purification are essential for isolating sensitive indene derivatives.
-
Minimizing Exposure:
-
Oxygen: Air exposure can lead to oxidation. Handle the material under an inert atmosphere (N₂ or Ar) whenever possible. After purification, store the final compound under argon in a freezer.
-
Light: Some organic compounds are light-sensitive. Store your material in an amber vial.
-
Acid/Base: Trace amounts of acid or base on glassware or in chromatography silica can catalyze decomposition or polymerization.[1] Neutralize your crude product carefully during workup. For chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) if your product is base-sensitive, or use neutral alumina.
-
-
Purification Strategy:
-
Temperature: Avoid excessive heat. If distilling, use a high vacuum to lower the boiling point. When removing solvent on a rotary evaporator, use a low-temperature water bath.
-
Chromatography: Do not leave the product on a silica gel column for an extended period. Run the column as quickly as is feasible for good separation.
-
Data Summary: Impact of Reaction Conditions on Indene Synthesis
The following table summarizes typical optimization parameters investigated in a transition metal-catalyzed indene synthesis. Note how seemingly small changes can significantly impact the yield.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Ru(II) (5) | Ligand A | Toluene | 90 | 65 | [6] |
| 2 | Ru(II) (5) | Ligand A | DCE | 90 | 45 | [6] |
| 3 | Ru(II) (5) | Ligand A | MeCN | 90 | <10 | [6] |
| 4 | Ru(II) (5) | Ligand A | Toluene | 110 | 75 | [6] |
| 5 | Pd(II) (5) | Ligand B | Toluene | 110 | 82 | N/A |
| 6 | Fe(III) (10) | None | DCE | 80 | 88 | [7] |
This table is a representative example compiled from typical findings in the literature.
References
- Technical Support Center: Synthesis of Multifunctional Indenes. Benchchem.
- Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation. Benchchem.
- Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Chemistry Portal.
- Synthesis of indenes. Organic Chemistry Portal.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.
- Indene. Wikipedia.
- Indane synthesis. Organic Chemistry Portal.
- Synthesis indene derivatives via C−H activation. ResearchGate.
- Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. American Chemical Society.
- The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate.
- Efficient Synthesis of Substituted Indene Derivatives. ResearchGate.
- A simple route to 2,3-benzodiazepines from substituted indenes. RSC Publishing.
- Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Springer Nature.
Sources
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Indene synthesis [organic-chemistry.org]
- 8. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
Technical Support Center: 2,3-Dihydro-1H-indene-1-carbonitrile
Introduction
This technical support guide is dedicated to researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 26452-97-1). As a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders, ensuring its stability and integrity is paramount for reproducible and successful experimental outcomes.[1] This document provides in-depth FAQs and troubleshooting protocols based on the compound's chemical structure and established best practices for related molecules.
It is critical to distinguish this compound from its isomers, such as the more commonly documented 1-oxo-indene-carbonitriles. The compound of interest features a nitrile group at the benzylic C1 position of the indane core, which dictates its specific stability profile and handling requirements.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
A1: Understanding the basic properties is the first step in proper handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | PubChem CID 3015277[2] |
| Molar Mass | 143.18 g/mol | PubChem CID 3015277[2] |
| CAS Number | 26452-97-1 | PubChem CID 3015277[2] |
| Appearance | Typically a solid at room temperature. | Inferred from related compounds[3] |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | GHS Classification[2] |
Q2: What are the ideal storage conditions for long-term stability?
A2: To maintain product quality and prevent degradation, stringent storage conditions are recommended. While specific data for this isomer is limited, best practices are derived from safety data sheets of structurally related and sensitive compounds.
-
Temperature: Refrigerate (2-8°C). Low temperatures are crucial to slow the kinetics of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] The benzylic proton at the C1 position can be susceptible to oxidation, and an inert atmosphere minimizes this risk.
-
Container: Use a tightly sealed, amber glass container. This protects the compound from moisture and light.
-
Location: Store in a dry, well-ventilated place away from incompatible materials.[4]
Q3: What substances are incompatible with this compound?
A3: Avoid contact with the following to prevent vigorous and potentially hazardous reactions:
-
Strong Oxidizing Agents: These can react with the indane ring system and potentially the benzylic position.[4]
-
Strong Acids and Bases: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, which would convert it to a carboxylic acid or amide, respectively.
-
Moisture: Can contribute to the hydrolysis of the nitrile group over time.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for assessing compound integrity.
Q4: My material, which was initially a white/off-white solid, has developed a yellow or brownish tint. What does this mean?
A4: A change in color is a primary indicator of chemical degradation.
-
Causality: The discoloration is likely due to the formation of minor oxidized impurities or polymeric byproducts. The benzylic position (C1) is susceptible to oxidation, which can lead to chromophores (color-absorbing molecules). Exposure to air (oxygen) and/or light can accelerate this process.
-
Recommended Action:
-
Do not assume the material is usable for sensitive reactions.
-
Perform a purity check using an appropriate analytical method, such as HPLC or TLC, comparing it to a reference standard if available.
-
If the impurity level is significant, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded.
-
Q5: The compound is showing poor solubility in a solvent in which it was previously soluble. Why?
A5: This often points to degradation or the presence of moisture.
-
Causality:
-
Polymerization: Trace impurities or exposure to incompatible conditions could initiate the formation of higher molecular weight, less soluble oligomers or polymers.
-
Hydrolysis: If the compound has been exposed to moisture, the nitrile group may have partially hydrolyzed to the corresponding carboxylic acid or amide. These products will have different solubility profiles.
-
-
Recommended Action:
-
Attempt to dissolve a small sample in a reliable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
If solubility remains an issue, analyze the material via HPLC or NMR to identify the nature of the insoluble components.
-
Q6: My reaction yield is significantly lower than expected. Could the stability of the starting material be the cause?
A6: Absolutely. The purity of any starting material is critical for reaction success.
-
Causality: If the this compound has degraded, its effective concentration is lower than what was measured by mass. Degradation products can also interfere with or poison catalysts and reagents.
-
Recommended Action: Before conducting a large-scale or critical reaction, it is best practice to verify the purity of the starting material.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a self-validating protocol to assess the purity and detect potential degradation products.
-
Standard Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in HPLC-grade Acetonitrile.
-
Sample Preparation: Prepare a sample of the material at the same concentration (1 mg/mL) in Acetonitrile.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run a blank (Acetonitrile).
-
Inject the sample.
-
A pure sample should show one major peak at a specific retention time.
-
The presence of additional peaks, especially those at earlier retention times (indicating more polar compounds like hydrolysis products), is a sign of degradation. Calculate the area percentage of the main peak to quantify purity.
-
Potential Degradation Pathways
Understanding potential degradation is key to preventing it. The primary vulnerabilities of the molecule are the nitrile group and the benzylic C-H bond.
Caption: Potential degradation pathways for this compound.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]
-
Glentham Life Sciences. (n.d.). 3-oxo-2,3-dihydro-1H-indene-4-carbonitrile MSDS. Retrieved from a representative MSDS for a related compound.
Sources
Technical Support Center: Purification of Nitrile Compounds
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with nitrile compounds. Nitriles are invaluable synthetic intermediates, but their purification can present unique challenges, from removing stubborn starting materials to dealing with hydrolysis byproducts.[1][2][3] This document moves beyond simple protocols to provide a deeper understanding of the principles behind purification strategies, helping you troubleshoot and optimize your experiments effectively.
Part 1: Initial Assessment & Common Impurities
A successful purification strategy begins with identifying the likely impurities. The synthetic route used to prepare your nitrile is the most significant clue.
FAQ 1: What are the most common impurities I should expect from my nitrile synthesis?
The nature of impurities is directly linked to your starting materials and reaction conditions. Below is a summary of common synthesis methods and their typical byproducts.
| Synthesis Method | Common Impurities | Rationale for Formation |
| Sₙ2 Reaction (Alkyl Halide + Cyanide Salt) | Unreacted alkyl halide, isocyanide, elimination byproducts (alkenes), solvent residues.[4][5] | Incomplete reaction leaves starting material. The cyanide ion is ambident, and reaction at the nitrogen atom yields the isocyanide.[5][6] Elimination competes with substitution. |
| Dehydration of Amides | Unreacted primary amide, byproducts from dehydrating agent (e.g., phosphoric acids from P₄O₁₀).[4][7][8] | Incomplete dehydration is a common issue, often due to insufficient heating or a weakened dehydrating agent.[6] |
| From Aldehydes/Ketones (via Cyanohydrins) | Unreacted carbonyl compound, residual cyanide salts.[4][7] | The addition of HCN is a reversible equilibrium reaction; incomplete reaction is possible. |
| General Impurities (All Methods) | Water, hydrolysis products (amides, carboxylic acids), peroxides (upon storage).[9][10][11] | Nitriles are susceptible to hydrolysis under acidic or basic conditions, which can occur during workup or prolonged storage.[10][12][13] Certain nitriles can form peroxides over time.[11][14] |
Part 2: Troubleshooting Standard Purification Techniques
Once you have a hypothesis about the impurities present, you can select and optimize a purification method.
Decision Workflow for Purification Method Selection
This workflow provides a logical path for choosing the most appropriate primary purification technique.
Caption: Decision tree for selecting a primary purification method.
Liquid-Liquid Extraction (LLE)
FAQ 2: My crude nitrile contains an acidic impurity (e.g., a carboxylic acid from hydrolysis). How do I remove it?
This is a classic scenario perfectly suited for LLE. The strategy is to convert the acidic impurity into a water-soluble salt, which can then be washed away.[15]
-
The "Why": Carboxylic acids are generally soluble in organic solvents. By washing your organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate), you deprotonate the carboxylic acid (R-COOH → R-COO⁻ Na⁺). This carboxylate salt is ionic and therefore highly soluble in the aqueous phase, while your neutral nitrile remains in the organic phase.[16]
-
Troubleshooting:
-
Emulsion Formation: If a stubborn emulsion forms at the interface, it can often be broken by adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, reducing the miscibility of the organic solvent.[15]
-
Incomplete Removal: Use multiple, smaller volume washes rather than one large wash. This is mathematically more efficient at removing the impurity.
-
FAQ 3: How do I remove basic impurities using LLE?
The logic is the inverse of removing acidic impurities. Use a dilute aqueous acid wash (e.g., 1M HCl). The acid will protonate basic impurities (like amines), converting them into water-soluble ammonium salts (R-NH₂ → R-NH₃⁺ Cl⁻), which partition into the aqueous layer.[15] Be cautious, as strong acidic conditions can hydrolyze the nitrile itself if contact time is prolonged or the temperature is elevated.[8][10][17]
Caption: Workflow for removing acidic or basic impurities via LLE.
Distillation
FAQ 4: My nitrile is thermally sensitive or has a very high boiling point (>150°C). How can I purify it by distillation?
Standard atmospheric distillation is not suitable for compounds that decompose at their boiling point.[18] The solution is vacuum distillation .
-
The "Why": A liquid boils when its vapor pressure equals the external pressure. By reducing the external pressure with a vacuum pump, you lower the temperature required to achieve boiling. This allows you to distill the compound well below its decomposition temperature.[18]
-
Troubleshooting:
-
Bumping: Liquids can superheat and boil violently under vacuum. Always use a magnetic stir bar or capillary bubbler to ensure smooth boiling.
-
Pressure Control: A stable vacuum is crucial for good separation. Use a manometer and a vacuum controller for precise results.
-
FAQ 5: I'm trying to distill my nitrile, but it's co-distilling with a hydrocarbon impurity at a constant temperature. What should I do?
You are likely dealing with an azeotrope , a mixture of liquids that has a constant boiling point and composition throughout distillation.[19] Direct fractional distillation will not separate these components.
-
The "Why": Azeotropes form due to non-ideal interactions (intermolecular forces) between the components. A patented method for separating hydrocarbon impurities from nitriles like propionitrile and butyronitrile involves adding methanol.[19]
-
The Solution (Azeotropic Distillation): The methanol forms a new, lower-boiling azeotrope with the hydrocarbon impurity. This new azeotrope can be distilled off first, leaving behind the purified nitrile.[19] The methanol can later be removed from the hydrocarbon fraction by washing with water.
Part 3: FAQs for Specific & Challenging Impurities
FAQ 6: My product has a distinctively foul, "skunky" odor. What is it and how do I get rid of it?
This is the classic sign of an isocyanide (R-N≡C) byproduct, a common impurity when using cyanide salts in Sₙ2 reactions.[5]
-
The "Why": The cyanide ion (⁻C≡N) is an ambident nucleophile. While attack from the carbon is preferred with alkali metal cyanides (NaCN, KCN), certain conditions or reagents (like AgCN) can promote attack from the nitrogen, forming the isocyanide isomer.[6]
-
The Solution: Isocyanides are readily hydrolyzed by dilute acid.[5] During your workup, a wash with dilute HCl or H₂SO₄ (as described in FAQ 3) is usually sufficient to hydrolyze the isocyanide to a primary amine and formic acid, which can then be removed. The disappearance of the odor is a good qualitative indicator of success.
FAQ 7: How do I remove residual water from my nitrile product?
Water can be a persistent impurity, sometimes forming azeotropes that make simple distillation ineffective.[9]
-
The "Why": Nitriles, especially lower-molecular-weight ones, can have significant miscibility with water. Propionitrile, for example, forms an azeotrope with water.[9]
-
Solutions:
-
Drying Agents: For small scales, drying the organic solution with an anhydrous inorganic salt like MgSO₄, Na₂SO₄, or CaCl₂ is standard practice.
-
Azeotropic Distillation: For larger scales or stubborn cases, you can add a solvent (like toluene or benzene, with appropriate safety precautions) that forms a low-boiling azeotrope with water. Distilling this azeotrope removes the water.
-
Extractive Distillation: In some industrial processes, another nitrile (e.g., acetonitrile) is added. This second nitrile forms a lower-boiling azeotrope with the water, which is then distilled off, leaving the desired anhydrous nitrile behind.[9]
-
FAQ 8: I'm working with an old sample of a nitrile, especially one derived from an alkene (like acrylonitrile). Are there any special safety concerns?
Yes, you must be concerned about peroxide formation . Certain organic compounds, including some nitriles, can react slowly with atmospheric oxygen to form explosive organic peroxides.[11][14][20] Acrylonitrile is classified as a material that can auto-polymerize due to peroxide accumulation.[11]
-
The "Why": The reaction is a free-radical process initiated by light and heat and catalyzed by contaminants.[20] These peroxides are sensitive to shock, heat, and friction and can detonate, especially upon concentration during distillation.[20][21]
-
Safety Protocol:
-
Visual Inspection: Before opening, check for signs of peroxide formation, such as crystal formation around the cap or discoloration. If observed, DO NOT MOVE the container and contact your institution's safety officer.[20][21]
-
Peroxide Testing: Always test for peroxides before distilling or concentrating a suspect sample. Commercially available test strips (potassium iodide/starch) are effective. A yellow to dark blue/brown color indicates the presence of peroxides.
-
Quenching Peroxides: If peroxides are present at low levels (<100 ppm), they can be quenched. A common method is to shake the organic solution with a freshly prepared aqueous solution of 5-10% sodium metabisulfite or ferrous sulfate. Re-test to ensure removal is complete.
-
Part 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Acid/Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude nitrile product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) in a separatory funnel.
-
Washing:
-
For Acidic Impurities: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes, venting frequently.
-
For Basic Impurities: Add an equal volume of 1M aqueous hydrochloric acid (HCl). Perform the same shaking and venting procedure.
-
-
Separation: Allow the layers to fully separate. Drain the lower (aqueous) layer.
-
Repeat: Repeat the washing step (Step 2) one or two more times with fresh aqueous solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a flask, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Peroxide Testing and Removal
-
Testing: Dip a peroxide test strip into the nitrile sample. Wait for the time specified by the manufacturer and compare the color to the provided chart.
-
Quenching (if peroxides < 100 ppm):
-
Prepare a fresh 10% (w/v) solution of sodium metabisulfite in water.
-
In a separatory funnel, add the nitrile solution and an equal volume of the metabisulfite solution.
-
Shake for 5 minutes, venting occasionally.
-
Separate the layers and discard the aqueous layer.
-
-
Verification: Re-test the organic layer with a new peroxide strip to confirm that the peroxide concentration is at a safe level (ideally non-detectable).
-
Drying: Proceed with a brine wash and drying over an anhydrous salt as described in Protocol 1.
References
-
Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]
-
Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. [Link]
- Google Patents. (n.d.). US10035756B2 - Integrated process for nitrile manufacture with enhanced liquid-liquid extraction.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
ACS Publications. (2024). Novel Heterogeneous Extraction Methods for Adiponitrile Electrolyte Recycling. Industrial & Engineering Chemistry Research. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Nitriles. [Link]
-
LookChem. (n.d.). Manufacture of Adiponitrile. Chempedia. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]
-
E3S Web of Conferences. (2021). Production technology of adiponitrile. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. [Link]
-
University of California, Riverside, Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. [Link]
-
Stanford University, Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. [Link]
- Google Patents. (n.d.). CH343386A - Process for purifying adiponitrile.
-
Wikipedia. (n.d.). Nitrile. [Link]
-
EBSCO. (n.d.). Nitriles. Research Starters. [Link]
- Google Patents. (n.d.). CN108698983A - Systems and methods for producing nitriles.
-
ResearchGate. (n.d.). State-of-the-art production of adiponitrile and concept of this work. [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
-
ResearchGate. (2018). Guidance for Reactive and Peroxide Forming Chemicals. [Link]
-
K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. [Link]
-
Vanderbilt University, Office of Clinical and Research Safety. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Chemistry LibreTexts. (2023). 20.7 Chemistry of Nitriles. [Link]
-
The Vespiary. (2011). Nitrile hydrolysis methods to get carboxylic acids. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime?[Link]
-
Save My Exams. (n.d.). Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]
-
LookChem. (n.d.). Nitrile compound. [Link]
-
Pearson. (2024). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 3. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. datapdf.com [datapdf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2388507A - Dehydration of nitriles - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. byjus.com [byjus.com]
- 18. How To [chem.rochester.edu]
- 19. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 20. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 21. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2,3-dihydro-1H-indene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, offering a comprehensive interpretation. Furthermore, it will present a comparative analysis with alternative analytical techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), to provide a holistic view of the structural elucidation process for this class of compounds.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the unambiguous determination of molecular structure.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule such as 2,3-dihydro-1H-indene-1-carbonitrile, with its distinct aliphatic and aromatic regions, NMR is indispensable for confirming its successful synthesis and purity.
Deciphering the Structure: ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following analysis is based on predicted NMR data. These predictions, generated by advanced computational algorithms, provide a reliable framework for spectral interpretation.
¹H NMR Spectroscopy:
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| 7.55 - 7.30 | Multiplet | 4H | Ar-H |
| 4.15 | Triplet | 1H | H -1 |
| 3.10 - 2.90 | Multiplet | 2H | H -3 |
| 2.50 - 2.30 | Multiplet | 2H | H -2 |
Causality behind Assignments: The aromatic protons are expected to resonate in the downfield region (7.55-7.30 ppm) due to the deshielding effect of the benzene ring current. The proton at the C-1 position, being adjacent to the electron-withdrawing nitrile group, is shifted further downfield to approximately 4.15 ppm and appears as a triplet due to coupling with the two neighboring protons at C-2. The methylene protons at C-3 and C-2 are in the aliphatic region, with the C-3 protons slightly more deshielded due to their benzylic position. Their complex multiplicity arises from both geminal and vicinal coupling.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 142.5 | Ar-C (quaternary) |
| 138.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 125.5 | Ar-C H |
| 125.0 | Ar-C H |
| 120.0 | C N |
| 35.0 | C -1 |
| 32.0 | C -3 |
| 30.0 | C -2 |
Causality behind Assignments: The aromatic carbons are found in the typical downfield region for sp² hybridized carbons (125.0-142.5 ppm). The two quaternary aromatic carbons are expected at the lower field end of this range. The nitrile carbon appears around 120.0 ppm, a characteristic chemical shift for this functional group. The aliphatic carbons of the five-membered ring (C-1, C-2, and C-3) are observed in the upfield region (30.0-35.0 ppm).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for small molecules like this compound, a standardized protocol is crucial.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay to allow for full magnetization recovery between scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. Processing steps include phase correction, baseline correction, and integration of the signals.[2]
A Broader Perspective: Comparison with Other Analytical Techniques
While NMR is the gold standard for detailed structural elucidation, other techniques provide complementary and often faster insights into the molecular features of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For this compound, the key diagnostic absorption bands would be:
-
~2230-2210 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretching vibration.[4] The position of this band can be sensitive to the electronic environment.[5]
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic CH₂ groups.
-
~1600 and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6] For this compound (C₁₀H₉N), the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at a mass-to-charge ratio (m/z) of 143.07. High-resolution mass spectrometry can confirm the elemental formula with high accuracy. The fragmentation pattern in the mass spectrum can also provide structural clues. Common fragmentation pathways for indane derivatives may involve the loss of small neutral molecules or radicals, and the fragmentation of the five-membered ring.[7]
Comparative Analysis:
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information. | Unambiguous structure determination. | Relatively low sensitivity, longer acquisition times. |
| FT-IR Spectroscopy | Identification of functional groups. | Rapid, non-destructive, and inexpensive. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish, fragmentation can be complex. |
Conclusion
The structural elucidation of this compound is most definitively achieved through a combination of analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, FT-IR and Mass Spectrometry offer rapid and valuable complementary data regarding functional groups and molecular weight. For researchers in drug development and organic synthesis, a proficient understanding and application of these techniques are essential for the successful characterization of novel and important chemical entities.
References
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
-
Argyropoulos, D., Golotvin, S., Pol, R., Moser, A., Litman, J., Ortlieb, N., ... & Niedermeyer, T. H. J. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Retrieved from [Link]
-
Claridge, T. D. W. (n.d.). NMR Data Processing. eMagRes. Retrieved from [Link]
- Gowen, A. A., O'Donnell, C. P., Cullen, P. J., & Bell, S. E. J. (2008). Infrared and Raman Spectroscopy.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0006839). Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015277, this compound. Retrieved from [Link]
-
RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]
- Schorn, C. (2002).
-
ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. whitman.edu [whitman.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-dihydro-1H-indene-1-carbonitrile
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2,3-dihydro-1H-indene-1-carbonitrile (CAS RN: 35336-96-2), a molecule of interest in synthetic chemistry and drug development. We will explore its fragmentation patterns under both hard and soft ionization techniques, offering a comparative perspective crucial for structural elucidation and analytical method development. The mechanisms discussed are grounded in established principles of mass spectrometry and supported by data from analogous chemical structures.
Introduction
This compound, also known as 1-cyanoindane, possesses a rigid bicyclic structure with a benzylic nitrile group. Understanding how this molecule fragments upon ionization is essential for its unambiguous identification in complex matrices, such as reaction mixtures or biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing such volatile compounds, typically employing Electron Ionization (EI), a high-energy "hard" ionization technique that induces extensive and reproducible fragmentation.[1][2] In contrast, "soft" ionization methods like Chemical Ionization (CI) are designed to minimize fragmentation, primarily revealing the molecular weight.[3][4] This guide will compare the fragmentation pathways under these distinct ionization regimes.
Experimental Design & Methodologies
To ensure the highest data integrity, a validated analytical workflow is paramount. The following protocols describe the setup for acquiring both Electron Ionization and Chemical Ionization mass spectra.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation : A 100 ppm solution of this compound is prepared in dichloromethane.
-
GC Separation :
-
System : Agilent 8890 GC coupled to a 5977B MSD.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet : Splitless injection of 1 µL at 250°C.
-
Oven Program : Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
-
MS Detection (EI Mode) :
-
Ion Source : Electron Ionization (EI).[5]
-
Electron Energy : 70 eV. This standard energy ensures that spectra are reproducible and comparable to established library data.[6]
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Range : Scan from m/z 40 to 200.
-
Validation Step : Prior to analysis, the system is tuned and calibrated using perfluorotributylamine (PFTBA) to ensure mass accuracy. A solvent blank is run to confirm the absence of system contamination.
-
Protocol 2: Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS)
-
Sample Preparation & GC Separation : Identical to the GC-EI-MS protocol.
-
MS Detection (CI Mode) :
-
Ion Source : Chemical Ionization (CI).[7]
-
Reagent Gas : Methane (CH₄) is introduced into the ion source to a pressure of approximately 1 Torr.[4]
-
Mechanism : The carrier gas is ionized by electron impact, which in turn reacts to form reagent ions like CH₅⁺ and C₂H₅⁺. These ions then react with the analyte through proton transfer, a much gentler process than direct electron impact.[8]
-
Source Temperature : 200°C.
-
Mass Range : Scan from m/z 80 to 200.
-
Workflow Visualization
The general analytical workflow for GC-MS analysis is depicted below.
Caption: Generalized workflow for GC-MS analysis.
Comparative Fragmentation Analysis
The structural features of this compound—an aromatic ring, a five-membered aliphatic ring, and a nitrile group at a benzylic position—dictate its fragmentation behavior.
Electron Ionization (EI): The Fragmentation-Rich Spectrum
Under high-energy EI (70 eV), the molecule is ionized to form an energetically unstable molecular ion (M⁺•), which then undergoes a series of predictable fragmentation reactions to yield more stable products.[9][10] The molecular weight of this compound is 143.18 g/mol .
Key Fragmentation Pathways under EI:
-
Molecular Ion (M⁺•) at m/z 143 : The presence of the aromatic ring helps to stabilize the molecular ion, making it observable in the spectrum.[11]
-
Loss of a Hydrogen Radical (•H) to form [M-1]⁺ at m/z 142 : This is a common fragmentation for compounds with benzylic hydrogens. The loss of the C1 hydrogen results in a highly stable, resonance-delocalized cation.
-
Loss of a Cyano Radical (•CN) to form [M-26]⁺ at m/z 117 : The cleavage of the C1-CN bond is a dominant pathway, driven by the formation of the stable indanyl cation. This type of alpha-cleavage is characteristic of nitriles and compounds with functional groups at a benzylic position.[9][11]
-
Loss of Hydrogen Cyanide (HCN) to form [M-27]⁺ at m/z 116 : This rearrangement and elimination is a hallmark fragmentation for many nitrile-containing compounds.[11] It likely involves the transfer of a hydrogen atom to the nitrile nitrogen followed by the expulsion of a neutral HCN molecule, resulting in a stable radical cation.
-
Formation of the Tropylium Ion (or related C₇H₇⁺ isomers) at m/z 91 : Cleavage of the five-membered ring can lead to the formation of the highly stable C₇H₇⁺ ion, a common feature in the mass spectra of compounds containing a benzyl moiety.
Chemical Ionization (CI): The Soft Ionization Approach
In contrast to EI, CI is a low-energy technique that minimizes fragmentation.[3] Using methane as the reagent gas, the primary reaction is proton transfer from CH₅⁺ to the analyte molecule (M), forming a protonated molecule, [M+H]⁺.[7]
-
Quasi-Molecular Ion ([M+H]⁺) at m/z 144 : This will be the base peak in the CI spectrum. Its high abundance confirms the molecular weight of the parent compound with great certainty.
-
Adduct Ions : Less abundant adduct ions, such as [M+C₂H₅]⁺ at m/z 172 and [M+C₃H₅]⁺ at m/z 184, may also be observed, arising from reactions with other reagent ions present in the plasma.[3] These adducts provide further confirmation of the molecular weight.
Data Summary and Comparison
The table below summarizes the expected key ions and their proposed structures for both ionization methods.
| Ionization Method | m/z | Proposed Neutral Loss | Proposed Ion Structure / Identity | Relative Abundance | Causality for Formation |
| EI | 143 | - | [C₁₀H₉N]⁺• (Molecular Ion) | Moderate | Initial ionization of the molecule. |
| 142 | •H | [C₁₀H₈N]⁺ | High | Formation of a stable, resonance-stabilized benzylic cation. | |
| 117 | •CN | [C₉H₉]⁺ (Indanyl Cation) | High | Alpha-cleavage driven by the formation of a stable secondary carbocation. | |
| 116 | HCN | [C₉H₈]⁺• (Indene Radical Cation) | Moderate | Characteristic rearrangement and loss for aromatic nitriles. | |
| 91 | C₂H₂CN | [C₇H₇]⁺ (Tropylium Ion) | Moderate | Ring cleavage and rearrangement to form a very stable aromatic cation. | |
| CI | 144 | - | [C₁₀H₉N+H]⁺ (Protonated Molecule) | Base Peak | Gentle proton transfer from reagent gas (e.g., CH₅⁺). |
| 172 | - | [C₁₀H₉N+C₂H₅]⁺ (Ethyl Adduct) | Low | Adduct formation with C₂H₅⁺ reagent ion. |
Visualizing the Primary EI Fragmentation Pathway
The dominant fragmentation pathway under Electron Ionization involves the loss of the cyano radical to form the stable indanyl cation.
Caption: Primary EI fragmentation of 1-cyanoindane via alpha-cleavage.
Conclusion
The mass spectrometric analysis of this compound provides distinct and complementary information depending on the ionization technique employed.
-
Electron Ionization (EI) yields a rich fragmentation pattern that serves as a structural fingerprint. The key fragments at m/z 142 ([M-H]⁺), 117 ([M-CN]⁺), and 116 ([M-HCN]⁺) are highly diagnostic for the 1-cyanoindane structure.
-
Chemical Ionization (CI) provides unambiguous confirmation of the molecular weight through the formation of an abundant protonated molecule ([M+H]⁺) at m/z 144, with minimal fragmentation.
For researchers and drug development professionals, using both techniques in tandem offers the most robust analytical strategy. EI provides the detailed structural information necessary for confident identification, while CI confirms the molecular weight, resolving ambiguities that may arise from excessive fragmentation or the absence of a molecular ion peak in the EI spectrum. This dual-pronged approach ensures the highest level of confidence in structural elucidation.
References
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Hites, R. A. (n.d.). Gas Chromatography Mass Spectrometry.
-
Drawell. (n.d.). Detecting the Unseen: How GC-MS Reveals Hidden Compounds. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Persee General. (2025). How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Pulerma, H. (n.d.). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Journal of Drug Discovery and Development. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
-
Purdue University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Gross, J. H. (2011). Chemical Ionization. In Mass Spectrometry. Springer. Retrieved from [Link]
-
Noble Research Institute. (n.d.). Chemical Ionization (CI). Retrieved from [Link]
-
Purdue University. (n.d.). Used for MS Short Course at Tsinghua. Retrieved from [Link]
Sources
- 1. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]
- 2. longdom.org [longdom.org]
- 3. agilent.com [agilent.com]
- 4. ms-textbook.com [ms-textbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chem.umd.edu [chem.umd.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Synthetic Routes of 2,3-dihydro-1H-indene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dihydro-1H-indene-1-carbonitrile, also known as 1-cyanoindane, is a valuable bicyclic nitrile that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its rigid, fused-ring structure provides a versatile scaffold for the development of novel therapeutics, particularly in the fields of neurology and cardiovascular medicine. The efficient and scalable synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of each method's strengths and weaknesses. By examining the underlying chemical principles, reaction conditions, and overall efficiency, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches, each starting from a different commercially available precursor: 1-indanone, indene, or a 1-haloindane. The choice of route often depends on factors such as the desired scale of the reaction, the availability and cost of reagents, and the importance of stereocontrol.
| Synthetic Route | Starting Material | Key Transformation | Typical Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Route A: From 1-Indanone | 1-Indanone | Reductive Cyanation | Tosylhydrazide, Sodium Cyanide | Good to Excellent | Readily available starting material; relatively straightforward procedure. | Multi-step process; may require harsh reagents. |
| Route B: From Indene | Indene | Hydrocyanation | Acetone cyanohydrin, Nickel catalyst | Moderate to Good | Atom-economical; direct conversion. | Use of toxic cyanide sources; requires specialized catalysts. |
| Route C: From 1-Haloindane | 1-Bromoindane or 1-Chloroindane | Nucleophilic Substitution | Sodium or Potassium Cyanide | Good | Potentially high yielding; avoids direct handling of HCN. | Starting haloindane may need to be synthesized; potential for elimination side reactions. |
Route A: Synthesis from 1-Indanone via Reductive Cyanation
This route commences with the readily available and inexpensive 1-indanone. The key transformation involves the conversion of the ketone functionality into a nitrile group. A common and effective method to achieve this is through the formation of a tosylhydrazone, followed by reaction with a cyanide source.
Reaction Mechanism and Causality
The reaction proceeds in two main steps. First, 1-indanone is condensed with tosylhydrazide under acidic conditions to form the corresponding tosylhydrazone. This step activates the carbonyl carbon for subsequent nucleophilic attack. In the second step, the tosylhydrazone is treated with a cyanide salt, such as sodium or potassium cyanide. The cyanide ion acts as a nucleophile, displacing the tosylhydrazide group and forming the desired nitrile. This transformation is often facilitated by heat and is believed to proceed through an intermediate that allows for the formal reduction of the carbon atom and the introduction of the cyano group.
Experimental Protocol: Synthesis of this compound from 1-Indanone
Step 1: Formation of 1-Indanone Tosylhydrazone
-
To a solution of 1-indanone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours, during which a precipitate will form.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield 1-indanone tosylhydrazone.
Step 2: Cyanation of 1-Indanone Tosylhydrazone
-
Suspend the 1-indanone tosylhydrazone (1.0 eq) in a suitable solvent such as methanol or dimethylformamide (DMF).
-
Add sodium cyanide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for Route A.
Route B: Synthesis from Indene via Hydrocyanation
This route offers a more direct approach, starting from indene and introducing the cyano group via a hydrocyanation reaction. This method is atom-economical as it involves the direct addition of a cyanide source across the double bond of the indene.
Reaction Mechanism and Causality
The hydrocyanation of alkenes is a well-established industrial process, often catalyzed by transition metal complexes, typically nickel-based catalysts.[1] The reaction involves the addition of hydrogen cyanide (HCN) or a surrogate across the double bond of the alkene. The mechanism generally proceeds through the oxidative addition of HCN to the low-valent metal center, followed by alkene coordination, migratory insertion, and reductive elimination to yield the nitrile product. The regioselectivity of the addition is a critical aspect, and for indene, the addition of the cyano group at the 1-position is favored due to electronic and steric factors. To circumvent the use of highly toxic gaseous HCN, safer alternatives like acetone cyanohydrin can be employed in laboratory settings.
Experimental Protocol: Synthesis of this compound from Indene
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nickel catalyst (e.g., a Ni(0) complex with phosphite ligands) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add indene (1.0 eq) to the catalyst solution.
-
Slowly add acetone cyanohydrin (1.2-1.5 eq) to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Stir the reaction mixture for the specified time, monitoring its progress by GC-MS or TLC.
-
Upon completion, quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (bleach) to decompose the excess cyanide.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Caption: Synthetic workflow for Route B.
Route C: Synthesis from 1-Haloindane via Nucleophilic Substitution
This classical approach involves the displacement of a halide from a 1-haloindane with a cyanide nucleophile. This method is a staple in organic synthesis and can be a reliable way to introduce the nitrile functionality.
Reaction Mechanism and Causality
The reaction proceeds via a standard nucleophilic substitution mechanism (SN1 or SN2). 1-Bromoindane or 1-chloroindane serves as the electrophile, and a cyanide salt (e.g., NaCN or KCN) provides the cyanide nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or DMF, which effectively solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. The choice of halide can influence the reaction rate, with bromides generally being more reactive than chlorides. The potential for elimination to form indene as a side product exists, especially with stronger bases or higher reaction temperatures.
Experimental Protocol: Synthesis of this compound from 1-Bromoindane
Step 1: Synthesis of 1-Bromoindane (if not commercially available)
-
To a solution of indene (1.0 eq) in a non-polar solvent like carbon tetrachloride or dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq).
-
Initiate the reaction with a radical initiator such as AIBN or by exposure to UV light.
-
Monitor the reaction until the starting indene is consumed.
-
Filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer and concentrate to yield crude 1-bromoindane, which can be used directly or purified by distillation.
Step 2: Nucleophilic Substitution
-
Dissolve 1-bromoindane (1.0 eq) in anhydrous DMSO or DMF.
-
Add sodium cyanide (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete as indicated by TLC or GC-MS.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash thoroughly with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation or column chromatography to yield pure this compound.
Caption: Synthetic workflow for Route C.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct synthetic routes.
-
Route A (from 1-Indanone) is a reliable and scalable method that utilizes a readily available and inexpensive starting material. While it involves a two-step process, the reactions are generally high-yielding and the procedures are straightforward to implement in a standard laboratory setting.
-
Route B (from Indene) represents a more modern and atom-economical approach. The direct hydrocyanation of indene is an elegant transformation, but it requires careful handling of cyanide reagents and the use of specialized transition metal catalysts, which may not be readily accessible in all research environments.
-
Route C (from 1-Haloindane) is a classic and effective method based on nucleophilic substitution. Its success is contingent on the availability of the 1-haloindane precursor. While the reaction itself is typically high-yielding, the potential for elimination side reactions needs to be considered and controlled.
Ultimately, the optimal synthetic route will be dictated by the specific requirements of the researcher, including the desired scale of the synthesis, cost considerations, safety protocols, and the available chemical inventory and equipment. This guide provides the foundational knowledge for making an informed decision for the efficient synthesis of this important chemical intermediate.
References
- (Reference for a specific protocol for Route A would be cited here if a direct liter
- (Reference for a specific protocol for Route B would be cited here if a direct liter
- (Reference for a specific protocol for Route C would be cited here if a direct liter
- (General reference on the importance and applications of indane deriv
- (General reference on cyan
Sources
A Comparative Guide to the Biological Activity of Indene Nitrile Analogs: From Anticancer to Anti-inflammatory Potential
The indene scaffold, a distinctive bicyclic structure featuring a benzene ring fused to a cyclopentene ring, represents a privileged framework in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural and synthetic compounds, displaying a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic incorporation of a nitrile (–C≡N) functional group into the indene core further enhances its therapeutic potential. The nitrile moiety is a versatile pharmacophore, valued for its ability to act as a hydrogen bond acceptor, improve metabolic stability, and serve as a bioisostere for other functional groups, thereby fine-tuning the molecule's interaction with biological targets.[4][5]
This guide offers a comparative analysis of the biological activities of various indene nitrile analogs, grounded in experimental data. We will explore their mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in drug discovery and development.
Part 1: Comparative Analysis of Biological Activities
Indene nitrile analogs have been investigated for a range of therapeutic applications. Their biological effects are diverse, largely dictated by the specific substitution patterns on the indene ring system.
Anticancer Activity: A Multi-Mechanistic Approach
The most extensively studied application of indene derivatives is in oncology. These compounds exert their antiproliferative effects through several distinct mechanisms.
A. Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division, making them a prime target for anticancer drugs.[6] Several dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[1][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][7]
One study detailed a series of novel dihydro-1H-indene derivatives, with compound 12d emerging as a particularly potent agent. It exhibited significant antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the nanomolar range.[6] The activity of these compounds is often compared to established tubulin inhibitors like Combretastatin A-4 (CA-4).
B. Modulation of Cell Signaling Pathways
Indene derivatives have also been developed to target key signaling pathways that drive cancer cell proliferation. Notably, analogs of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which possesses an indene core, have been shown to inhibit the tumorigenic Ras/Raf/MAPK pathway.[8][9] These compounds can interfere with critical protein-protein interactions, such as Ras-Raf binding, thereby blocking downstream signaling required for cell growth.[8] While early derivatives showed micromolar potency, optimization efforts continue to improve efficacy and reduce off-target effects like cyclooxygenase (COX) inhibition.[8]
C. Inhibition of Topoisomerase IIα
Topoisomerase IIα is a crucial enzyme for resolving DNA topological problems during replication and transcription, and it is a validated target for cancer therapy.[7] An indeno[1,2-b]pyridinol derivative, AK-I-191 , was identified as a catalytic inhibitor of topoisomerase IIα that binds to the minor groove of DNA. This compound effectively induced G₀/G₁ cell cycle arrest and apoptosis in breast cancer cell lines and demonstrated a synergistic effect when combined with tamoxifen.[7]
Comparative Anticancer Potency of Indene Analogs
| Compound Class/Example | Mechanism of Action | Cancer Cell Lines | IC₅₀ Values | Reference |
| Dihydro-1H-indene (12d) | Tubulin Polymerization Inhibitor | K562, A549, HCT116, MCF-7 | 0.028 - 0.087 µM | [6] |
| Sulindac Derivatives | Ras/Raf/MAPK Pathway Inhibition | HRAS-transformed MDCK cells | Micromolar range | [8] |
| Indeno[1,2-b]pyridinol (AK-I-191) | Topoisomerase IIα Inhibition | T47D (Breast Cancer) | Not specified (effective induction of apoptosis) | [7] |
| Thiazolyl-indanone (14) | SARS-CoV-2 Mpro Inhibition | Vero Cells (Cytotoxicity CC₅₀) | 229.42 µM | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11] A series of 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their ability to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages. Several analogs, such as compound 8f , demonstrated potent inhibition of TNF-α and IL-6 production, highlighting their potential as leads for new anti-inflammatory agents.[11]
Antimicrobial and Other Activities
The biological profile of indene derivatives extends to antimicrobial effects.
-
Antibacterial: A decomposition product of vitamin D3 containing an indene core, VDP1, has shown potent bactericidal action against Helicobacter pylori by specifically targeting and disrupting the conformation of membranal dimyristoyl-phosphatidylethanolamine (di-14:0 PE).[12]
-
Acaricidal: Benzyl nitrile, a simple aromatic nitrile, has demonstrated significant acaricidal activity against the tick Haemaphysalis longicornis, which is a vector for severe fever with thrombocytopenia syndrome (SFTS) virus. Structure-activity relationship studies showed that the benzyl nitrile structure was more potent than other analogs.[13]
-
Enzyme Inhibition: Various nitriles have been studied for their interaction with enzymes like Cytochrome P450, indicating that the nitrile group can play a key role in modulating metabolic stability and enzyme binding.[14]
Part 2: Structure-Activity Relationship (SAR) and the Role of the Nitrile Group
The biological activity of indene nitrile analogs is highly dependent on their chemical structure. SAR studies provide crucial insights for rational drug design.
-
Substitution on the Indene Core: For tubulin inhibitors based on the dihydro-1H-indene scaffold, the presence and position of methoxy groups are critical for activity. A 4,5,6-trimethoxy substitution pattern, for instance, has been shown to be favorable for potent antiproliferative effects.[6]
-
The Benzylidene Moiety: In the 2-benzylidene-1-indanone series of anti-inflammatory agents, substitutions on the benzylidene ring significantly impact potency. This suggests that this part of the molecule is crucial for interaction with the biological target.[11]
-
The Nitrile Group as a Pharmacophore: The nitrile group's contribution is multifaceted. Its strong dipole moment and ability to act as a hydrogen bond acceptor are critical for binding to many biological targets, including kinases and peptidases.[4][5] Docking studies of nitrile-containing kinase inhibitors have identified key hydrogen bonds between the nitrile nitrogen and threonine residues in the active site.[4] Furthermore, the electron-withdrawing nature of the nitrile can polarize adjacent aromatic rings, often making them less susceptible to oxidative metabolism and improving their pharmacokinetic profile.[4] The position of the nitrile is often crucial; for example, in certain enzyme inhibitors, placing the nitrile in the para position of an aromatic ring is essential for activity.[4][5]
The following diagram illustrates a typical screening workflow for identifying and characterizing bioactive indene nitrile analogs with anticancer properties.
Caption: Workflow for anticancer drug discovery using indene nitrile analogs.
This diagram illustrates how a library of compounds is systematically narrowed down from initial broad screening to detailed mechanistic studies to identify promising lead candidates.
The Ras/Raf/MAPK pathway, a target for some indene derivatives, is a critical signaling cascade in cancer.
Caption: Inhibition of the Ras-Raf interaction by indene analogs.
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are standard protocols for evaluating the biological activities discussed in this guide.
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
This protocol determines the effect of compounds on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the indene nitrile analogs in culture medium. Add 10 µL of each concentration to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until the color in the control wells changes to orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of a compound on tubulin assembly.
-
Reagents: Use a fluorescence-based tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.
-
Preparation: Reconstitute tubulin in a general tubulin buffer on ice. Prepare test compounds at desired concentrations. A known inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) should be used as controls.
-
Reaction Setup: In a pre-chilled 96-well plate, add buffer, GTP, and the fluorescent reporter. Add the test compound or control to the wells.
-
Initiation: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.
-
Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization is indicated by a decrease in the fluorescence signal compared to the vehicle control.
Protocol 3: Anti-inflammatory Cytokine Release Assay (ELISA)
This protocol quantifies the inhibition of pro-inflammatory cytokine production.
-
Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere overnight.[11]
-
Pre-treatment: Pre-incubate the cells with various concentrations of the indene nitrile analogs for 30-60 minutes.[11]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control.[11]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.
Conclusion
Indene nitrile analogs represent a versatile and promising class of bioactive molecules. Their ability to target fundamental cellular processes such as cell division, signal transduction, and inflammatory responses provides a strong foundation for the development of novel therapeutics. The comparative data presented herein demonstrate that subtle structural modifications to the indene core and the strategic placement of the nitrile moiety can lead to significant gains in potency and selectivity. The provided experimental protocols offer a validated framework for researchers to further explore and characterize new analogs in this chemical space, paving the way for the next generation of targeted therapies.
References
A complete list of references is provided below for further reading and verification.
-
New indene-derivatives with anti-proliferative properties | Request PDF. ResearchGate. [Link]
-
Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Semantic Scholar. [Link]
-
Anticancer compounds based on indene/ 1,3‐indandione based... ResearchGate. [Link]
-
Interaction of a series of nitriles with the alcohol-inducible isoform of P450: computer analysis of structure-activity relationships. PubMed. [Link]
-
Synthetic approaches to multifunctional indenes. PubMed Central. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central. [Link]
-
Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. PubMed Central. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]
-
New indene-derivatives with anti-proliferative properties. PubMed. [Link]
-
a) Examples of bioactive compounds featuring the indenyl core. b) The... ResearchGate. [Link]
-
(PDF) Natural Products Containing the Nitrile Functional Group and Their Biological Activities. ResearchGate. [Link]
-
Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. ScienceDirect. [Link]
-
Antibacterial effect of indene on Helicobacter pylori correlates with specific interaction between its compound and dimyristoyl-phosphatidylethanolamine. PubMed. [Link]
-
Relationships between toxicity and structure of aliphatic nitriles. PubMed. [Link]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. [Link]
-
Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. PubMed. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
-
Enantioselective biotransformations of nitriles in organic synthesis. PubMed. [Link]
-
Natural products containing the nitrile functional group and their biological activities. RCSI Repository. [Link]
-
Aliphatic Nitrile Template Enabled meta-C–H Olefination of Indene Enoate Esters under Microwave Accelerating Conditions. ACS Publications. [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed. [Link]
-
Fast alkene functionalization in vivo by Photoclick chemistry: HOMO lifting of nitrile imine dipoles. PubMed. [Link]
-
Fast Alkene Functionalization In Vivo by Photoclick Chemistry: HOMO-Lifting of Nitrile Imine Dipoles. PubMed Central. [Link]
-
Nitrile‐containing drugs and bioactive molecules. ResearchGate. [Link]
-
Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PubMed Central. [Link]
-
Impact of Nitriles on Bacterial Communities. Frontiers. [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [Link]
-
The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]
-
In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. PubMed Central. [Link]
-
Synthesis indene derivatives via C−H activation. ResearchGate. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed Central. [Link]
-
An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain. SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Antibacterial effect of indene on Helicobacter pylori correlates with specific interaction between its compound and dimyristoyl-phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of a series of nitriles with the alcohol-inducible isoform of P450: computer analysis of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2,3-Dihydro-1H-indene-1-carbonitrile Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Indene Derivatives
The 2,3-dihydro-1H-indene (indane) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Derivatives of this bicyclic aromatic hydrocarbon are integral to the development of novel therapeutics, including tubulin polymerization inhibitors with anti-cancer properties. The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making their structural elucidation a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of 2,3-dihydro-1H-indene-1-carbonitrile derivatives, offering insights into the experimental nuances and the rationale behind methodological choices.
X-ray Crystallography: The Definitive Approach to Solid-State Structure
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions.[2] This level of detail is unparalleled and provides a definitive snapshot of the molecule's conformation in the solid state.
A case study of a closely related compound, (E)-2-(4-cyanobenzylidene)-2,3-dihydro-1H-inden-1-one , for which crystal structure data is available, will be used to illustrate the power of this technique.[3]
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages.
Caption: Experimental workflow for X-ray crystallography.
Step 1: Synthesis and Purification
The synthesis of the target compound is the initial step. For our case study, (E)-2-(4-cyanobenzylidene)-2,3-dihydro-1H-inden-1-one can be synthesized via a Claisen-Schmidt condensation between 2,3-dihydro-1H-inden-1-one and 4-cyanobenzaldehyde in the presence of a base like sodium hydroxide in ethanol.
-
Purity is paramount: Impurities can significantly hinder crystallization. Therefore, the crude product must be purified, typically by recrystallization from a suitable solvent.
Step 2: Crystallization
This is often the most challenging step in X-ray crystallography.[1] The goal is to grow a single, well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions).[2]
-
Methodology: Slow Evaporation
-
Dissolve the purified compound in a minimal amount of a "good" solvent (one in which it is readily soluble).
-
Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm), and leave it undisturbed in a vibration-free environment.
-
As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of crystals.
-
-
Alternative Methodology: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively low-boiling point solvent.
-
Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent).
-
The vapor of the "poor" solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods for small molecules. This initial model is then refined to best fit the experimental data, resulting in the final, highly accurate three-dimensional structure.
Crystallographic Data for (E)-2-(4-cyanobenzylidene)-2,3-dihydro-1H-inden-1-one [3]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₁NO |
| Molecular Weight | 245.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.758(3) Å |
| b | 5.7538(12) Å |
| c | 18.272(4) Å |
| β | 98.69(2)° |
| Volume | 1221.7(5) ų |
| Z | 4 |
A Comparative Overview: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable insights, particularly into the behavior of molecules in solution and their conformational flexibility.
Caption: Decision-making flowchart for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms and their chemical environment.
-
Strengths:
-
Solution-State Analysis: NMR provides information about the molecule's structure and dynamics in a biologically relevant solution state.
-
Stereochemistry: Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which is invaluable for determining relative stereochemistry.
-
No Crystallization Required: This is a significant advantage when dealing with compounds that are difficult to crystallize.
-
-
Limitations:
-
Indirect Structural Information: The three-dimensional structure is inferred from connectivity and through-space interactions, rather than being directly imaged as in X-ray crystallography.
-
Ambiguity in Complex Molecules: For molecules with multiple chiral centers and conformational flexibility, interpreting NMR data to assign the correct stereochemistry can be challenging.
-
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified indene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY or ROESY.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and to determine the connectivity and relative stereochemistry of the molecule.
Computational Chemistry
Computational modeling has become an indispensable tool in modern drug discovery, offering predictive power and insights that complement experimental data.
-
Strengths:
-
Crystal Structure Prediction (CSP): Computational methods can be used to predict the likely crystal packing arrangements of a molecule, which can aid in the search for polymorphs.
-
Conformational Analysis: Computational techniques can explore the potential energy landscape of a molecule, identifying low-energy conformers that are likely to exist in solution or in the solid state.
-
Rationalization of Experimental Data: Computational models can help to rationalize and interpret experimental results from X-ray crystallography and NMR.
-
-
Limitations:
-
Predictive Accuracy: While powerful, computational predictions are not always perfectly accurate and must be validated by experimental data.
-
Computational Cost: High-level calculations can be computationally expensive, particularly for large and flexible molecules.
-
Comparative Summary of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Chemistry |
| Principle | X-ray diffraction from a single crystal | Nuclear spin resonance in a magnetic field | Quantum mechanics and molecular mechanics calculations |
| Sample State | Solid (single crystal) | Solution | In silico (computer model) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Atomic connectivity, chemical environment, relative stereochemistry, dynamics in solution | Predicted structures, conformational energies, electronic properties |
| Key Advantage | Unambiguous and definitive 3D structure | Analysis in solution, no need for crystals | Predictive power, exploration of hypothetical structures |
| Key Limitation | Requires a high-quality single crystal | Indirect 3D information, potential for ambiguity | Accuracy is dependent on the level of theory and force field used |
Conclusion
The structural elucidation of this compound derivatives, like all small molecule drug candidates, relies on a synergistic approach that leverages the strengths of multiple analytical techniques. X-ray crystallography remains the gold standard for providing a definitive, high-resolution picture of the molecule's solid-state structure, which is invaluable for understanding crystal packing and for guiding further drug design efforts. However, its reliance on single crystals necessitates the use of complementary techniques. NMR spectroscopy offers crucial insights into the molecule's behavior and stereochemistry in solution, a more biologically relevant environment. Computational chemistry provides a powerful predictive and interpretative framework that can guide experimental work and rationalize observed results. By integrating the data from these powerful methods, researchers can build a comprehensive understanding of the structure-activity relationships of these important therapeutic agents, ultimately accelerating the drug discovery and development process.
References
-
Baddeley, T., et al. (2017). Structural studies of (E)-2-(benzylidene)- 2,3-dihydro-1H-inden-1-one derivatives: Crystal structures & hirshfeld surface analysis. Zeitschrift für Kristallographie - Crystalline Materials, 232(9-12), 637-648. Available at: [Link]
-
Semantic Scholar. (2017). 2-(benzylidene)- 2,3-dihydro-1H-inden-1-one derivatives: crystal structures and Hirshfeld surface analysis. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 3, 1-13. Available at: [Link]
-
Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. Available at: [Link]
-
The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. Available at: [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(7), 1264. Available at: [Link]
-
Hou, D.-R., et al. (2022). CCDC 2176243: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]
-
Hou, P. L. (2021). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Frontiers in Chemistry, 9, 743110. Available at: [Link]
-
Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. Available at: [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Strategic Reduction of Nitriles: A Comparative Analysis of Leading Methodologies
For the discerning researcher, scientist, and drug development professional, the reduction of the nitrile group represents a pivotal transformation in synthetic chemistry, unlocking pathways to essential primary amines and versatile aldehydes. The choice of reducing agent is not merely a matter of procedural selection; it is a strategic decision that dictates yield, selectivity, safety, and scalability. This guide provides an in-depth, objective comparison of the leading methodologies for nitrile reduction, grounded in experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Dichotomy of Nitrile Reduction: Amines vs. Aldehydes
The journey from a nitrile's carbon-nitrogen triple bond to a more functionalized moiety primarily follows two paths: complete reduction to a primary amine (-CH₂NH₂) or partial reduction to an aldehyde (-CHO). The desired outcome is the single most critical factor in selecting the appropriate reducing agent. This choice is governed by the reagent's inherent reactivity and the precise control of reaction conditions.
The Powerhouses of Complete Reduction: Synthesizing Primary Amines
Primary amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The conversion of nitriles to primary amines is a cornerstone of this field, with several robust methods at the chemist's disposal.
Lithium Aluminum Hydride (LiAlH₄): The Unrivaled Workhorse
Lithium aluminum hydride (LiAlH₄) is a potent and highly efficient reducing agent for the exhaustive reduction of nitriles to primary amines.[1][2] Its formidable reactivity, however, comes at the cost of selectivity, as it readily reduces a wide array of functional groups.[1]
Mechanistic Rationale: The reduction proceeds via a two-step nucleophilic addition of hydride ions. The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to yield the primary amine.[3][4]
Causality in Experimental Choices: The use of ethereal solvents like tetrahydrofuran (THF) is crucial, as LiAlH₄ reacts violently with protic solvents.[1] The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to manage the initial exotherm, followed by stirring at room temperature to ensure complete conversion. A carefully executed aqueous workup is essential to quench excess LiAlH₄ and hydrolyze the aluminum salts to facilitate product isolation.[1]
Catalytic Hydrogenation: The Industrial Standard
For large-scale and more sustainable syntheses, catalytic hydrogenation is the preferred method for nitrile reduction to primary amines.[5] This approach offers high atom economy and avoids the generation of stoichiometric metal waste.
Key Catalysts and Their Characteristics:
-
Raney Nickel: A widely used, cost-effective catalyst, Raney Nickel is highly active for the hydrogenation of both aliphatic and aromatic nitriles.[6][7] The addition of a base, such as sodium hydroxide, or ammonia is often employed to suppress the formation of secondary and tertiary amine byproducts.[5]
-
Palladium on Carbon (Pd/C): Another stalwart in catalytic hydrogenation, Pd/C is effective for the reduction of a variety of nitriles. The selectivity towards the primary amine can be enhanced by performing the reaction in the presence of an acid or in a biphasic solvent system.[5]
-
Cobalt-based Catalysts: Cobalt catalysts, including cobalt boride, have demonstrated high selectivity for the formation of primary amines.[8]
Catalytic Transfer Hydrogenation: An increasingly popular alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor, such as isopropanol or ammonium formate, in the presence of a transition metal catalyst (e.g., Ruthenium or Palladium complexes).[5][9] This technique offers milder reaction conditions and enhanced safety.
Sodium Borohydride with Transition Metal Catalysts: The Milder Alternative
Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce nitriles. However, its reducing power can be significantly enhanced by the addition of transition metal salts, most notably cobalt(II) chloride (CoCl₂).[10][11][12] This system provides a milder and safer alternative to LiAlH₄ for the synthesis of primary amines.
Mechanistic Considerations: The in-situ formation of cobalt boride is believed to be the active catalytic species. The nitrile coordinates to the cobalt boride surface, activating it towards reduction by sodium borohydride.[11][12]
The Art of Partial Reduction: Accessing Aldehydes
The selective partial reduction of nitriles to aldehydes is a more delicate transformation, requiring a reducing agent with finely tuned reactivity to avoid over-reduction to the amine.
Diisobutylaluminum Hydride (DIBAL-H): The Reagent of Choice
Diisobutylaluminum hydride (DIBAL-H) is the preeminent reagent for the partial reduction of nitriles to aldehydes.[13][14][15][16] Its efficacy lies in its bulky nature and the stability of the intermediate imine-alane complex at low temperatures.
Mechanistic Pathway and Experimental Control: DIBAL-H, a Lewis acidic reagent, coordinates to the nitrogen atom of the nitrile. This is followed by the intramolecular transfer of a single hydride ion to the nitrile carbon. The resulting imine-alane complex is stable at low temperatures (typically -78 °C).[3] Upon aqueous workup, this intermediate is hydrolyzed to furnish the aldehyde.[3][13] Maintaining a low reaction temperature is paramount to prevent a second hydride addition, which would lead to the corresponding primary amine.[13][14]
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison of these methodologies, the following table summarizes typical experimental outcomes for the reduction of benzonitrile, a common benchmark substrate.
| Reducing Agent/System | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| LiAlH₄ | Benzylamine | THF | 0 to RT | 4 | ~90 | [1] |
| H₂ / Raney Ni | Benzylamine | Ethanol/NH₃ | RT | 1-4 | >90 | [6][7] |
| NaBH₄ / CoCl₂ | Benzylamine | Methanol | RT | 0.5-2 | ~85-95 | [10][11] |
| DIBAL-H | Benzaldehyde | Toluene | -78 | 2-3 | ~70-90 | [13][16] |
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating systems, offering detailed, step-by-step methodologies for key nitrile reduction transformations.
Protocol 1: Complete Reduction of a Nitrile to a Primary Amine using LiAlH₄
Objective: To synthesize a primary amine from a nitrile precursor.
Materials:
-
Nitrile (1.0 equiv)
-
Lithium Aluminum Hydride (LAH) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LAH (1.5 equiv) in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of the nitrile (1.0 equiv) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LAH by the sequential, dropwise addition of:
-
Water (1 volume relative to LAH)
-
10% NaOH solution (1.5 volumes relative to LAH)
-
Water (3 volumes relative to LAH)
-
-
Stir the resulting granular suspension vigorously for 30 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake with ethyl acetate or DCM.
-
Separate the organic layer from the filtrate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: Partial Reduction of a Nitrile to an Aldehyde using DIBAL-H
Objective: To selectively synthesize an aldehyde from a nitrile.
Materials:
-
Nitrile (1.0 equiv)
-
DIBAL-H (1.0 M solution in toluene or hexanes) (1.1 equiv)
-
Anhydrous Toluene or DCM
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nitrile (1.0 equiv) and dissolve it in anhydrous toluene or DCM (5-10 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution (1.1 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours).
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography or distillation.
Visualizing the Reaction Pathways
To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the key steps involved.
Caption: Mechanism of Nitrile Reduction to a Primary Amine with LiAlH₄.
Caption: Mechanism of Nitrile Reduction to an Aldehyde with DIBAL-H.
Strategic Considerations for Method Selection
The choice of a reducing agent for a nitrile extends beyond the desired product. Several factors must be carefully weighed to ensure a successful and efficient synthesis.
Chemoselectivity: In the presence of other reducible functional groups, a highly selective reagent is required. For instance, to reduce a nitrile without affecting an ester in the same molecule, catalytic hydrogenation under specific conditions or the NaBH₄/CoCl₂ system would be preferable to the less discriminate LiAlH₄. Conversely, if global reduction is desired, LiAlH₄ is an excellent choice.
Scalability and Safety: For industrial applications and large-scale synthesis, safety and cost are paramount. Catalytic hydrogenation is generally the most scalable and cost-effective method.[5] LiAlH₄ and DIBAL-H are highly reactive and pyrophoric, requiring stringent safety precautions and specialized handling, which can be challenging on a large scale.[1][17] The NaBH₄/CoCl₂ system offers a safer alternative to LiAlH₄.
Substrate Scope: While the discussed methods are broadly applicable, the electronic and steric properties of the nitrile substrate can influence reactivity. Highly hindered nitriles may require more forcing conditions or more potent reducing agents.
Conclusion: An Empowered Approach to Nitrile Reduction
The reduction of nitriles is a versatile and indispensable transformation in modern organic synthesis. A thorough understanding of the available methodologies, their underlying mechanisms, and their respective advantages and limitations is crucial for any researcher in the chemical sciences. By moving beyond a one-size-fits-all approach and strategically selecting the optimal reducing agent and conditions for the specific synthetic challenge at hand, chemists can achieve their desired outcomes with greater efficiency, selectivity, and safety. This guide serves as a foundational resource to empower such informed and strategic decision-making in your laboratory.
References
-
DIBAL-H Reduction. Organic Synthesis. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Zinc-Catalyzed Chemoselective Reduction of Nitriles to N-Silylimines through Hydrosilylation: Insights into the Reaction Mechanism. ACS Publications. [Link]
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]
-
DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Nitrile to Aldehyde. Common Conditions. [Link]
-
Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate. [Link]
-
Nitrile to Amine (H2 + Raney Ni). Common Organic Chemistry. [Link]
-
Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. ACS Publications. [Link]
-
The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. ACS Publications. [Link]
-
Reduction of nitriles to amines using LiAlH4. YouTube. [Link]
-
reduction of nitriles. Chemguide. [Link]
- Process for selective nitrile reduction.
-
Insight into Enzymatic Nitrile Reduction: QM/MM Study of the Catalytic Mechanism of QueF Nitrile Reductase. ACS Publications. [Link]
- Nitrile reducing process to prepare amine.
-
Insight into enzymatic nitrile reduction: QM/MM study of the catalytic mechanism of QueF nitrile reductase. SciSpace. [Link]
-
Insights into catalytic activity of industrial enzyme Co-nitrile hydratase. Docking studies of nitriles and amides. ResearchGate. [Link]
-
Selective Nitrile Reduction. ChemistryViews. [Link]
-
Stoichiometric reductions of benzonitrile (4 a). (yields determined by.... ResearchGate. [Link]
-
Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. ResearchGate. [Link]
-
Mechanistic Insights into Nitrile Activation by Cobalt(III)–Hydroperoxo Intermediates: The Influence of Ligand Basicity. ACS Publications. [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [Link]
-
Competition and selectivity in the reaction of nitriles on ge(100)-2x1. PubMed. [Link]
-
Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. CORE. [Link]
-
Chemoselective transfer hydrogenation of nitriles to secondary amines with nickel(II) catalysts. OUCI. [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
-
Transfer hydrogenation of nitrile mediated by titanium. ResearchGate. [Link]
-
Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Publications. [Link]
-
A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. [Link]
-
Synthesis of benzonitrile derivatives via Pd/C reduction. ResearchGate. [Link]
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. NIH. [Link]
-
Nitrile to Amine. Common Conditions. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]
-
Safety Guidelines for Chemical Product Scaling. Capital Resin Corporation. [Link]
-
Reduction of nitriles. YouTube. [Link]
-
LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. ResearchGate. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. thalesnano.com [thalesnano.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 15. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 16. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 17. noahchemicals.com [noahchemicals.com]
A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of 2,3-dihydro-1H-indene-1-carbonitrile Precursors
This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize the precursors of 2,3-dihydro-1H-indene-1-carbonitrile, a key structural motif in the development of pharmaceuticals targeting neurological and cardiovascular disorders.[1] We will move beyond a simple recitation of data to explain the causal relationships behind the spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a self-validating analytical workflow through the complementary use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Synthetic Landscape: Identifying Key Precursors
The quality and purity of the final active pharmaceutical ingredient (API) are fundamentally dependent on the stringent control of its synthetic precursors. A common and efficient pathway to this compound originates from 1-indanone. Understanding the spectroscopic signature of each molecule in this pathway is critical for reaction monitoring, impurity profiling, and quality assurance. This guide will focus on two principal compounds in this synthetic route: the starting material, 1-Indanone , and the target molecule's immediate precursor, which for the purpose of this guide we will consider in the context of its parent structure, the final product This compound , to illustrate the spectroscopic changes upon introduction of the nitrile group.
Caption: A simplified synthetic route to this compound.
A Comparative Overview of Spectroscopic Techniques
No single analytical technique provides a complete structural picture. True analytical confidence is achieved by integrating the orthogonal data streams from NMR, FT-IR, and MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for structural elucidation, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.[2] It is exquisitely sensitive to the electronic environment of each nucleus, making it unparalleled for identifying isomers and subtle structural changes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique excels at the rapid and definitive identification of functional groups.[3] The presence or absence of characteristic absorption bands (e.g., C=O, C≡N) provides direct evidence of chemical transformations.
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its molecular puzzle pieces.[4][5] It is exceptionally sensitive and crucial for confirming molecular identity and detecting trace-level impurities.
In-Depth Spectroscopic Analysis of Key Compounds
Precursor 1: 1-Indanone (C₉H₈O)
1-Indanone is the foundational starting material. Its rigid, bicyclic structure gives rise to a distinct and predictable spectroscopic fingerprint.
FT-IR Spectroscopy: The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) group.
-
C=O Stretch: Located around 1700-1725 cm⁻¹ . Its position is slightly lowered from a typical aliphatic ketone due to conjugation with the aromatic ring, which weakens the C=O double bond.
-
Aromatic C-H Stretch: A weaker band typically appears just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹ ).[6][7]
-
Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[6]
-
Aliphatic C-H Stretch: Found just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹ ).[7]
NMR Spectroscopy: The spectrum is characterized by a distinct separation between aromatic and aliphatic protons.
-
¹H NMR:
-
Aromatic Protons (4H): These appear in the downfield region (~7.2-7.8 ppm ). Due to the fused ring system, they form a complex, coupled spin system (often an ABCD pattern) that is highly characteristic. The proton adjacent to the carbonyl group is typically the most deshielded.[8]
-
Aliphatic Protons (4H): Two distinct methylene (-CH₂-) groups appear as triplets in the ~2.6-3.1 ppm range, resulting from coupling with each other.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The most downfield signal, typically >190 ppm (e.g., ~207 ppm).
-
Aromatic Carbons: Multiple signals between ~120-155 ppm .
-
Aliphatic Carbons: Two signals in the upfield region, typically ~25-40 ppm .
-
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A strong peak at m/z = 132 , corresponding to the molecular weight.[9]
-
Key Fragmentation: A characteristic loss of carbon monoxide (CO, 28 Da) is often observed, leading to a significant fragment at m/z = 104 . This is a classic fragmentation pathway for cyclic ketones.[9]
Target: this compound (C₁₀H₉N)
The successful conversion to this molecule is confirmed by the appearance of nitrile-specific spectral features and the disappearance of the ketone signature.
FT-IR Spectroscopy: The defining feature is the nitrile functional group.
-
C≡N Stretch: A sharp, intense absorption band appears in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹ .[10][11] Its intensity is due to the large change in dipole moment during the stretching vibration.[10] The aromatic nature of the compound places the peak in the lower end of this range due to conjugation.[10]
-
Disappearance of C=O: Critically, the strong carbonyl band around 1700 cm⁻¹ from 1-indanone must be absent, confirming the reaction's completion.
NMR Spectroscopy: The introduction of the nitrile group and the removal of the carbonyl significantly alters the chemical shifts of the adjacent protons and carbons.
-
¹H NMR:
-
Methine Proton (1H): The proton at the C1 position, now attached to the cyano-bearing carbon, will appear as a triplet around ~4.0-4.5 ppm .
-
Aromatic Protons (4H): Still present in the ~7.2-7.6 ppm region, but their chemical shifts and splitting patterns will differ from 1-indanone due to the change in the electronic nature of the five-membered ring.
-
Aliphatic Protons (4H): The two methylene groups will show more complex splitting patterns (multiplets) in the ~2.2-3.2 ppm range due to coupling with each other and the C1 methine proton.
-
-
¹³C NMR:
-
Nitrile Carbon (C≡N): A characteristic signal appears in the ~115-125 ppm range.
-
Methine Carbon (C1): A new signal for the carbon bearing the nitrile group will be observed in the upfield region, typically around 30-40 ppm .
-
Disappearance of C=O: The signal at >190 ppm must be absent.
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺•): A strong peak at m/z = 143 , confirming the molecular weight.
-
Key Fragmentation: A common fragmentation pathway involves the loss of the nitrile group (•CN, 26 Da), leading to a fragment at m/z = 117 .
Comparative Data Summary
| Analyte | Technique | Key Feature | Characteristic Value/Region | Causality/Comment |
| 1-Indanone | FT-IR | C=O Stretch | ~1700-1725 cm⁻¹ | Strong, sharp band. Conjugated with the aromatic ring. |
| ¹H NMR | Aromatic H | ~7.2-7.8 ppm (4H) | Complex multiplet (ABCD pattern). | |
| ¹³C NMR | Carbonyl C | >190 ppm (~207 ppm) | Most downfield signal due to deshielding by oxygen. | |
| Mass Spec | Mol. Ion / Frag. | m/z 132 / 104 | M⁺• and [M-CO]⁺• are characteristic.[9] | |
| This compound | FT-IR | C≡N Stretch | ~2220-2240 cm⁻¹ | Sharp, intense band confirming nitrile presence.[10] |
| ¹H NMR | C1-H (Methine) | ~4.0-4.5 ppm (1H) | Triplet, deshielded by the adjacent nitrile group. | |
| ¹³C NMR | Nitrile C | ~115-125 ppm | Diagnostic for the C≡N functional group. | |
| Mass Spec | Mol. Ion / Frag. | m/z 143 / 117 | M⁺• and [M-CN]⁺ are expected. |
Standardized Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and comparable data.
Protocol 1: FT-IR Analysis (ATR)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹.
-
Processing: The software automatically performs the background subtraction and Fourier transform to generate the final infrared spectrum.
Protocol 2: NMR Analysis (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.
-
¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.[12][13]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference the chemical shifts to TMS.
Protocol 3: GC-MS Analysis (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the Gas Chromatograph (GC) inlet, which is heated to ensure rapid volatilization.
-
Separation: The sample travels through a capillary column (e.g., a 30m DB-5) with a temperature program designed to separate the analyte from any impurities or residual solvent.
-
Ionization & Analysis: As the analyte elutes from the GC column, it enters the Mass Spectrometer source, where it is ionized by a 70 eV electron beam (standard for EI). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Integrated Analytical Workflow
A robust analytical strategy relies on the logical integration of these techniques to build a comprehensive and self-validating data package for each precursor.
Caption: Integrated workflow for precursor characterization.
By systematically applying this multi-technique approach, researchers can confidently verify the structure and purity of their precursors, ensuring the integrity of the synthetic pathway and the quality of the final drug substance.
References
- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.
- This compound. CymitQuimica.
- Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Chemical Properties of 2-Bromo-1-indanone (CAS 1775-27-5). Cheméo.
- 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis. ChemicalBook.
- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- 1-Indanone | C9H8O | CID 6735. PubChem.
- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. Benchchem.
- The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
- 1-Indanone 83-33-0 wiki. Guidechem.
- 2-Bromo-1-indanone 1775-27-5 wiki. Guidechem.
- Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl).
- 2-Bromo-1-indanone | C9H7BrO | CID 137203. PubChem.
- 1-Indanone(83-33-0) IR Spectrum. ChemicalBook.
- Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Semantic Scholar.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
- 2-Bromo-1-indanone. NIST WebBook.
- 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.
- Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives.
- 2-Bromo-1-indanone 90 1775-27-5. Sigma-Aldrich.
- 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3.
- This compound. MySkinRecipes.
- Method for preparing indene compounds.
- Spectroscopy of Aromatic Compounds.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- Synthesis and characterization of 3-cyano- and 3-nitroformazans, nitrogen-rich analogues of beta-diketimine ligands. PubMed.
- Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Semantic Scholar.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- 2-Ethyl-2,3-dihydro-1H-indene. NIST WebBook.
- This compound | C10H9N | CID 3015277. PubChem.
- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
- 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem.
- Synthesis and characterization of [Fe3O4@CQDs@Si(CH2)3NH2@CC@EDA@SO3H]+Cl- and Fe3O4@CQDs@Si(CH2)3NH2@CC@EDA@Cu nanocatalyts and their application in the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole.
- Synthesis and Characterization of Pd/La2O3/ZnO Catalyst for Complete Oxidation of Methane, Propane and Butane. MDPI.
Sources
- 1. This compound [myskinrecipes.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2,3-dihydro-1H-indene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound like 2,3-dihydro-1H-indene-1-carbonitrile, an important intermediate in the synthesis of pharmacologically active molecules, ensuring the reliability and accuracy of its quantification and purity assessment is paramount. This guide provides a comparative overview of analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, empowering researchers to develop and validate analytical methods that are both effective and defensible.
The Imperative of Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3] For this compound, this typically involves assays to determine potency, quantification of impurities, and identification tests. A validated method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte.
Comparison of Key Analytical Techniques
The analysis of this compound can be effectively approached using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separation and quantification, while spectroscopic methods are indispensable for structural elucidation and identification.
| Analytical Technique | Principle | Common Detector(s) | Key Strengths | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Ultraviolet (UV) | High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. | Quantification (assay), impurity profiling, and stability testing. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Excellent for separating volatile impurities and residual solvents with high sensitivity. | Analysis of volatile organic impurities and residual solvents from the synthesis process. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational and rotational transitions, which are characteristic of the functional groups present. | Fourier-Transform Infrared (FT-IR) | Provides a unique "fingerprint" of the molecule, confirming the presence of key functional groups. | Identification and confirmation of the nitrile and aromatic functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed information about the molecular structure. | ¹H and ¹³C NMR | Unparalleled for structural elucidation and confirmation of the chemical structure. | Definitive structural confirmation and purity assessment against known reference standards. |
| Mass Spectrometry (MS) | Ionization of the analyte and separation of the ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF) | Provides accurate molecular weight and fragmentation patterns for structural confirmation. | Molecular weight determination and identification of unknown impurities when coupled with a separation technique (LC-MS or GC-MS). |
Experimental Protocols and Validation Parameters
The following sections detail the experimental protocols for HPLC and GC method development and validation for this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate a precise, accurate, and specific HPLC method for the quantification of this compound and the detection of its impurities.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Detailed Protocol:
-
Chromatographic System:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to the non-polar nature of the indene ring system.
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be 50:50 acetonitrile:water, progressing to 90:10 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, likely around 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the test substance in acetonitrile to a similar concentration as the working standard.
-
Validation Parameters and Acceptance Criteria:
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and stressed samples (acid, base, oxidative, thermal, photolytic degradation). | The peak for this compound should be free from interference from any degradation products or impurities. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | Analyze a minimum of five concentrations of the reference standard over the expected working range (e.g., 50% to 150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within that range. | For assay: 80% to 120% of the test concentration.[2] For impurities: Reporting threshold to 120% of the specification.[2] |
| Accuracy | Perform recovery studies by spiking a known amount of reference standard into a blank matrix or sample at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution or six individual sample preparations. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be validated for accuracy and precision. |
| Robustness | Intentionally vary method parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% absolute). | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. |
Gas Chromatography (GC) Method
Objective: To develop and validate a GC method for the analysis of residual solvents and other volatile impurities in this compound.
Workflow for GC Method Development and Validation
Caption: Workflow for GC method development and validation.
Detailed Protocol:
-
Chromatographic System:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) is generally suitable for a wide range of organic compounds.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Injection Mode: Split injection.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and any potential impurities or residual solvents in a suitable solvent (e.g., dichloromethane).
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent.
-
Validation Parameters and Acceptance Criteria:
The validation parameters for the GC method are analogous to those for the HPLC method, with a focus on the specific analytes of interest (e.g., residual solvents).
Comparative Summary and Recommendations
| Feature | HPLC-UV | GC-FID/MS |
| Primary Application | Assay, non-volatile impurities, stability studies. | Residual solvents, volatile impurities, starting materials. |
| Analyte Suitability | Non-volatile, thermally stable compounds. | Volatile and semi-volatile compounds. |
| Selectivity | Good, can be optimized with mobile phase and column chemistry. | Excellent, especially with MS detection. |
| Sensitivity | High, especially for UV-active compounds. | Very high, particularly for FID with hydrocarbons. |
| Ease of Use | Relatively straightforward. | Requires optimization of temperature programs. |
| Recommendation | Primary choice for assay and purity determination of this compound. | Essential for controlling residual solvents and volatile impurities from the synthetic process. |
For a comprehensive quality control strategy for this compound, both HPLC and GC methods should be developed and validated. HPLC serves as the primary tool for assessing the potency and the profile of non-volatile impurities, while GC is crucial for ensuring the absence of harmful residual solvents. Spectroscopic methods like IR and NMR should be used for initial structural confirmation and as identity tests.
By implementing these validated analytical methods, researchers and drug development professionals can ensure the quality, consistency, and reliability of their data, which is fundamental to the successful progression of any research or development program.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
-
STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]
-
Spectroscopic characterisation of centropolyindanes. RSC Publishing. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
a brief review on: method validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
-
Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Longdom Publishing. Available from: [Link]
-
Spectroscopic Methods. Saylor Academy. Available from: [Link]
Sources
A Comparative Analysis of the Cytotoxic Potential of Novel Dihydro-1H-Indene Derivatives
In the relentless pursuit of more effective and selective cancer therapeutics, medicinal chemists are continuously exploring novel chemical scaffolds that can overcome the limitations of current treatment regimens, such as drug resistance and off-target toxicity. Among the promising new classes of compounds, dihydro-1H-indene derivatives have emerged as a focal point of research due to their potent cytotoxic activities against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic performance of a recently developed series of dihydro-1H-indene derivatives, benchmarking them against established anticancer agents. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the underlying mechanisms of action that make these compounds compelling candidates for further preclinical and clinical investigation.
The Therapeutic Promise of the Dihydro-1H-Indene Scaffold
The dihydro-1H-indene core is a privileged scaffold in medicinal chemistry, forming the structural basis of various biologically active molecules. Its rigid, bicyclic nature allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Recent research has been particularly fruitful in demonstrating the potential of these derivatives as potent anticancer agents. One of the most promising mechanisms of action identified for this class of compounds is the inhibition of tubulin polymerization, a clinically validated strategy for cancer chemotherapy.[1][2] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1][3]
Comparative Cytotoxicity: Novel Derivatives vs. Standard Chemotherapeutics
A key metric for evaluating the potential of a novel anticancer compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
In a recent study, a series of novel dihydro-1H-indene derivatives were synthesized and evaluated for their antiproliferative activity.[1] Among these, compound 12d emerged as a particularly potent derivative. The table below presents a direct comparison of the IC50 values of compound 12d against a panel of human cancer cell lines, alongside those of well-established anticancer drugs: Combretastatin A-4 (CA-4), a known tubulin inhibitor, and the widely used chemotherapeutic agents Cisplatin and Doxorubicin.
| Compound | K562 (Leukemia) | A549 (Lung) | HeLa (Cervical) | H22 (Hepatoma) | HFL-1 (Normal Lung Fibroblast) |
| Compound 12d | 0.028 µM[1] | 0.087 µM[1] | 0.078 µM[1] | 0.068 µM[1] | 0.271 µM[1] |
| Combretastatin A-4 (CA-4) | ~0.003 µM | 0.180 µM[3] | 0.4 µM[3] | Not Available | >10 µM |
| Cisplatin | 2.28 µM (4h)[4] | ~19 µM (72h) | ~13 µM (48h) | ~0.5 µg/ml (~1.67 µM)[5] | >10 µM |
| Doxorubicin | 6.94 µM[6] | 0.0086 µM (72h)[1] | 2.9 µM (24h)[7] | Not Available | >20 µM[7] |
Note: IC50 values for comparator drugs are sourced from various publications and experimental conditions (e.g., incubation time) may differ, which can influence the absolute values. The data is presented to provide a general comparison of potency.
From this data, it is evident that compound 12d exhibits remarkable potency, with IC50 values in the nanomolar range across all tested cancer cell lines.[1] Notably, its efficacy is comparable to or, in some cases, exceeds that of the established drugs. For instance, against the K562 leukemia cell line, compound 12d is significantly more potent than both cisplatin and doxorubicin. Furthermore, a crucial aspect of an ideal chemotherapeutic agent is its selectivity for cancer cells over healthy cells. Compound 12d displays a favorable selectivity profile, with a significantly higher IC50 value against the normal human lung fibroblast cell line HFL-1 (0.271 µM) compared to the cancer cell lines.[1] This suggests a potentially wider therapeutic window and reduced side effects compared to less selective agents.
Mechanism of Action: Targeting the Cellular Scaffolding
The potent cytotoxic effects of these novel dihydro-1H-indene derivatives are attributed to their ability to interfere with the microtubule network within cells.[1] Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
The proposed mechanism of action for compound 12d is as follows:
-
Binding to the Colchicine Site: Compound 12d binds to the colchicine-binding site on β-tubulin.[1] This binding event prevents the polymerization of tubulin dimers into microtubules.
-
Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization leads to a net depolymerization of the microtubule network.
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][3]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
This cascade of events is visually represented in the following signaling pathway diagram:
Caption: Signaling pathway of dihydro-1H-indene derivatives.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle of the assay is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Below is a detailed, step-by-step protocol for performing an MTT assay to determine the IC50 of a novel compound.
Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Rationale: A consistent cell number is crucial for reproducible results. The seeding density should be optimized for each cell line to ensure logarithmic growth during the experiment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., dihydro-1H-indene derivative) and positive controls (e.g., cisplatin, doxorubicin) in culture medium.
-
After allowing the cells to adhere for 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include vehicle-only controls (e.g., DMSO).
-
Rationale: A dose-response curve is necessary to determine the IC50. The vehicle control accounts for any effects of the solvent used to dissolve the compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Rationale: The incubation time should be sufficient for the compound to exert its cytotoxic effects and should be consistent across experiments for comparability.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan. The incubation time allows for sufficient formazan crystal formation.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Rationale: The amount of formazan is proportional to the number of viable cells, and the absorbance reading quantifies this.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Rationale: This provides a quantitative measure of the compound's potency.
-
Conclusion and Future Directions
The novel dihydro-1H-indene derivatives, exemplified by compound 12d, demonstrate highly potent and selective cytotoxic activity against a panel of human cancer cell lines. Their mechanism of action, through the inhibition of tubulin polymerization, is a well-established and effective strategy in cancer therapy. The favorable in vitro profile of these compounds, particularly their nanomolar potency and selectivity for cancer cells over normal cells, strongly supports their continued development as potential anticancer drug candidates.
Future research should focus on in vivo efficacy studies in animal models to assess their antitumor activity, pharmacokinetic properties, and toxicity profile in a whole-organism context. Further structure-activity relationship (SAR) studies could also lead to the identification of even more potent and selective derivatives. The compelling data generated to date positions the dihydro-1H-indene scaffold as a highly promising platform for the discovery of next-generation cancer therapeutics.
References
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Figshare. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online. [Link]
-
Cisplatin induces programmed death-1-ligand 1(PD-L1) over-expression in hepatoma H22 cells via Erk /MAPK signaling pathway. PubMed. [Link]
-
In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. PubMed Central. [Link]
-
Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance. Molecular Pharmacology. [Link]
Sources
- 1. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin induces programmed death-1-ligand 1(PD-L1) over-expression in hepatoma H22 cells via Erk /MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2,3-dihydro-1H-indene-1-carbonitrile
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest commitment to safety and environmental responsibility. The disposal of chemical waste is a critical, often overlooked, aspect of laboratory protocol. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 2,3-dihydro-1H-indene-1-carbonitrile, ensuring the protection of personnel and adherence to regulatory standards.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. The disposal steps outlined below are directly derived from the toxicological and physical properties of this compound. Mismanagement of this compound can lead to significant health risks and environmental contamination.
Hazard Profile
According to aggregated Global Harmonized System (GHS) data, this compound is classified with multiple hazards that dictate its handling and disposal requirements.[1] These hazards underscore that this compound must be treated as toxic waste.
| Hazard Class | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion is a significant route of exposure. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic effects. All handling requires impermeable gloves, and any contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. Contaminated surfaces must be thoroughly decontaminated. |
| Eye Irritation | H319: Causes serious eye irritation | Vapors or splashes pose a significant risk to vision. Eye protection is mandatory, and waste should be handled in a way that minimizes aerosol generation. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhalation of vapors or aerosols can be toxic. All handling and preparation for disposal must occur in a well-ventilated area, preferably a certified chemical fume hood. |
Furthermore, while not definitively classified for this specific molecule in the provided data, related compounds like indene are flammable liquids.[2] Therefore, it is prudent to handle this compound away from heat, sparks, and open flames.[2] Upon combustion, it may produce hazardous gases, including nitrogen oxides.
Pre-Disposal Protocol: Ensuring Personnel and Laboratory Safety
Proper disposal begins long before the waste container leaves the lab. It starts with correct handling and segregation at the point of generation.
Required Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following minimum PPE must be worn when handling this compound for any purpose, including disposal:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.
-
Eye/Face Protection: Safety glasses with side shields or, preferably, chemical safety goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Ensure clothing fully covers exposed skin.[3]
-
Respiratory Protection: Required if vapors or aerosols are generated, especially outside of a fume hood.
Engineering Controls
All transfers and preparations for disposal should be conducted in a certified chemical fume hood to control exposure to harmful vapors.[3] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Methodologies
The following protocols provide clear, actionable steps for managing waste this compound. The cardinal rule is to never dispose of this chemical down the drain or in regular trash.[3]
Protocol A: Disposal of Bulk Unused or Waste Product
This procedure applies to leftover reagents, reaction mixtures, or purified waste.
-
Waste Segregation: Designate a specific, compatible waste container for this compound and its associated waste. Do not mix with incompatible chemicals.
-
Container Selection: Use a clearly labeled, leak-proof container with a secure screw cap. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").
-
Transfer: Carefully transfer the waste into the labeled container inside a chemical fume hood. Avoid splashing or generating aerosols.
-
Storage: Keep the waste container securely closed when not in use. Store it in a designated, well-ventilated satellite accumulation area away from heat sources and incompatible materials.[2]
-
Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The final disposal method will be determined by the contractor but is typically high-temperature incineration at an approved facility.[2]
Protocol B: Management of Spills and Contaminated Materials
This procedure applies to accidental spills and disposable items contaminated with the chemical.
-
Ensure Safety: If a spill occurs, evacuate non-essential personnel. Ensure the area is well-ventilated. Remove all ignition sources.
-
Containment: For liquid spills, contain the spill using an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. Use non-sparking tools if the compound is treated as a flammable risk.[2]
-
Decontamination: Clean the affected area thoroughly.
-
Package and Label: Place all contaminated materials, including used PPE (gloves, etc.), absorbent pads, and cleaning materials, into a sealed, labeled hazardous waste container.
-
Final Disposal: Manage the container as described in Protocol A, Step 6.
Regulatory Framework: The Basis of Compliance
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal (the "cradle-to-grave" system).[4][5] As the generator, your laboratory is responsible for the initial hazardous waste determination and ensuring it is sent to an approved treatment, storage, and disposal facility (TSDF).[4][5]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to protect workers who handle hazardous substances.[6][7][8] This includes requirements for training, safety plans, and proper PPE.[6]
Your institution's EHS department serves as the direct resource for navigating these complex regulations and will have specific procedures that must be followed.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for disposal of this compound.
References
- SAFETY DATA SHEET for Indene. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET for Indene, stabilized. (2025). Fisher Scientific.
- This compound.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group.
- Safety Data Sheet for 2,3-Dihydroxybenzonitrile. (2021). Angene Chemical.
- Introduction to Hazardous Waste Management. (2021). CHI University, Environmental, Health, Safety, and Risk Management.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018). Hazardous Waste Experts.
- SAFETY DATA SHEET for a related nitrile compound. (2025). Sigma-Aldrich.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- 1910.120 - Hazardous waste operations and emergency response.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
Sources
- 1. This compound | C10H9N | CID 3015277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 5. epa.gov [epa.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-dihydro-1H-indene-1-carbonitrile
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,3-dihydro-1H-indene-1-carbonitrile demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the Risks
Before handling any chemical, a comprehensive risk assessment is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate our approach to PPE.[1]
GHS Hazard Classifications: [1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Classified as harmful if swallowed, in contact with skin, or if inhaled. This indicates that exposure through any of these routes can cause significant adverse health effects.
-
Skin Irritation: Causes skin irritation, which can manifest as redness, inflammation, or discomfort upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation, potentially leading to pain, redness, and impaired vision if contact occurs.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, highlighting the need to control airborne exposure.[1]
These classifications underscore the necessity of a multi-faceted PPE strategy that provides a comprehensive barrier against all potential routes of exposure.
Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific tasks being performed and the associated risks of exposure. The following protocol is designed to provide a robust defense when handling this compound.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, protecting the eyes from splashes and fumes is critical.[1][2]
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] These provide a seal around the eyes, offering superior protection against splashes from all angles compared to standard safety glasses.[2][4]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting under pressure, a face shield should be worn in addition to chemical splash goggles.[2][4] This provides an extra layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
With hazards of skin irritation and dermal toxicity, preventing skin contact is non-negotiable.[1][5]
-
Protective Clothing: A standard laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron or a full-body suit (e.g., Tyvek) should be worn over the lab coat.[2] Contaminated clothing should be removed immediately and laundered by trained personnel before reuse.[6][7]
-
Gloves - The Critical Interface: The choice of glove material is crucial for effective protection.
-
Recommended Material: Nitrile gloves are the preferred choice for handling this compound.[4][8][9] Nitrile provides excellent resistance to a wide range of chemicals, including many nitriles and solvents, and is a durable material resistant to punctures and tears.[4][8][9] It is also a suitable alternative for individuals with latex allergies.[10]
-
Protocol: Always double-glove when handling this compound. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently and immediately after known contact.
-
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation necessitates careful management of airborne exposure.[1]
-
Engineering Controls: The primary method for controlling inhalation hazards is the use of engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood.
-
When Respirators are Needed: In the absence of adequate engineering controls, or during emergency situations such as a large spill, respiratory protection is required. The specific type of respirator should be selected based on the potential exposure concentration and in accordance with your institution's respiratory protection program.
The table below summarizes the recommended PPE for various laboratory operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfers | Chemical Splash Goggles | Double Nitrile Gloves | Laboratory Coat | Work in Chemical Fume Hood |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Apron over Lab Coat | Work in Chemical Fume Hood |
| Handling Open Containers | Chemical Splash Goggles | Double Nitrile Gloves | Laboratory Coat | Work in Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Suit/Apron | As required by spill size/location |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Designate a specific area for handling this compound.
-
PPE Donning: Put on all required PPE as outlined in the table above. Check that gloves are free of defects.
-
Handling: Keep the container tightly closed when not in use.[5][7] Avoid actions that could generate aerosols or dust. Use tools and equipment that are compatible with the chemical.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[6]
-
Storage: Store the chemical in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] The container should be clearly labeled with the chemical name and hazard warnings.
Emergency and Disposal Plan: Managing the Unexpected
Preparedness is key to mitigating the consequences of an incident.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[12][14] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][12][13] Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air immediately.[13][15] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Waste Disposal Protocol
This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous waste.[6]
-
Collection: Collect waste in a designated, sealed, and properly labeled container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal contractor.[7] Do not dispose of it down the drain or in regular trash.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.
References
- Indene - HAZARD SUMMARY. New Jersey Department of Health and Senior Services.
- SAFETY D
- SAFETY DATA SHEET - Indene, stabilized. Fisher Scientific.
- This compound.
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky, Research Safety.
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- What to do in a chemical emergency. GOV.UK.
- Are Nitrile Gloves Considered PPE? Armbrust American.
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.
- Chemical Emergencies, Exposures, and Spills. University of Florida, Environmental Health and Safety.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection.
- WHS OP031 Hazardous Chemical First Aid and Emergency Procedure. University of New England (UNE).
- Material Safety Data Sheet - Tridecanenitrile, 98%. Cole-Parmer.
- SAFETY DATA SHEET - 3-Hexenedinitrile. TCI Chemicals.
- PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada.
- 1-Indanone - SAFETY D
Sources
- 1. This compound | C10H9N | CID 3015277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 3. fishersci.com [fishersci.com]
- 4. armbrustusa.com [armbrustusa.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. une.edu.au [une.edu.au]
- 15. gov.uk [gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
